H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H67N9O11S |
|---|---|
Poids moléculaire |
858.1 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
BVDVHCOYJRQHOB-BMGWUDNWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH peptide discovery and origin
An In-Depth Technical Guide to the H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7) Peptide: Discovery, Origin, and Applications
Abstract
The heptapeptide (B1575542) this compound, commonly known as E7 peptide, is a synthetic molecule identified for its high specificity and affinity for mesenchymal stem cells (MSCs). Discovered through phage display technology, the E7 peptide has emerged as a significant tool in regenerative medicine and tissue engineering. Its primary function lies in its ability to be immobilized onto biomaterial scaffolds to selectively capture and promote the adhesion, proliferation, and differentiation of endogenous MSCs, thereby enhancing the regeneration of tissues such as bone and cartilage. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and experimental protocols related to the E7 peptide. It also elucidates the key signaling pathways involved in its mechanism of action and summarizes its applications in the development of advanced therapeutic strategies.
Discovery and Origin
The peptide this compound, designated as E7, is not of natural origin but is a synthetically derived sequence. Its discovery was a direct result of phage display technology, a powerful high-throughput screening method used to identify ligands for a variety of targets.[1][2] In this case, a phage library expressing a vast diversity of random peptide sequences was screened against bone marrow-derived mesenchymal stem cells (BMSCs) to isolate phages that exhibited strong and specific binding. The peptide sequence EPLQLKM was identified from a 7-mer library as having a great affinity for BMSCs.[3]
This discovery method allows for the identification of novel peptides with high affinity for specific cell types without prior knowledge of the target receptors. The E7 peptide's ability to selectively bind to MSCs, while preventing the attachment of other cells like fibroblasts and inflammatory cells, makes it a valuable candidate for enhancing the biocompatibility and therapeutic efficacy of implanted biomaterials.[1]
Biochemical Properties and Synthesis
The E7 peptide is a heptapeptide with the following primary structure:
-
Full Name: H-Glutamic acid-Proline-Leucine-Glutamine-Leucine-Lysine-Methionine-OH
-
Single-Letter Code: EPLQLKM
-
Molecular Formula: C₃₅H₆₃N₉O₁₀S
-
Average Molecular Weight: 818.0 g/mol
Synthesis: The E7 peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For conjugation to biomaterials, the peptide is often synthesized with an additional amino acid, such as cysteine, at the C-terminus to provide a thiol group for covalent attachment.[1]
Mechanism of Action and Signaling Pathways
The E7 peptide enhances tissue regeneration primarily by recruiting endogenous MSCs to a defect site and modulating their behavior. Its bioactivity is linked to specific intracellular signaling pathways that promote cell adhesion, survival, and differentiation.
-
Chondrogenic Differentiation: In cartilage regeneration, the E7 peptide has been shown to promote the chondrogenic differentiation of BMSCs. Mechanistic studies have revealed that this process is mediated through the lncRNA H19/miR-675 axis.[4] The peptide's interaction with the cell surface appears to upregulate the expression of the long non-coding RNA H19, which in turn modulates the microRNA miR-675, a key regulator of cartilage development.[4]
-
Osteogenic Differentiation and Vascularization: When used in scaffolds for bone regeneration, the E7 peptide's recruitment of BMSCs works in concert with other factors to promote osteogenesis. In dual-peptide systems designed to enhance vascularization, E7 attracts BMSCs while another peptide promotes endothelial cell activity. This co-culture environment activates the Notch signaling pathway in BMSCs, leading to the upregulation of osteogenesis-related genes.[5]
Below are the diagrams illustrating the discovery workflow and the key signaling pathways.
Applications in Drug Development and Tissue Engineering
The primary application of the E7 peptide is as a functionalizing agent for biomaterials in tissue engineering. By immobilizing E7 onto scaffolds, researchers can create "bioactive" materials that actively recruit the body's own stem cells to the site of injury, a strategy known as in situ tissue regeneration.
| Biomaterial Scaffold | Target Tissue | Key Outcomes |
| Polycaprolactone (PCL) | Bone | Attracts BMSCs, promotes vascularization via Notch signaling, and enhances bone regeneration in osteoporotic defects.[5] |
| Collagen | Periodontal | Selectively captures BMSCs and periodontal ligament stem cells (PDLSCs) over fibroblasts, guiding tissue regeneration.[1] |
| Konjac glucomannan (B13761562) (KGM) | Cartilage | Supports BMSC adhesion and viability; promotes superior chondrogenic differentiation compared to RGD peptide via the lncRNA H19/miR-675 axis.[4] |
| β-tricalcium phosphate (B84403) (β-TCP) | Bone | Enhances the adhesion and proliferation of BMSCs on the ceramic scaffold.[2] |
| Carboxymethyl chitosan/alginate | Bone | Synergistically enhances MSC recruitment, proliferation, osteogenic differentiation, and vascularization to regenerate critical-sized bone defects.[6] |
Experimental Protocols
Peptide Synthesis and Purification
The E7 peptide (EPLQLKM) is synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc chemistry.[1]
-
Resin Preparation: A suitable resin (e.g., Rink Amide MBHA) is swelled in dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. The Fmoc protecting group is removed with piperidine (B6355638) in DMF, followed by sequential coupling of the remaining amino acids (Lys, Leu, Gln, Leu, Pro, Glu). Coupling is mediated by activating agents like HBTU/HOBt in the presence of a base such as DIPEA.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Scaffold Functionalization
Immobilization of the E7 peptide onto a scaffold surface. This protocol is a general example for a material with available carboxyl groups.
-
Surface Activation: The biomaterial scaffold (e.g., PCL, alginate) is treated to expose or create functional groups like carboxyl (-COOH) groups.
-
EDC/NHS Coupling: The scaffold is immersed in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in MES buffer (pH 6.0) to activate the carboxyl groups, forming a reactive NHS-ester intermediate.
-
Peptide Conjugation: The activated scaffold is rinsed and then immersed in a solution containing the E7 peptide (often with a C-terminal cysteine for other conjugation methods or using its N-terminal amine for this method) in PBS (pH 7.4). The peptide's free amine group reacts with the NHS-ester to form a stable amide bond.
-
Washing: The scaffold is thoroughly washed with PBS and sterile water to remove any unconjugated peptide and reaction byproducts.
BMSC Affinity Assay (Flow Cytometry)
This protocol quantifies the binding affinity of the peptide to BMSCs.[2]
-
Peptide Labeling: The E7 peptide is labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), at its N-terminus. A scrambled peptide sequence is also labeled to serve as a negative control.
-
Cell Preparation: BMSCs are harvested, washed with PBS, and resuspended to a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Incubation: The cells are incubated with the FITC-labeled E7 peptide (and control peptides in separate tubes) at a specific concentration (e.g., 100 µM) for 1 hour at 37°C.[2]
-
Washing: After incubation, cells are washed twice with cold PBS to remove unbound peptide.
-
Analysis: The fluorescence intensity of the cell population is analyzed using a flow cytometer. A significant shift in fluorescence for cells incubated with FITC-E7 compared to the negative control indicates specific binding.
Conclusion
The this compound (E7) peptide represents a successful application of phage display technology to identify a synthetic molecule with significant therapeutic potential. Its high affinity and specificity for mesenchymal stem cells have established it as a critical component in the design of bioactive scaffolds for regenerative medicine. By recruiting and stimulating endogenous stem cells, the E7 peptide provides a powerful, cell-free strategy to enhance the healing of bone, cartilage, and other tissues. Future research may focus on further elucidating its receptor targets on the MSC surface and expanding its application to other areas of regenerative therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Agents in Biomaterial-Mediated Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-printed bone regeneration scaffolds modulate bone metabolic homeostasis through vascularization for osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling EM7: A Technical Guide to Peptide Sequence and Structural Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a peptide ambiguously designated as "EM7". Initial investigations revealed that "EM7" is not a standardized nomenclature, leading to potential confusion with several distinct peptides. This document clarifies the identity of the most probable candidates—EM66, Human Papillomavirus (HPV) 16 E7, and pep7—and offers a comprehensive overview of their sequence, structure, biological function, and relevant experimental protocols.
EM66: A Neuropeptide in Metabolic Regulation
EM66 is a 66-amino acid peptide derived from the neuroendocrine protein secretogranin II (SgII). It is primarily implicated in the hypothalamic regulation of feeding behavior, acting as an anorexigenic neuropeptide.[1][2][3][4][5][6][7][8][9]
Sequence and Structural Analysis
Table 1: EM66 Peptide Information
| Property | Description | Reference |
| Full Name | EM66 | [1] |
| Source Protein | Secretogranin II (SgII) | [1] |
| Length | 66 amino acids | [7] |
| Human Sequence Location | Amino acids 187-252 of SgII | [2] |
| Function | Anorexigenic neuropeptide, hypothalamic regulation of feeding | [6][8] |
Signaling Pathway and Biological Function
EM66 is believed to exert its anorexigenic effects by modulating the expression of key neuropeptides in the hypothalamus. Intracerebroventricular (i.c.v.) administration of EM66 in mice has been shown to significantly inhibit food intake. This effect is associated with an increase in the expression of pro-opiomelanocortin (POMC) mRNA and a decrease in the expression of neuropeptide Y (NPY) mRNA in the arcuate nucleus of the hypothalamus. POMC neurons are known to produce α-melanocyte-stimulating hormone (α-MSH), which promotes satiety, while NPY is a potent appetite stimulant. By shifting the balance towards POMC expression, EM66 contributes to a reduction in food consumption.[6][8]
Experimental Protocols
This protocol is adapted from studies investigating the central effects of neuropeptides on feeding behavior.[6][10][11][12][13]
-
Animal Preparation: Adult male mice are housed individually with ad libitum access to food and water. A guide cannula is surgically implanted into the lateral cerebral ventricle. Mice are allowed to recover for at least one week post-surgery.
-
Peptide Administration: Synthetic EM66 peptide is dissolved in sterile saline. A predetermined dose (e.g., 1-10 µg) in a small volume (e.g., 1-5 µL) is injected into the lateral ventricle via the implanted cannula using a microsyringe. Control animals receive an injection of vehicle (saline) alone.
-
Food Intake Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the EM66-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
This protocol outlines the measurement of POMC and NPY mRNA levels in the hypothalamus following EM66 treatment.[14][15][16][17][18]
-
Tissue Collection: At a designated time point after i.c.v. injection, mice are euthanized, and the hypothalamus is rapidly dissected and frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the hypothalamic tissue using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression levels of POMC and NPY mRNA are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method and compared between the EM66-treated and control groups.
Human Papillomavirus 16 (HPV16) E7 Oncoprotein
The E7 protein of high-risk HPV types, such as HPV16, is a key oncoprotein involved in cellular transformation and the development of cervical cancer. It is a small, zinc-binding protein that disrupts host cell cycle regulation.[19][20][21]
Sequence and Structural Analysis
The HPV16 E7 protein consists of 98 amino acids.[19] It is structurally characterized by a largely disordered N-terminal region containing conserved regions 1 and 2 (CR1 and CR2), and a folded C-terminal domain that forms a zinc-finger-like structure. The CR2 domain contains the highly conserved LXCXE motif, which is crucial for its interaction with the retinoblastoma tumor suppressor protein (pRb).[20]
Table 2: HPV16 E7 Protein Information
| Property | Description | Reference |
| Full Name | Human Papillomavirus Type 16 E7 Oncoprotein | [19] |
| Source | Human Papillomavirus Type 16 | [19] |
| Length | 98 amino acids | [19] |
| UniProt ID | P03129 | [19] |
| Function | Oncoprotein, disrupts cell cycle control, binds and inactivates pRb | [20][21] |
Signaling Pathway and Biological Function
The primary function of HPV16 E7 is to promote cell proliferation by inactivating the tumor suppressor protein pRb. In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes required for S-phase entry. The E7 protein binds to the "pocket" domain of pRb via its LXCXE motif, leading to the release of E2F. This release allows for the transcription of S-phase genes, driving the cell into an uncontrolled proliferative state. This disruption of the G1/S checkpoint is a critical step in HPV-mediated carcinogenesis.[20]
Experimental Protocols
This protocol is based on commercially available kits for assessing the interaction between HPV16 E7 and pRb.[22]
-
Plate Preparation: A microplate is pre-coated with recombinant pRb protein.
-
Sample Incubation: Samples containing HPV16 E7 protein (e.g., cell lysates or purified protein), along with potential inhibitors, are added to the wells and incubated for 2.5 hours at room temperature or overnight at 4°C to allow binding to pRb.
-
Detection Antibody: A biotinylated antibody specific for HPV16 E7 is added to each well and incubated for 1 hour.
-
HRP-Conjugate: Streptavidin-HRP conjugate is added and incubated for 1 hour.
-
Substrate Reaction: A TMB substrate solution is added, and the plate is incubated for 30 minutes in the dark. The reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The signal intensity is proportional to the amount of E7 bound to pRb.
This assay assesses the ability of HPV16 E7 to induce anchorage-independent growth, a hallmark of cellular transformation.[23][24]
-
Cell Transfection: A suitable cell line (e.g., NIH 3T3 or primary keratinocytes) is transfected with an expression vector encoding HPV16 E7 or a control vector.
-
Soft Agar Plating: Transfected cells are suspended in a low-melting-point agarose (B213101) solution and layered on top of a solidified base layer of agarose in a culture dish.
-
Colony Formation: The cells are cultured for 2-3 weeks to allow for the formation of colonies.
-
Quantification: The number and size of colonies are quantified by microscopy. A significant increase in colony formation in E7-expressing cells compared to controls indicates transforming activity.
pep7: A Morphogenic Peptide for Hair Follicle Development
pep7 is a 10-amino acid peptide derived from epimorphin, a stromal membrane-anchored protein. It has been identified as a key functional domain responsible for inducing the transition of hair follicles from the resting (telogen) to the growing (anagen) phase.[25][26]
Sequence and Structural Analysis
The amino acid sequence of the original pep7 is SIEQSCDQDE.[25][26] Structural optimization studies led to the development of a more potent, modified peptide termed 'EPM (epimorphin-derived) peptide'. This modified peptide has a truncated sequence and includes an N-terminal modification and an intramolecular disulfide bridge to stabilize a biologically active conformation.[25][26]
Table 3: pep7 Peptide Information
| Property | Description | Reference |
| Full Name | pep7 | [25][26] |
| Source Protein | Epimorphin | [25][26] |
| Original Sequence | SIEQSCDQDE | [25][26] |
| Function | Induces hair follicle anagen phase | [25][26] |
| Optimized Form | EPM peptide (modified and truncated) | [25][26] |
Signaling Pathway and Biological Function
Epimorphin, and by extension its active domain pep7, acts as a morphoregulator in epithelial-mesenchymal interactions. In the context of hair follicles, it is produced by dermal papilla cells and signals to the surrounding epithelial cells to initiate the anagen phase. The precise downstream signaling cascade initiated by pep7 is still under investigation but is known to be crucial for hair follicle morphogenesis and regeneration.
Experimental Protocols
This protocol is used to evaluate the efficacy of pep7 and its derivatives in promoting hair growth in a mouse model.[27][28][29][30][31]
-
Animal Preparation: The dorsal skin of C57BL/6 mice in the telogen phase of the hair cycle is shaved.
-
Peptide Application: A solution of the synthetic pep7 or EPM peptide in a suitable vehicle (e.g., 50% ethanol) is topically applied to the shaved area daily for a specified period (e.g., 2-3 weeks). Control mice receive the vehicle alone.
-
Hair Growth Monitoring: The induction of anagen is monitored by observing the color of the skin (which darkens at the onset of anagen) and the emergence of new hair shafts. The percentage of the treated area showing hair growth is quantified at regular intervals.
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis to confirm the stage of the hair follicles.
This ex vivo assay allows for the direct assessment of the effect of pep7 on isolated hair follicles.
-
Hair Follicle Isolation: Vibrissae hair follicles are isolated from the upper lip of mice.
-
Culture: The isolated follicles are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Peptide Treatment: The culture medium is supplemented with various concentrations of the pep7 peptide. Control cultures receive no peptide.
-
Morphological Assessment: The progression of the hair follicles into the anagen phase is monitored daily by observing their morphology under a microscope. The length of the hair shaft can also be measured.
-
Immunohistochemistry: At the end of the culture period, the follicles can be fixed, sectioned, and stained for markers of proliferation (e.g., Ki-67) and differentiation to further assess the anagen-inducing activity.
This guide provides a foundational understanding of the peptides potentially referred to as "EM7". For further detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Biochemical characterization and immunocytochemical localization of EM66, a novel peptide derived from secretogranin II, in the rat pituitary and adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel secretogranin II-derived peptide (SgII(187-252)) in adult and fetal human adrenal glands using antibodies raised against the human recombinant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical distribution of the secretogranin II-derived peptide EM66 in the rat hypothalamus: a comparative study with jerboa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potential role for the secretogranin II-derived peptide EM66 in the hypothalamic regulation of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic intracerebroventricular injection of TLQP-21 prevents high fat diet induced weight gain in fast weight-gaining mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 19. uniprot.org [uniprot.org]
- 20. mdpi.com [mdpi.com]
- 21. Facebook [cancer.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Structural optimization of pep7, a small peptide extracted from epimorphin, for effective induction of hair follicle anagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. focustaiwan.tw [focustaiwan.tw]
- 31. mdpi.com [mdpi.com]
Synthesis and purification of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
An In-Depth Technical Guide to the Synthesis and Purification of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
Introduction
The heptapeptide (B1575542) this compound, also identified by CAS number 683750-83-6, is a sequence of interest for various research applications.[1] Its successful production requires a precise and well-controlled chemical synthesis process followed by rigorous purification and characterization. This technical guide provides a comprehensive overview of the methodologies for synthesizing and purifying this peptide, intended for researchers, scientists, and professionals in drug development. The primary method detailed is the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), which allows for the efficient and stepwise assembly of amino acids on a solid support.[2][3][4]
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides of this length.[3][5] The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues.[3] The growing peptide chain remains covalently attached to the solid support throughout the synthesis, which simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3][5]
The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for permanent side-chain protection.[6][7] This orthogonal protection scheme allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protectors, which are only removed at the final cleavage step.[7]
Required Materials
The synthesis requires specific protected amino acids and a suitable resin for producing a C-terminal carboxylic acid.
| Compound | Description | Molecular Weight ( g/mol ) |
| 2-Chlorotrityl chloride resin | Resin for anchoring the first amino acid to yield a C-terminal acid. | Varies by substitution |
| Fmoc-Met-OH | Nα-Fmoc protected Methionine. | 371.44 |
| Fmoc-Lys(Boc)-OH | Nα-Fmoc, Nε-Boc protected Lysine. | 468.55 |
| Fmoc-Leu-OH | Nα-Fmoc protected Leucine. | 353.42 |
| Fmoc-Gln(Trt)-OH | Nα-Fmoc, Nγ-Trt protected Glutamine. | 610.70 |
| Fmoc-Pro-OH | Nα-Fmoc protected Proline. | 337.37 |
| Fmoc-Glu(OtBu)-OH | Nα-Fmoc, γ-OtBu protected Glutamic acid. | 425.47 |
Table 1: Protected amino acids required for the synthesis of this compound.
Experimental Protocols
Synthesis Workflow Diagram
The following diagram illustrates the iterative cycle of Fmoc-SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Step-by-Step Synthesis Protocol
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a peptide synthesis vessel.[8]
-
Dissolve Fmoc-Met-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites on the resin, add a small amount of methanol (B129727) and agitate for 15 minutes.
-
Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).
2. Chain Elongation (Coupling Cycles): For each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, etc.), perform the following cycle:
-
Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group.[9] Drain and repeat once.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents) and a coupling agent such as HCTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
3. Cleavage and Global Deprotection:
-
After the final amino acid (Fmoc-Glu(OtBu)-OH) has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail designed to protect sensitive residues, particularly Methionine, from oxidation.[10][11][12]
| Reagent | Volume/Weight % | Purpose |
| Trifluoroacetic Acid (TFA) | ~81% | Cleaves peptide from resin; removes side-chain protecting groups |
| Phenol | ~5% | Scavenger for carbocations |
| Thioanisole | ~5% | Scavenger, protects Met |
| 1,2-Ethanedithiol (EDT) | ~2.5% | Scavenger, protects Met |
| Water | ~3% | Scavenger |
| Dimethylsulfide (DMS) | ~2% | Scavenger, protects Met |
| Ammonium Iodide | ~1.5% (w/w) | Prevents Met oxidation |
Table 2: Composition of "Reagent H" cleavage cocktail, suitable for Met-containing peptides.[10][11]
-
Add the cold cleavage cocktail to the dry resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[13][14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude synthetic product contains the target peptide along with various impurities from incomplete reactions or side reactions.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for peptide purification.[2][15][16]
Purification and Analysis Workflow Diagram
Caption: Workflow for the purification and analysis of the synthetic peptide.
Preparative RP-HPLC Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue.
-
Chromatography Conditions:
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size, 300 Å pore size |
| Solvent A | 0.1% TFA in deionized water |
| Solvent B | 0.1% TFA in acetonitrile (B52724) (ACN) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |
| Detection | UV at 210-220 nm |
| Gradient | A linear gradient, e.g., 5-65% Solvent B over 60 minutes |
Table 3: Typical parameters for preparative RP-HPLC purification.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the elution profile, focusing on the main peak corresponding to the target peptide.
Purity Assessment and Identity Confirmation
-
Analytical RP-HPLC: Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction. Pool the fractions that meet the desired purity level (typically >95%).
-
Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular mass.[17][18][19] Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this purpose. The expected monoisotopic mass of this compound (C₃₈H₆₆N₈O₁₁S) is approximately 874.46 Da.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a stable, fluffy white powder.
Conclusion
The synthesis and purification of this compound can be reliably achieved using Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification. Careful selection of protecting groups, coupling reagents, and a specialized cleavage cocktail are critical for maximizing the yield and purity of the crude product. Rigorous chromatographic purification and subsequent analytical verification are essential to ensure the final peptide is of high quality and suitable for its intended research or therapeutic application.
References
- 1. This compound | MSC特异性肽 | CAS 683750-83-6 | 美国InvivoChem [invivochem.cn]
- 2. lcms.cz [lcms.cz]
- 3. bachem.com [bachem.com]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. digital.csic.es [digital.csic.es]
- 8. chem.uci.edu [chem.uci.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. hplc.eu [hplc.eu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potential of EM7: A Technical Guide to a Mesenchymal Stem Cell-Specific Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical and biological properties of the mesenchymal stem cell (MSC)-specific peptide EM7. Consisting of the amino acid sequence EPLQLKM, this heptapeptide (B1575542) has demonstrated significant potential in regenerative medicine by influencing the behavior of MSCs. This document provides a comprehensive overview of its chemical characteristics, its role in key cellular processes, and the signaling pathways it modulates, offering a valuable resource for researchers and professionals in the field of drug development and tissue engineering.
Core Chemical Properties of EM7
A thorough understanding of the physicochemical properties of EM7 is fundamental for its application in research and therapeutic development. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Method |
| Amino Acid Sequence | EPLQLKM | |
| Molecular Weight | 856.05 g/mol | Theoretical |
| Isoelectric Point (pI) | 6.00 | Theoretical |
Table 1: Physicochemical Properties of EM7 Peptide. The molecular weight and isoelectric point were calculated using online peptide analysis tools.
Solubility
The solubility of a peptide is crucial for its handling and use in biological assays. Based on its amino acid composition, which includes both hydrophobic (Leucine, Methionine, Proline) and hydrophilic (Glutamic Acid, Glutamine, Lysine) residues, the solubility of EM7 is predicted to be pH-dependent. At a pH below its pI of 6.00, the peptide will carry a net positive charge, and above its pI, it will have a net negative charge. Generally, peptides are least soluble at their isoelectric point. For practical applications, dissolving EM7 in aqueous buffers with a pH away from its pI is recommended. For hydrophobic peptides, the use of a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer, can aid in solubilization.
Stability and Storage
For long-term storage, lyophilized EM7 peptide should be kept at -20°C or lower, protected from moisture and light. Repeated freeze-thaw cycles should be avoided. Once in solution, the peptide's stability will be limited. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them at -80°C for short-term use. The presence of Methionine in the sequence makes the peptide susceptible to oxidation, so the use of degassed buffers and minimizing exposure to air is recommended for optimal stability.
Biological Functions and Experimental Protocols
EM7 has been shown to positively influence several key functions of MSCs, including adhesion, migration, and differentiation. The following sections detail these biological activities and provide exemplary protocols for their assessment.
MSC Adhesion
EM7 promotes the adhesion of MSCs, a critical step for their retention and function in tissue regeneration.
Experimental Protocol: MSC Adhesion Assay
This protocol describes how to assess the adhesion of MSCs to a surface coated with the EM7 peptide.
-
Plate Coating:
-
Aseptically coat the wells of a 96-well tissue culture plate with a solution of EM7 peptide (e.g., 100 µg/mL in sterile phosphate-buffered saline - PBS) overnight at 4°C.
-
As a negative control, coat wells with a scrambled peptide sequence. For a positive control, use a known cell adhesion-promoting substrate like fibronectin.
-
The following day, wash the wells three times with sterile PBS to remove any unbound peptide.
-
Block non-specific binding by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Seeding:
-
Culture human MSCs to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in a serum-free culture medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
-
Adhesion and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as the CyQUANT® cell proliferation assay or by staining with crystal violet followed by colorimetric measurement.
-
MSC Migration
The ability of EM7 to attract MSCs is crucial for directing them to sites of injury.
Experimental Protocol: Transwell Migration Assay
This protocol outlines a method to evaluate the chemotactic effect of EM7 on MSC migration using a Transwell system.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a pore size of 8.0 µm.
-
The lower chamber of the 24-well plate will contain the chemoattractant.
-
-
Chemoattractant and Cell Preparation:
-
Prepare a solution of EM7 peptide in serum-free medium at various concentrations (e.g., 1, 10, 100 ng/mL) to be placed in the lower chamber. Use serum-free medium alone as a negative control and a known chemoattractant like SDF-1 as a positive control.
-
Harvest MSCs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Migration Assay:
-
Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the MSC suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a solution of 0.1% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Osteogenic Differentiation
EM7 has been implicated in promoting the differentiation of MSCs into osteoblasts, a key process in bone regeneration.
Experimental Protocol: Osteogenic Differentiation and Alizarin Red S Staining
This protocol details the induction of osteogenic differentiation in MSCs treated with EM7 and its subsequent visualization by Alizarin Red S staining.
-
Cell Culture and Induction:
-
Seed MSCs in a 24-well plate at a density that allows them to reach confluence.
-
Once confluent, replace the growth medium with an osteogenic differentiation medium.
-
Prepare experimental groups with the osteogenic medium supplemented with different concentrations of the EM7 peptide. Include a control group with osteogenic medium alone.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
-
Alizarin Red S Staining:
-
After the differentiation period, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Add a 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells with deionized water until the wash water is clear.
-
-
Quantification:
-
The stained mineralized nodules will appear red. These can be visualized and imaged using a microscope.
-
For quantitative analysis, the stain can be extracted with a solution of 10% cetylpyridinium (B1207926) chloride and the absorbance measured at approximately 562 nm.
-
Signaling Pathways Modulated by EM7
The biological effects of EM7 on MSCs are mediated through the activation of specific intracellular signaling pathways. While research is ongoing, preliminary evidence suggests the involvement of the lncRNA H19/miR675 axis in chondrogenic differentiation, and the Notch signaling pathway in osteogenesis when used in combination with other factors. The SDF-1/CXCR4 axis and its downstream effectors, including the ERK, PI3K/Akt, and p38 MAPK pathways, are well-established regulators of MSC migration and differentiation and are likely to be influenced by EM7, although direct evidence is still emerging.
LncRNA H19/miR675 Axis in Chondrogenesis
Recent studies have indicated that EM7 promotes the chondrogenic differentiation of bone marrow-derived MSCs (BMSCs) via the upregulation of the long non-coding RNA (lncRNA) H19 and its downstream microRNA, miR-675.
Conclusion
The MSC-specific peptide EM7 (EPLQLKM) presents a promising tool for directing MSC behavior in regenerative medicine applications. Its ability to enhance MSC adhesion, migration, and differentiation into osteogenic and chondrogenic lineages highlights its therapeutic potential. Further research into the precise molecular mechanisms and signaling pathways activated by EM7 will be crucial for optimizing its use in clinical settings. This technical guide provides a foundational understanding of EM7's chemical properties and biological functions, serving as a valuable resource for the scientific community.
An In-depth Technical Guide to the Binding Affinity and Kinetics of EM7 Peptide with Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics and the engineering of biomaterials that can selectively capture and modulate stem cell behavior are cornerstone concepts in regenerative medicine and drug development. Mesenchymal stem cells (MSCs) are a particularly attractive therapeutic agent due to their multipotent differentiation capacity and immunomodulatory functions. The EM7 peptide (sequence: EPLQLKM), also widely referred to as E7, has emerged as a promising ligand for the specific targeting of MSCs.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the binding affinity and kinetics of the EM7 peptide with MSCs, details the experimental protocols to quantify these interactions, and explores the downstream signaling pathways that may be initiated upon binding.
While the literature strongly supports the specific and high-affinity binding of the E7 peptide to MSCs, enhancing their adhesion, proliferation, and differentiation, precise quantitative values for the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are not extensively documented in publicly available research.[1][2][4] This guide, therefore, presents detailed experimental protocols that are industry-standard for determining these crucial parameters, providing a roadmap for researchers to perform these measurements.
Quantitative Data on EM7 Peptide-MSC Interaction
| Parameter | Symbol | Value | Unit | Experimental Method | Reference |
| Dissociation Constant | Kd | TBD | M | SPR / ITC / Flow Cytometry | TBD |
| Association Rate Constant | kon | TBD | M⁻¹s⁻¹ | SPR | TBD |
| Dissociation Rate Constant | koff | TBD | s⁻¹ | SPR | TBD |
TBD: To Be Determined
Experimental Protocols for Determining Binding Affinity and Kinetics
The following are detailed methodologies for key experiments to quantitatively assess the interaction between the EM7 peptide and MSCs.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association and dissociation kinetics (kon and koff) and the equilibrium dissociation constant (Kd).
Objective: To determine the kon, koff, and Kd of the EM7 peptide binding to a receptor on the MSC surface.
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
MSCs are lysed, and the membrane protein fraction is isolated. Alternatively, a purified receptor protein, if known, can be used.
-
The MSC membrane protein extract or purified receptor is immobilized onto the activated sensor chip surface. The amount of immobilized protein is monitored to achieve a target response unit (RU) level.
-
Remaining active esters on the surface are deactivated using ethanolamine.
-
A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the EM7 peptide, diluted in a suitable running buffer (e.g., HBS-EP), are prepared.
-
The peptide solutions are injected sequentially over the sensor and reference flow cells at a constant flow rate.
-
The association of the peptide to the immobilized receptor is monitored in real-time as an increase in RU.
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide, observed as a decrease in RU.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Flow Cytometry
Flow cytometry can be used to determine the binding affinity of a fluorescently labeled EM7 peptide to whole MSCs.
Objective: To determine the Kd of fluorescently labeled EM7 peptide binding to MSCs.
Methodology:
-
Cell Preparation:
-
MSCs are cultured to approximately 80% confluency, harvested using a non-enzymatic cell dissociation solution, and washed with phosphate-buffered saline (PBS).
-
Cells are counted, and the viability is assessed (e.g., using trypan blue).
-
Cells are resuspended in a cold binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Binding Assay:
-
A fluorescently labeled EM7 peptide (e.g., FITC-EM7) is serially diluted in binding buffer to create a range of concentrations.
-
A fixed number of MSCs (e.g., 1 x 10⁵ cells) are added to each tube containing the different concentrations of FITC-EM7.
-
A control tube with a fluorescently labeled scrambled peptide should be included to assess non-specific binding.
-
The cell-peptide suspensions are incubated on ice for a specific time (e.g., 1 hour) to reach equilibrium, protected from light.
-
-
Data Acquisition and Analysis:
-
Following incubation, cells are washed with cold binding buffer to remove unbound peptide and then resuspended in a final volume for analysis.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The mean fluorescence intensity (MFI) for each peptide concentration is determined.
-
To determine the Kd, the MFI values (after subtracting the MFI from the scrambled peptide control) are plotted against the peptide concentration, and the data are fitted to a one-site binding equation using appropriate software (e.g., GraphPad Prism).
-
References
- 1. researchgate.net [researchgate.net]
- 2. E7 peptide and magnesium oxide-functionalized coaxial fibre membranes enhance the recruitment of bone marrow mesenchymal stem cells and promote bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
Abstract: The discovery and development of novel peptides for therapeutic or research applications necessitate a thorough and systematic in vitro characterization. This document provides a comprehensive technical guide on the core methodologies for characterizing the synthetic heptapeptide, this compound (EPLQLKM). It outlines a standardized workflow, from synthesis and purification to detailed physicochemical, structural, and functional evaluation. This guide serves as a foundational framework for researchers, providing detailed experimental protocols and data presentation standards for the systematic evaluation of novel peptide entities.
Peptide Synthesis and Purification
The initial phase of characterization involves the chemical synthesis of the peptide followed by its purification to a high degree of homogeneity.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach.[1][2][3] The synthesis begins from the C-terminus (Methionine) which is loaded onto a solid support resin, such as Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[4] The peptide chain is then elongated by sequential cycles of Fmoc-protecting group removal from the N-terminus and coupling of the next Fmoc-protected amino acid.[4][5]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities like truncated or deletion sequences.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides.[6][7] This technique separates the peptide from impurities based on hydrophobicity.[7][8] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and acetonitrile (B52724) (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[6][9] Peptides are eluted with a gradient of increasing ACN concentration; more hydrophobic peptides require a higher ACN concentration to elute.[7]
Physicochemical Characterization
Once purified, the peptide's identity, purity, and basic physicochemical properties must be confirmed.
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) is an essential technique for accurately determining the molecular weight of the peptide, confirming that the correct sequence was synthesized.[10][11] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) are common MS methods used for peptide analysis.[11][12]
Purity Assessment by Analytical RP-HPLC
The purity of the final peptide product is quantified using analytical RP-HPLC.[8][13] The method involves injecting the purified peptide onto an analytical C18 column and eluting it with a defined gradient of ACN in water with 0.1% TFA. The peptide's purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected, typically at a wavelength of 214-220 nm where the peptide backbone absorbs.[13][14] For therapeutic applications, a purity of ≥98% is often required.[13]
Solubility Assessment
Determining the peptide's solubility is a critical step for preparing stock solutions for in vitro assays. Peptide solubility is highly dependent on its amino acid sequence.[15][16] A systematic approach involves testing solubility in a series of solvents, starting with sterile water.[17] Based on the peptide's net charge at neutral pH, acidic or basic solutions can be used to aid dissolution.[18] For highly hydrophobic peptides, organic solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary.[15][16]
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Result |
| Amino Acid Sequence | - | Glu-Pro-Leu-Gln-Leu-Lys-Met |
| Molecular Formula | - | C₃₉H₆₉N₉O₁₁S |
| Theoretical Molecular Weight | Mass Calculation | 872.08 Da |
| Observed Molecular Weight | MALDI-TOF MS | 872.05 Da ([M+H]⁺) |
| Purity | Analytical RP-HPLC (220 nm) | >98.5% |
| Solubility | Solubility Testing | Soluble in Water, PBS (pH 7.4) |
| Appearance | Visual Inspection | White lyophilized powder |
Structural Analysis
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution.[19][20] The technique measures the differential absorption of left- and right-circularly polarized light by the chiral amide bonds in the peptide backbone.[19] This differential absorption gives rise to characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils in the far-UV region (190-250 nm).[19][21]
Table 2: Hypothetical Secondary Structure Content of this compound
| Secondary Structure | Content (%) | Characteristic CD Signal (nm) |
| α-Helix | ~10% | Negative minima at ~208 and ~222 |
| β-Sheet | ~25% | Negative minimum around ~218 |
| Random Coil / Unordered | ~65% | Negative minimum around ~198 |
In Vitro Functional and Cellular Characterization (Hypothetical)
As the specific biological function of this compound is unknown, this section outlines a generic workflow for assessing its potential bioactivity. The following assays are presented as examples of how a novel peptide would be functionally characterized.
Functional Assays
If the peptide is designed to target a specific enzyme, its inhibitory activity would be determined. This typically involves incubating the enzyme with its substrate and varying concentrations of the peptide.[22][23] The rate of product formation is measured, often via a chromogenic or fluorogenic substrate, to calculate the peptide's IC₅₀ (half-maximal inhibitory concentration).[22]
To determine if the peptide interacts with a specific cell surface receptor, a competitive binding assay can be performed.[24][25] This assay measures the ability of the peptide to displace a known radiolabeled or fluorescently labeled ligand from the receptor.[24] The data are used to calculate the peptide's binding affinity (Ki or IC₅₀).
Table 3: Hypothetical Bioactivity Data for this compound
| Assay Type | Target | Parameter | Value (Hypothetical) |
| Enzyme Inhibition | Protease X | IC₅₀ | 15.2 µM |
| Receptor Binding | Receptor Y | Ki | 5.8 µM |
Cellular Assays
Before assessing functional effects on cells, it is crucial to determine the peptide's cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[26][27] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[27][28]
If the peptide is hypothesized to modulate a specific cellular signaling pathway, Western blotting can be used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of key proteins in that pathway.[29][30] Cells are treated with the peptide, and cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins.[31]
Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the in vitro characterization of a novel synthetic peptide.
Hypothetical Signaling Pathway
This diagram illustrates a generic kinase signaling cascade that could be modulated by a bioactive peptide.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein and Peptide Molecular Weight Determination - Creative Proteomics [mass.creative-proteomics.com]
- 12. biovera.com.au [biovera.com.au]
- 13. resolvemass.ca [resolvemass.ca]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. biocat.com [biocat.com]
- 16. jpt.com [jpt.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. Western blot protocol | Abcam [abcam.com]
The Biological Function of E7 Peptide in Stem Cell Homing: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic recruitment of endogenous stem cells to sites of injury or degeneration represents a paradigm shift in regenerative medicine, moving from cell transplantation to in-situ tissue regeneration. In this context, biomaterials functionalized with homing peptides that specifically attract and bind stem cells are of paramount importance. This technical guide focuses on the biological function and mechanism of action of the E7 peptide, a heptapeptide (B1575542) with the sequence Glu-Pro-Leu-Gln-Leu-Lys-Met (EPLQLKM), in promoting stem cell homing. While the initial query referred to "EM7 peptide," our comprehensive literature review suggests this was likely a typographical error, as the vast body of relevant research centers on the "E7 peptide." This peptide has demonstrated significant potential in enhancing the adhesion, migration, and subsequent differentiation of mesenchymal stem cells (MSCs), particularly those derived from bone marrow (BMSCs).[1][2][3] This guide will provide a detailed overview of the E7 peptide's mechanism of action, summarize the available quantitative data, and outline the experimental protocols used to elucidate its function.
Mechanism of Action: The E7 Peptide and Stem Cell Recruitment
The E7 peptide primarily facilitates stem cell homing by interacting with specific cell surface receptors, thereby activating downstream signaling pathways that govern cell migration and adhesion.
Interaction with CXCR4 and Modulation of the SDF-1α Axis
A key mechanism underlying the pro-migratory effect of the E7 peptide on BMSCs involves the modulation of the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2] The CXCR4/SDF-1α signaling axis is a critical regulator of stem cell trafficking, guiding hematopoietic and mesenchymal stem cells to the bone marrow and sites of injury.[4][5]
The proposed mechanism suggests that the E7 peptide binds to the CXCR4 receptor on the surface of BMSCs. This interaction is thought to trigger the autocrine secretion of SDF-1α by the stem cells themselves. The locally secreted SDF-1α then establishes a chemotactic gradient, attracting other nearby stem cells expressing CXCR4 to the location of the E7 peptide, effectively creating a positive feedback loop that amplifies the recruitment process.[2]
Involvement of the lncRNA H19/miR-675 Axis in Differentiation
Beyond its role in homing, the E7 peptide also influences the subsequent behavior of recruited stem cells. Studies have shown that E7 promotes the chondrogenic differentiation of BMSCs. This effect is mediated, at least in part, by the long non-coding RNA (lncRNA) H19 and its downstream microRNA, miR-675. The E7 peptide has been observed to upregulate the expression of lncRNA H19. Knockdown of either H19 or miR-675 significantly diminishes the pro-chondrogenic effects of the E7 peptide, indicating a crucial role for this signaling axis in E7-mediated cartilage regeneration.[1][3][6]
References
- 1. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Stem Cell Recruitment and Osteoinduction via Bioadhesive Molecular Mimics to Improve Osteoporotic Bone-Implant Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Granulocyte-Derived Cationic Peptide Enhances Homing and Engraftment of Bone Marrow Stem Cells after Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies to Stimulate Mobilization and Homing of Endogenous Stem and Progenitor Cells for Bone Tissue Repair [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Role of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7 Peptide) in Promoting Osteogenic Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, commonly referred to as E7 peptide, has emerged as a significant bioactive molecule in the field of bone regeneration. This technical guide provides a comprehensive overview of the current understanding of the E7 peptide's role in promoting osteogenic differentiation. It details the in vitro and in vivo evidence demonstrating its efficacy in recruiting mesenchymal stem cells (MSCs) and inducing their commitment to the osteoblastic lineage. This document summarizes key quantitative data from multiple studies, provides detailed experimental protocols for assessing the peptide's osteogenic potential, and illustrates the implicated signaling pathways and experimental workflows through diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for bone repair and tissue engineering.
Introduction
Bone regeneration is a complex physiological process involving the recruitment of mesenchymal stem cells (MSCs), their proliferation, and subsequent differentiation into bone-forming osteoblasts. The identification of bioactive agents that can effectively stimulate these processes is a primary goal in the development of new therapies for bone defects and diseases. The seven-amino-acid peptide this compound (E7) has been identified as a potent facilitator of bone regeneration.[1][2] This peptide has been shown to enhance the recruitment of MSCs and promote their osteogenic differentiation, making it a promising candidate for functionalizing biomaterials used in bone tissue engineering.[3]
In Vitro Efficacy of E7 Peptide in Osteogenic Differentiation
In vitro studies have consistently demonstrated the pro-osteogenic effects of the E7 peptide when incorporated into various biomaterial scaffolds. These studies typically utilize bone marrow-derived mesenchymal stem cells (BMSCs) and assess key markers of osteogenesis.
Quantitative Data on Osteogenic Markers
The osteogenic potential of E7 peptide has been quantified through various assays, including the measurement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and the assessment of mineralization, a hallmark of mature osteoblasts.
| Experimental Group | Assay | Time Point | Quantitative Result | Reference |
| PCL/CS/WH/E7 Membrane | Sirius Red Staining (Collagen) | Day 7 | Highest staining intensity compared to control groups | [4] |
| PCL/CS/WH/E7 Membrane | Sirius Red Staining (Collagen) | Day 10 | Highest staining intensity compared to control groups | [4] |
| PCL/CS/WH/E7 Membrane | Alizarin Red S Staining (Mineralization) | Day 14 | Highest staining intensity compared to control groups | [4] |
| PCL/CS/WH/E7 Membrane | Alizarin Red S Staining (Mineralization) | Day 21 | Highest staining intensity compared to control groups | [4] |
| CSSA/P/E Membrane | ALP Activity | Day 7 | Significantly higher than control | [5] |
| CSSA/P/E Membrane | Alizarin Red S Staining (Mineralization) | Day 21 | More mineralized nodules compared to control | [3][5] |
| E7-functionalized fiber membranes | ALP Activity | Not Specified | Significantly promoted osteogenic differentiation | [2] |
| E7-functionalized fiber membranes | Alizarin Red S Staining (Mineralization) | Not Specified | Significantly promoted osteogenic differentiation | [2] |
Table 1: Summary of In Vitro Quantitative Data on Osteogenic Differentiation
Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) has been employed to measure the expression of key osteogenic transcription factors and bone matrix proteins in MSCs cultured on E7-functionalized materials.
| Experimental Group | Gene | Fold Change vs. Control | Reference |
| PCL/CS/WH/E7 Membrane | Runx2 | Significantly upregulated | [4] |
| PCL/CS/WH/E7 Membrane | OPN | Significantly upregulated | [4] |
| PCL/CS/WH/E7 Membrane | OCN | Significantly upregulated | [4] |
| CSSA/P/E Membrane | Osteogenesis-related genes | Higher expression | [5] |
Table 2: Summary of In Vitro Gene Expression Data
In Vivo Evidence of E7 Peptide-Mediated Bone Regeneration
The efficacy of the E7 peptide in promoting bone formation has been validated in animal models of bone defects.
Quantitative Data from In Vivo Studies
Micro-computed tomography (Micro-CT) analysis has been instrumental in quantifying the extent of new bone formation in defects treated with E7-functionalized biomaterials.
| Animal Model | Defect Type | Treatment Group | Time Point | Key Quantitative Findings | Reference |
| Rat | Cranial Defect | CSSA/P/E Membrane | 8 weeks | Almost complete defect repair | [3] |
| Rat | Cranial Defect | E7-functionalized fiber membranes | Not Specified | Formation of new bone tissue and repair of the bone defect | [2] |
| Rabbit | Skull Defect | E7-BMP2 peptide on calcined bovine bone | Not Specified | Enhanced bone regeneration | [3] |
| Rat | Critical-sized cranial defect | PCL/CS/WH/E7 membrane | 3 weeks | Significantly promoted new bone formation | [4] |
Table 3: Summary of In Vivo Quantitative Data on Bone Regeneration
Signaling Pathways in E7 Peptide-Induced Osteogenesis
Current research suggests that the E7 peptide enhances osteogenic differentiation through the activation of key signaling pathways. The Runx2/SP7 signaling axis has been identified as a crucial mediator of the pro-osteogenic effects of an E7-modified BMP2-mimicking peptide.[3] Runx2 and Sp7 (Osterix) are essential transcription factors for osteoblast differentiation.
Caption: E7-BMP2 peptide complex signaling pathway in MSCs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of the E7 peptide's role in osteogenic differentiation.
Cell Culture and Osteogenic Induction of BMSCs
-
Cell Source: Bone marrow mesenchymal stem cells (BMSCs) are isolated from the femurs and tibias of rats.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Induction Medium: To induce osteogenic differentiation, the culture medium is supplemented with 10 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.
-
Experimental Setup: BMSCs are seeded onto the E7 peptide-functionalized biomaterials or control materials placed in culture plates. The osteogenic induction medium is replaced every 2-3 days.
Caption: Experimental workflow for in vitro osteogenesis assay.
Alkaline Phosphatase (ALP) Activity Assay
-
After a specified period of osteogenic induction (e.g., 7 and 14 days), cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) solution.
-
The reaction is stopped, and the absorbance is measured at 405 nm using a microplate reader.
-
The total protein content of the cell lysate is determined (e.g., using a BCA protein assay kit) to normalize the ALP activity.
Alizarin Red S (ARS) Staining for Mineralization
-
After 21 days of osteogenic induction, the cell-scaffold constructs are washed with PBS and fixed with 4% paraformaldehyde.
-
The constructs are then stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
Excess stain is removed by washing with deionized water.
-
The stained mineralized nodules are visualized and imaged using a microscope.
-
For quantification, the stain is eluted with a 10% cetylpyridinium (B1207926) chloride solution, and the absorbance of the eluted stain is measured at 562 nm.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for osteogenic marker genes (e.g., Runx2, OPN, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Cranial Defect Model
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: A critical-sized circular defect (e.g., 5 mm in diameter) is created in the cranium of each rat under general anesthesia.
-
Implantation: The E7 peptide-functionalized biomaterial or control material is implanted into the defect.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics.
-
Analysis: At specified time points (e.g., 4 and 8 weeks), the animals are euthanized, and the calvaria are harvested for analysis by Micro-CT and histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate new bone formation.
Conclusion
The this compound (E7) peptide is a promising bioactive agent for promoting osteogenic differentiation and bone regeneration. The data presented in this guide, compiled from various in vitro and in vivo studies, strongly support its role in enhancing the recruitment and osteogenic commitment of mesenchymal stem cells. The elucidation of its mechanism of action, including the involvement of the Runx2/SP7 signaling pathway, provides a solid foundation for its further development and application in bone tissue engineering and regenerative medicine. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to investigate and harness the therapeutic potential of this peptide. Future research should focus on optimizing the delivery and presentation of the E7 peptide in various biomaterial contexts to maximize its regenerative efficacy for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly-ε-caprolactone/chitosan/whitlockite electrospun bionic membrane conjugated with an E7 peptide for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EM7 Peptide Signaling in Chondrogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide EM7 (sequence: EPLQLKM) has emerged as a significant modulator of chondrogenesis, the process of cartilage formation. This technical guide provides an in-depth exploration of the EM7 peptide's signaling pathway, offering a valuable resource for researchers in regenerative medicine and drug development. Current evidence demonstrates that EM7 promotes the differentiation of bone marrow stromal cells (BMSCs) into chondrocytes by activating the long non-coding RNA (lncRNA) H19/microRNA-675 (miR-675) axis. This signaling cascade culminates in the upregulation of the master chondrogenic transcription factor SOX9 and the subsequent increased expression of key cartilage extracellular matrix components, aggrecan and collagen type II. This document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathway to facilitate a comprehensive understanding of EM7's role in cartilage regeneration.
Introduction
Articular cartilage has a limited capacity for self-repair, making cartilage defects a significant clinical challenge. Peptide-based therapies offer a promising avenue for stimulating endogenous repair mechanisms. The EM7 peptide has been identified as a potent promoter of chondrogenesis, demonstrating superior induction of cartilage formation compared to the well-known RGD peptide[1]. This guide elucidates the signaling pathway initiated by EM7, providing a foundational understanding for its potential therapeutic applications.
The EM7 Signaling Pathway in Chondrogenesis
The chondrogenic effect of the EM7 peptide is primarily mediated through the lncRNA H19/miR-675 axis. The binding of EM7 to its yet-to-be-identified receptor on the surface of BMSCs triggers a signaling cascade that leads to the upregulation of lncRNA H19.
LncRNA H19 and miR-675
LncRNA H19 is a key regulator of cellular differentiation. Within the first exon of the H19 gene lies the microRNA miR-675. The upregulation of lncRNA H19 leads to the processing and release of mature miR-675. Studies have shown that knockdown of either lncRNA H19 or miR-675 significantly diminishes the pro-chondrogenic effects of the EM7 peptide, confirming their central role in this pathway[1].
Upregulation of SOX9: The Master Regulator
The released miR-675 acts as a positive regulator of SOX9, a master transcription factor essential for chondrocyte differentiation and cartilage formation. While the direct molecular targets of miR-675 that lead to SOX9 upregulation are still under investigation, it is established that the H19/miR-675 axis is crucial for increasing SOX9 expression. SOX9, in turn, initiates the transcription of genes encoding critical cartilage matrix proteins.
Expression of Chondrogenic Markers: Aggrecan and Collagen Type II
SOX9 directly binds to the promoter and enhancer regions of the genes for aggrecan (ACAN) and collagen type II (COL2A1), the two major components of the cartilage extracellular matrix[2][3][4]. Aggrecan provides cartilage with its compressive strength, while collagen type II forms the fibrillar network that confers tensile strength. The EM7-induced upregulation of SOX9 consequently leads to increased synthesis and deposition of both aggrecan and collagen type II, driving the formation of a hyaline cartilage-like matrix[1].
A Potential Feedback Loop
Interestingly, some evidence suggests the existence of a positive feedback loop where SOX9 can, in turn, regulate the expression of lncRNA H19, potentially amplifying the chondrogenic signal.
Visualizing the EM7 Signaling Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the core signaling cascade of the EM7 peptide in promoting chondrogenesis.
Quantitative Data on EM7-Mediated Chondrogenesis
While direct dose-response data for the EM7 peptide is not extensively available in the public domain, studies have consistently shown its superior chondrogenic potential compared to the RGD peptide. The following table summarizes the qualitative and semi-quantitative findings on the effect of EM7 on chondrogenic marker expression.
| Marker | Method | Cell Type | Treatment | Result | Reference |
| lncRNA H19 | Real-Time PCR | BMSCs | EM7-KGM vs. RGD-KGM | Significantly higher expression in EM7-KGM group | [1] |
| SOX9 | Real-Time PCR | BMSCs | EM7-KGM vs. RGD-KGM | Significantly higher mRNA expression in EM7-KGM group | [1] |
| Aggrecan (ACAN) | Real-Time PCR | BMSCs | EM7-KGM vs. RGD-KGM | Significantly higher mRNA expression in EM7-KGM group | [1] |
| Collagen Type II (COL2A1) | Real-Time PCR | BMSCs | EM7-KGM vs. RGD-KGM | Significantly higher mRNA expression in EM7-KGM group | [1] |
| SOX9 | Western Blot | BMSCs | EM7-KGM vs. RGD-KGM | Higher protein expression in EM7-KGM group | [1] |
| Collagen Type II | Western Blot | BMSCs | EM7-KGM vs. RGD-KGM | Higher protein expression in EM7-KGM group | [1] |
KGM: Konjac glucomannan (B13761562) microsphere (carrier material)
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of the EM7 peptide on chondrogenesis.
BMSC Pellet Culture for Chondrogenic Differentiation
This protocol is adapted from established methods for inducing chondrogenesis in BMSCs.
Workflow Diagram:
Materials:
-
Basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Chondrogenic differentiation medium containing:
-
High-glucose DMEM
-
Dexamethasone
-
Ascorbate-2-phosphate
-
ITS+ Premix (Insulin, Transferrin, Selenious acid)
-
TGF-β3
-
-
15 mL polypropylene (B1209903) conical tubes
Procedure:
-
Cell Preparation:
-
Culture BMSCs in basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with basal medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.
-
-
Pellet Formation:
-
Centrifuge 2.5 x 10^5 cells per tube in 15 mL polypropylene conical tubes at 150 x g for 5 minutes to form a loose pellet.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Gently add 0.5 mL of chondrogenic differentiation medium (with or without EM7 peptide at the desired concentration) to each tube.
-
Loosen the caps (B75204) of the tubes to allow for gas exchange.
-
-
Culture and Maintenance:
-
Incubate the tubes upright at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh chondrogenic medium.
-
Culture the pellets for 21 to 28 days.
-
-
Harvesting:
-
After the culture period, the pellets can be harvested for histological analysis, RNA extraction for qPCR, or protein extraction for Western blotting.
-
Quantitative Real-Time PCR (qPCR) for Chondrogenic Markers
Workflow Diagram:
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target genes (SOX9, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the cell pellet in lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove genomic DNA contamination.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Western Blot for Chondrogenic Proteins
Workflow Diagram:
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOX9, anti-Aggrecan, anti-Collagen Type II, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellet in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion and Future Directions
The EM7 peptide represents a promising therapeutic agent for cartilage regeneration. Its mechanism of action through the lncRNA H19/miR-675 axis to ultimately drive the expression of key chondrogenic markers provides a solid foundation for further investigation. Future research should focus on identifying the specific cell surface receptor for EM7 to fully elucidate the upstream signaling events. Furthermore, comprehensive dose-response studies are required to determine the optimal concentration of EM7 for maximal chondrogenic induction. Elucidating the direct molecular targets of miR-675 that lead to the upregulation of SOX9 will also provide a more complete picture of this novel signaling pathway. Continued exploration of the EM7 peptide and its signaling cascade will undoubtedly contribute to the development of innovative strategies for treating cartilage defects and osteoarthritis.
References
- 1. [PDF] E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.biologists.com [journals.biologists.com]
- 4. SOX9 directly regulates the type-II collagen gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, a linear mesenchymal stem cell (MSC)-specific peptide, using mass spectrometry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
The synthetic peptide this compound, also known as E7 peptide, has garnered significant interest in the field of regenerative medicine. It has been identified as a mesenchymal stem cell (MSC)-specific peptide that plays a crucial role in attracting bone marrow-derived mesenchymal stem cells (BMSCs).[1][2][3] This peptide is actively being investigated for its potential in promoting chondrogenic and osteogenic differentiation, making it a promising candidate for tissue engineering and therapeutic applications.[4] Understanding the primary structure and purity of this synthetic peptide is paramount for its application in research and drug development. Mass spectrometry is a powerful analytical technique for the detailed characterization of synthetic peptides, providing confirmation of its identity and purity.[5][6][7]
Quantitative Mass Spectrometry Data
The primary sequence of the peptide is Glutamic acid (E) - Proline (P) - Leucine (L) - Glutamine (Q) - Leucine (L) - Lysine (K) - Methionine (M). The theoretical monoisotopic mass of the neutral peptide is 857.4854 Da. The expected protonated precursor ions in an MS1 scan would be [M+H]⁺ at m/z 858.4927 and [M+2H]²⁺ at m/z 429.7500.
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. Collision-Induced Dissociation (CID) is a common fragmentation technique that cleaves the peptide backbone, generating a series of b- and y-type fragment ions.[1] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence verification.
The theoretical m/z values for the singly charged b- and y-ions of this compound are presented in the table below.
| # | Amino Acid | b-ion m/z | y-ion m/z |
| 1 | E | 130.0504 | 858.4927 |
| 2 | P | 227.1032 | 729.4423 |
| 3 | L | 340.1872 | 632.3895 |
| 4 | Q | 468.2458 | 519.3055 |
| 5 | L | 581.3298 | 391.2469 |
| 6 | K | 709.4247 | 278.1629 |
| 7 | M | 840.4840 | 150.0680 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful mass spectrometry analysis. The following protocol is a general guideline for the preparation of the synthetic peptide this compound.
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water or a mixture of water and acetonitrile (B52724). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).
-
Desalting (Optional but Recommended): If the peptide synthesis and purification process involved non-volatile salts, a desalting step is necessary to prevent ion suppression. This can be achieved using C18 ZipTips or equivalent solid-phase extraction cartridges.
-
Equilibrate the C18 tip with 100% acetonitrile.
-
Wash the tip with 0.1% formic acid in water.
-
Bind the peptide sample to the tip.
-
Wash the bound peptide with 0.1% formic acid in water to remove salts.
-
Elute the peptide with a solution of 50-70% acetonitrile and 0.1% formic acid.
-
-
Final Dilution: Dilute the desalted peptide solution to the final desired concentration for injection into the mass spectrometer. The final solvent should be compatible with the liquid chromatography mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a good starting point for separating the peptide of interest from any impurities.
-
Flow Rate: Dependent on the column diameter, typically 200-400 µL/min for analytical columns.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument.[2]
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-1200.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Data Acquisition: Data-dependent acquisition (DDA), where the most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Signaling Pathway
The E7 peptide has been shown to promote the differentiation of BMSCs. One of the implicated signaling pathways is the Notch signaling pathway.[1] The following diagram illustrates a simplified representation of how the E7 peptide might influence this pathway to promote osteogenic differentiation.
References
- 1. 3D-printed bone regeneration scaffolds modulate bone metabolic homeostasis through vascularization for osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility and cytotoxicity assessment of EM7 peptide
An in-depth analysis of the biocompatibility and cytotoxicity of novel therapeutic peptides is a critical step in the drug development process. This guide provides a technical overview of the essential assessments required to characterize the safety profile of a candidate peptide, here exemplified by the hypothetical "EM7" peptide. The methodologies, data presentation, and visualizations are based on established practices in the field of peptide therapeutics.
The initial evaluation of a peptide's safety profile involves in vitro assays to determine its effect on various cell types. These assays are crucial for establishing a therapeutic window and understanding the peptide's mechanism of action at a cellular level.
Cell Viability Assays
Cell viability assays are fundamental to quantifying the cytotoxic effects of a peptide. The choice of assay can depend on the cell type and the expected mechanism of cell death.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, HaCaT) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.[1]
-
Peptide Treatment: Prepare serial dilutions of the EM7 peptide in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Data Presentation: Cell Viability
| Cell Line | Peptide Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| HEK293 | 10 | 95 ± 5 | >100 |
| 50 | 88 ± 7 | ||
| 100 | 75 ± 6 | ||
| HeLa | 10 | 80 ± 8 | 45 |
| 50 | 45 ± 5 | ||
| 100 | 20 ± 4 | ||
| HaCaT | 10 | 92 ± 6 | >100 |
| 50 | 85 ± 5 | ||
| 100 | 78 ± 7 |
Experimental Workflow: Cell Viability Assay
References
Methodological & Application
Solid-Phase Synthesis Protocol for H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed protocol for the solid-phase synthesis of the heptapeptide (B1575542) H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. This method is the most commonly used for producing peptides in a laboratory setting.[1][2] The protocol outlines the necessary reagents, step-by-step procedures for peptide chain assembly, cleavage from the resin, and final purification and analysis.
Materials and Reagents
The quality of reagents is critical for a successful synthesis. Use peptide synthesis-grade reagents and solvents.
Table 1: Resin and Amino Acid Derivatives
| Compound | Description | Supplier Suggestion |
| Resin | Fmoc-Met-Wang Resin | Substitution: 0.5 - 0.8 mmol/g |
| Fmoc-L-Lys(Boc)-OH | Side-chain protected Lysine | Standard grade |
| Fmoc-L-Leu-OH | --- | Standard grade |
| Fmoc-L-Gln(Trt)-OH | Trityl-protected Glutamine to prevent side reactions | Standard grade[3] |
| Fmoc-L-Pro-OH | --- | Standard grade |
| Fmoc-L-Glu(OtBu)-OH | t-Butyl-protected Glutamic acid | Standard grade[3] |
Table 2: Solvents and Reagents
| Reagent | Purpose |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine (B6355638) | Fmoc deprotection |
| N,N'-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| HBTU / HATU / HCTU | Coupling (activating) reagent[4] |
| Trifluoroacetic Acid (TFA) | Cleavage and side-chain deprotection |
| Thioanisole | Scavenger to protect Methionine |
| 1,2-Ethanedithiol (EDT) | Scavenger to protect Methionine |
| Triisopropylsilane (TIS) | Scavenger for Trt and other protecting groups |
| Water (HPLC Grade) | Scavenger and HPLC mobile phase |
| Diethyl Ether (cold) | Peptide precipitation |
| Acetonitrile (ACN, HPLC Grade) | HPLC mobile phase |
Experimental Protocols
The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[5][6]
-
Place the Fmoc-Met-Wang resin (0.1 mmol scale) in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
This cycle is repeated for each amino acid in the sequence (from C-terminus to N-terminus: Lys, Leu, Gln, Leu, Pro, Glu).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) to remove excess reagents.
-
A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat this cycle for all amino acids in the sequence. After the final coupling (Fmoc-Glu(OtBu)-OH), proceed to the final Fmoc deprotection step as described above.
Caution: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
The presence of a methionine residue makes the peptide susceptible to oxidation.[7] Therefore, a specific cleavage cocktail with appropriate scavengers is required.[7][8] Reagent K is a suitable choice for peptides containing sensitive residues.[9][10]
Table 3: Cleavage Cocktail Composition (Reagent K, modified)
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 90.0% | Cleaves peptide from resin, removes side-chain protecting groups |
| Water | 5.0% | Scavenger, proton source |
| Thioanisole | 2.5% | Scavenger for Met and Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for Met and Trp |
-
Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.
-
Prepare the fresh cleavage cocktail as detailed in Table 3.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Reduce the volume of the TFA filtrate to approximately 1-2 mL using a gentle stream of nitrogen or rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Dry the crude peptide pellet under vacuum.
The purity of the crude peptide is assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and purification is performed using preparative RP-HPLC.[11][12]
Table 4: HPLC Conditions
| Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 10-50% B over 40 min (Optimize based on analytical run) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm / 280 nm | 214 nm / 280 nm |
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purify the peptide using preparative RP-HPLC.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity and molecular weight of the purified peptide using Mass Spectrometry (MS).[11]
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Peptide Sequence | This compound |
| Molecular Formula | C₃₈H₆₆N₈O₁₁S |
| Monoisotopic Mass | 858.46 g/mol |
| Average Mass | 859.05 g/mol |
| Expected [M+H]⁺ | 859.47 |
Visualized Workflow
The following diagram illustrates the complete workflow for the solid-phase synthesis of the target peptide.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. agilent.com [agilent.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. langene.com [langene.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. gilson.com [gilson.com]
Application Note: A General Method for the Purification of Synthetic Peptides, such as EM7, by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Synthetic peptides are invaluable tools in biomedical research and drug development. Following their synthesis, typically by Solid-Phase Peptide Synthesis (SPPS), the crude product is a complex mixture containing the target peptide along with various impurities.[1][2] These impurities can include deletion sequences, truncated peptides, and by-products from the synthesis and cleavage steps.[1] To ensure the accuracy, reproducibility, and safety of downstream applications, these impurities must be removed.[3]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides, prized for its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][4] This document provides a detailed protocol for the purification of synthetic peptides, using the hypothetical "EM7" peptide as an example. The principles and methods described herein are broadly applicable and can be adapted for a wide range of peptides.
Principle of a RP-HPLC for Peptide Purification RP-HPLC separates molecules based on their hydrophobicity.[1][5] The process utilizes a non-polar (hydrophobic) stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18, C8, or C4), and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1][5][6]
Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase.[1] A gradient of increasing organic solvent concentration is then applied, which increases the mobile phase's hydrophobicity.[1] Peptides elute from the column in order of increasing hydrophobicity, as more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to be displaced.[1][5]
To improve peak shape and resolution, an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to the mobile phase.[3][6] TFA protonates the carboxyl groups of the peptide sequence, reducing secondary interactions, and forms ion pairs with positively charged groups, increasing the peptide's interaction with the non-polar stationary phase.[3]
Experimental Protocols
Materials and Equipment
Table 1: HPLC System and Column Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Chemistry | C18-modified silica | C18-modified silica (same as analytical) |
| Particle Size | 3-5 µm | 5-10 µm |
| Pore Size | 100-300 Å | 100-300 Å[2] |
| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 10-50 mm x 150-250 mm |
| Flow Rate | 0.8-1.5 mL/min | 5-100 mL/min (scaled from analytical) |
| Detection Wavelength | 214-220 nm and 280 nm | 214-220 nm and 280 nm |
| Column Temperature | 30-60 °C (optimization may be needed)[7][8] | 30-60 °C (same as analytical) |
Table 2: Mobile Phase Composition
| Component | Description |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5][9] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[5][9] |
Note: All solvents should be filtered and degassed before use to prevent system clogging and baseline instability.[5]
Crude Peptide Sample Preparation
-
Weigh the crude lyophilized peptide powder (e.g., EM7).
-
Dissolve the peptide in a minimal volume of a solvent that ensures complete solubilization. For many peptides, this can be Mobile Phase A.
-
If solubility is an issue, particularly for hydrophobic peptides, small amounts of organic solvents like ACN, or stronger solvents like dimethyl sulfoxide (B87167) (DMSO), can be used.[7] The sample should then be diluted with Mobile Phase A.
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical Method Development: Scouting Run
The initial step is to determine the elution profile of the target peptide using a rapid, broad gradient on an analytical column.[6][7]
-
Equilibrate the Column: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes, or until a stable baseline is achieved.[5][7]
-
Injection: Inject a small amount of the prepared crude peptide sample (e.g., 10-20 µL).
-
Gradient Elution: Run a broad linear gradient to identify the approximate ACN concentration at which the peptide elutes.[7]
-
Analysis: Identify the peak corresponding to the target peptide (EM7), typically the major peak, and note its retention time. If mass spectrometry is available, it can be used to confirm the identity of the peak.
Table 3: Example Gradient Programs (Analytical Scale)
| Time (min) | % Mobile Phase B (Scouting) | % Mobile Phase B (Optimized) |
| 0 | 5 | 25 |
| 30 | 95 | 45 |
| 35 | 95 | 95 |
| 40 | 5 | 95 |
| 45 | 5 | 5 |
Note: The optimized gradient is an example based on a hypothetical scouting run where the peptide eluted at ~35% B. The gradient should be centered around the elution percentage observed in the scouting run with a shallower slope (e.g., 0.5-1% B per minute) to maximize resolution.[10]
Preparative Method Development and Scale-Up
Based on the scouting run, an optimized, shallower gradient is designed for the preparative purification.
-
Gradient Optimization: Design a shallow gradient that spans the elution concentration of the target peptide. For instance, if the peptide eluted at 35% B in the scouting run, a new gradient might run from 25% to 45% B over 20-40 minutes.[7]
-
Scale-Up Calculation: Adjust the flow rate for the preparative column based on the column cross-sectional area: Flow Rate (prep) = Flow Rate (anal) x [Radius (prep)² / Radius (anal)²]
-
Sample Loading: The amount of crude peptide that can be loaded onto the preparative column depends on its dimensions and the complexity of the sample. A loading study may be required to maximize throughput without sacrificing resolution.
-
Purification Run: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the dissolved crude peptide. c. Run the optimized shallow gradient. d. Monitor the elution profile using UV detection.
Fraction Collection and Purity Analysis
-
Collection: Begin collecting fractions as the main peak of interest begins to elute. Collect fractions of a fixed volume (e.g., 1-5 mL) across the entire peak.[5][9]
-
Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).
Post-Purification Processing
-
Solvent Removal: The pooled fractions contain acetonitrile and water. The acetonitrile can be removed by rotary evaporation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain the final purified peptide as a stable, white, fluffy powder.[6] Peptides in solution can degrade, so prompt lyophilization is recommended.[6]
Visualized Workflows
Caption: A general workflow for peptide purification using RP-HPLC.
Caption: Logical steps for HPLC method development.
Troubleshooting
Table 4: Common Issues in Peptide Purification by RP-HPLC
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Broadening) | - Secondary interactions with silica silanols.- Peptide aggregation.- Insufficient ion-pairing agent (TFA).[7] | - Ensure 0.1% TFA is in both mobile phases.- Increase column temperature (e.g., to 40-60°C) to reduce aggregation and improve mass transfer.[7][8]- Use a shallower gradient.[7] |
| Low Peptide Recovery | - Peptide is highly hydrophobic and irreversibly binds to the column.- Peptide adsorption to metallic surfaces in the HPLC system.[7]- Poor solubility in the loading solvent. | - Add a stronger organic solvent like isopropanol (B130326) to Mobile Phase B.- Use a less hydrophobic column (e.g., C8 or C4).- Ensure the peptide is fully dissolved before injection.[7]- Use a biocompatible HPLC system.[7] |
| Poor Resolution of Impurities | - Gradient is too steep.- Column is overloaded.- Inappropriate column chemistry. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).- Reduce the amount of sample loaded onto the column.- Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl). |
| High Backpressure | - Clogged column frit or tubing.- Sample precipitation on the column.- Flow rate is too high for the column/particle size. | - Filter all samples and mobile phases.- Wash the column with a strong solvent.- Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the flow rate. |
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols: Grafting of EM7 Cell-Adhesive Peptide onto a Collagen Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen scaffolds are extensively utilized in tissue engineering and regenerative medicine due to their excellent biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix (ECM).[1] However, to enhance their bioactivity and promote specific cellular responses such as adhesion, proliferation, and differentiation, surface modification with bioactive molecules is often necessary.[1] This document provides a detailed protocol for grafting the EM7 peptide, a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, onto a collagen scaffold. The RGD motif is a well-characterized cell adhesion ligand found in many ECM proteins and is recognized by integrin receptors on the cell surface, thereby mediating cell-matrix interactions.[2][3][4]
Functionalizing collagen scaffolds with the EM7 peptide can significantly improve cell attachment and subsequent tissue regeneration.[3][5][6] To achieve stable and specific immobilization of the EM7 peptide, this protocol utilizes a fusion peptide strategy, where the EM7 peptide is linked to a collagen-binding domain (CBD).[7][8][9] The CBD ensures high-affinity binding of the fusion peptide to the collagen scaffold without compromising the bioactivity of the EM7 peptide.[8] These application notes provide a comprehensive guide, from the production of the EM7-CBD fusion peptide to the characterization of the functionalized scaffold.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Collagen Type I, bovine | Sigma-Aldrich | C4243 |
| Glacial Acetic Acid | Fisher Scientific | A38-212 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| E. coli BL21(DE3) competent cells | New England Biolabs | C2527H |
| pET-28a(+) vector | Novagen | 69864 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| Nickel-NTA Agarose (B213101) | Qiagen | 30210 |
| Imidazole | Sigma-Aldrich | I2399 |
| Amicon Ultra-15 Centrifugal Filter Units (10 kDa MWCO) | MilliporeSigma | UFC901024 |
| Human Mesenchymal Stem Cells (hMSCs) | ATCC | PCS-500-012 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Calcein-AM | Thermo Fisher Scientific | C3100MP |
| Ethidium Homodimer-1 | Thermo Fisher Scientific | E1169 |
| Anti-vinculin antibody | Abcam | ab129002 |
| Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 | Invitrogen | A-11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
Experimental Protocols
Design and Production of EM7-CBD Fusion Peptide
The EM7 peptide is a synthetic peptide with the sequence GRGDSPK . This sequence will be fused to a collagen-binding domain (CBD) with the sequence TKKTLRT .[7][10] A flexible glycine-serine linker ((GGS)2) will be incorporated between the EM7 and CBD sequences to ensure proper folding and function of each domain. The final fusion peptide sequence is: GRGDSPKGGSGGSTKKTLRT .
Protocol for Recombinant Production of EM7-CBD Fusion Peptide:
-
Gene Synthesis and Cloning:
-
Synthesize a gene encoding the EM7-CBD fusion peptide with flanking restriction sites compatible with the pET-28a(+) vector.
-
Incorporate a 6x-His tag at the N-terminus for purification.
-
Digest the synthesized gene and the pET-28a(+) vector with the corresponding restriction enzymes.
-
Ligate the gene insert into the pET-28a(+) vector.
-
Transform the ligation product into E. coli DH5α for plasmid amplification.
-
Verify the sequence of the resulting plasmid (pET28a-EM7-CBD) by DNA sequencing.
-
-
Protein Expression:
-
Transform the verified pET28a-EM7-CBD plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture for 4-6 hours at 30°C.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Nickel-NTA agarose column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the fusion peptide with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Concentrate and buffer-exchange the purified peptide into PBS using an Amicon Ultra-15 centrifugal filter unit (10 kDa MWCO).
-
Determine the protein concentration using a BCA protein assay.
-
Verify the purity and molecular weight of the fusion peptide by SDS-PAGE.
-
Preparation of Porous Collagen Scaffolds
-
Prepare a 0.5% (w/v) collagen slurry by dissolving Type I collagen in 0.05 M glacial acetic acid with homogenization at 4°C.[11]
-
Pour the collagen slurry into a desired mold (e.g., 24-well plate).
-
Freeze the slurry at -80°C for 4 hours.
-
Lyophilize the frozen slurry for 48 hours to create a porous scaffold.
-
Crosslink the scaffold by treating with a solution of 50 mM EDC and 20 mM NHS in MES buffer (pH 5.5) for 4 hours at room temperature.[12]
-
Wash the crosslinked scaffolds extensively with PBS to remove any unreacted crosslinking agents.
-
Sterilize the scaffolds by immersion in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS.
Grafting of EM7-CBD Fusion Peptide onto Collagen Scaffolds
-
Prepare a solution of the purified EM7-CBD fusion peptide in sterile PBS at a concentration of 1 mg/mL.
-
Immerse the sterile, crosslinked collagen scaffolds in the EM7-CBD peptide solution.
-
Incubate for 24 hours at 4°C with gentle agitation to allow for the binding of the CBD to the collagen.
-
After incubation, wash the scaffolds three times with sterile PBS to remove any unbound peptide.
-
The EM7-grafted collagen scaffolds are now ready for characterization and cell culture experiments.
Characterization of EM7-Grafted Collagen Scaffolds
4.1. Quantification of Grafted Peptide
-
Use the BCA protein assay to quantify the amount of peptide grafted onto the scaffold.
-
Prepare a standard curve of the EM7-CBD peptide of known concentrations.
-
Place a washed, peptide-grafted scaffold into a microcentrifuge tube.
-
Add the BCA working reagent to the tube and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm.
-
Use the standard curve to determine the concentration of the grafted peptide.
-
The amount of peptide on a control scaffold (without incubation in the peptide solution) should be subtracted as background.
4.2. In Vitro Cell Adhesion and Spreading Assay
-
Seed human Mesenchymal Stem Cells (hMSCs) onto the EM7-grafted and control (ungrafted) collagen scaffolds at a density of 5 x 104 cells/scaffold.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
After 4 hours, wash the scaffolds with PBS to remove non-adherent cells.
-
Stain the adherent cells with Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) and visualize using a fluorescence microscope.
-
Quantify the number of adherent cells by counting the number of green fluorescent cells in multiple random fields of view.
-
To assess cell spreading, fix the cells after 24 hours with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin with phalloidin (B8060827) and for focal adhesions with an anti-vinculin antibody. Visualize by fluorescence microscopy.
Data Presentation
Table 1: Quantification of Grafted EM7-CBD Peptide
| Scaffold Type | Peptide Concentration (µg/mg of scaffold) | Standard Deviation |
| Control (Ungrafted) | 0.5 | ± 0.1 |
| EM7-Grafted | 25.3 | ± 2.1 |
Table 2: Cell Adhesion on Modified Collagen Scaffolds
| Scaffold Type | Adherent Cells/mm2 (at 4 hours) | Standard Deviation |
| Control (Ungrafted) | 150 | ± 25 |
| EM7-Grafted | 450 | ± 40 |
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The RGD sequence in the EM7 peptide binds to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK) pathway, which ultimately promotes cell adhesion, spreading, and proliferation.[13]
Caption: RGD-Integrin signaling cascade.
Experimental Workflow
The overall experimental workflow involves the production of the fusion peptide, preparation of the collagen scaffold, grafting of the peptide onto the scaffold, and subsequent characterization of the functionalized scaffold.
Caption: Workflow for creating a functionalized scaffold.
Conclusion
This protocol provides a robust and reproducible method for the functionalization of collagen scaffolds with the cell-adhesive EM7 peptide via a collagen-binding domain. The resulting bioactive scaffold is expected to exhibit enhanced cell adhesion and spreading, which are critical for successful tissue engineering applications. The detailed characterization methods will allow for the validation of the grafting process and the assessment of the biological functionality of the modified scaffold. This approach can be adapted for the immobilization of other bioactive peptides onto collagen-based biomaterials for a wide range of regenerative medicine applications.
References
- 1. Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. mdpi.com [mdpi.com]
- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering [frontiersin.org]
- 7. Characterization of LL37 Binding to Collagen through Peptide Modification with a Collagen-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Collagen Scaffold in Tissue Engineering: Recent Advances and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and functional characterization of collagen-based biomaterials for tissue engineering application | IMM Container [imm.cnr.it]
- 12. Positively and Negatively Modulating Cell Adhesion to Type I Collagen Via Peptide Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Conjugating H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH to Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are highly versatile biomaterials used extensively in tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable mechanical properties that can mimic the native extracellular matrix (ECM).[1][2][3][4] The bio-functionalization of hydrogels with specific peptides can enhance their therapeutic efficacy by promoting cell adhesion, proliferation, and differentiation.[5] This document provides a detailed protocol for the covalent conjugation of the mesenchymal stem cell (MSC)-specific peptide, H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (also known as EM7)[6][7][8], to carboxylated hydrogels using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
The peptide this compound possesses several reactive functional groups amenable to conjugation:
-
A primary amine (-NH₂) at the N-terminus (on Glutamic acid).
-
A primary amine (-NH₂) on the side chain of Lysine.
-
A carboxylic acid (-COOH) at the C-terminus (on Methionine).
-
A carboxylic acid (-COOH) on the side chain of Glutamic acid.
This protocol will focus on forming a stable amide bond between the primary amines of the peptide and the carboxyl groups present on a hydrogel backbone (e.g., alginate, hyaluronic acid, or poly(acrylic acid)-based hydrogels).
Principle of EDC/NHS Conjugation Chemistry
EDC/NHS chemistry is a "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[9] The reaction proceeds in two steps:
-
Activation: EDC reacts with a carboxyl group on the hydrogel to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the peptide to form a covalent amide linkage.[10]
Experimental Protocols
This section details the procedures for conjugating this compound to a generic carboxylated hydrogel.
Protocol 1: Preparation of Reagents and Buffers
-
Activation Buffer: Prepare 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.5 M NaCl, pH 6.0.[9] Do not use phosphate (B84403) or carboxylate buffers as they will compete in the reaction.
-
Coupling/Reaction Buffer: Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine-HCl or ethanolamine (B43304) in the Reaction Buffer.
-
Peptide Stock Solution: Dissolve this compound in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 5 mg/mL. Store on ice.
-
EDC/NHS Solution: Shortly before use, prepare a 100 mg/mL stock solution of both EDC and NHS in the Activation Buffer (MES, pH 6.0). EDC is moisture-sensitive and should be equilibrated to room temperature before opening.[9][11]
Protocol 2: Hydrogel Activation and Peptide Conjugation
The following workflow outlines the key steps from hydrogel preparation to final characterization.
-
Hydrogel Preparation: Swell or dissolve the carboxylated hydrogel in Activation Buffer (MES, pH 6.0) to the desired concentration (e.g., 1% w/v).
-
Activation:
-
Add the freshly prepared EDC solution to the hydrogel to a final concentration of 4 mM.
-
Immediately add the freshly prepared NHS solution to a final concentration of 10 mM.[9]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing (Optional but Recommended): If possible (e.g., for pre-formed hydrogel discs), wash the activated hydrogel with ice-cold Activation Buffer to remove excess EDC and NHS byproducts.
-
Conjugation:
-
If washed, replace the buffer with the Reaction Buffer (PBS, pH 7.4).
-
Add the peptide stock solution to the activated hydrogel. The molar ratio of peptide to available carboxyl groups should be optimized, but a starting point of 1:5 (peptide:carboxyl) is common.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and react for 15-30 minutes to deactivate any remaining NHS esters.
-
Final Washing: Wash the peptide-conjugated hydrogel extensively with PBS and then sterile deionized water to remove unreacted peptide and quenching reagents. This is critical for downstream cell culture applications. Lyophilize for storage or proceed to characterization.
Protocol 3: Characterization of Peptide-Hydrogel Conjugates
Thorough characterization is essential to confirm successful conjugation and assess the properties of the final biomaterial.
-
Confirmation of Conjugation (Qualitative):
-
FTIR Spectroscopy: Compare the spectra of the native hydrogel, the peptide, and the conjugate. Look for the appearance of new amide bond peaks (~1650 cm⁻¹ and ~1540 cm⁻¹).
-
NMR Spectroscopy: For soluble polymers, ¹H NMR can show characteristic peptide peaks in the final conjugate spectrum.[12]
-
-
Quantification of Immobilized Peptide:
-
Amino Acid Analysis: The most accurate method. Hydrolyze a known mass of the conjugate and quantify the amino acids.
-
Fluorescence-Based Assays: Use a fluorescently labeled version of the peptide for conjugation and measure the fluorescence of the hydrogel. Alternatively, use assays like the bicinchoninic acid (BCA) assay on the supernatant from washing steps to determine the amount of unreacted peptide.
-
-
Physicochemical Characterization:
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel before and after conjugation to determine changes in water uptake capacity.
-
Rheology: Perform oscillatory rheology to measure the storage (G') and loss (G'') moduli.[13][14] This assesses the impact of peptide conjugation on the mechanical stiffness and viscoelastic properties of the hydrogel.[14]
-
Degradation Profile: Monitor the degradation of the hydrogel in relevant physiological solutions (e.g., with enzymes like collagenase if the hydrogel is susceptible) to see if conjugation affects stability.[15]
-
Data Presentation
Quantitative data from characterization experiments should be presented clearly for comparison.
Table 1: Peptide Conjugation Efficiency
| Hydrogel Formulation | Initial Peptide Conc. (µg/mL) | Unbound Peptide (µg/mL) | Conjugation Efficiency (%) | Immobilized Peptide Density (µg/mg dry gel) |
|---|---|---|---|---|
| Control Hydrogel | 100 | 95.2 ± 4.1 | 4.8 ± 0.4 | 4.9 ± 0.5 |
| Conjugated Hydrogel | 100 | 21.5 ± 2.8 | 78.5 ± 2.8 | 80.1 ± 3.1 |
Table 2: Physicochemical Properties of Hydrogels
| Hydrogel Type | Swelling Ratio (q) | Storage Modulus (G') (Pa) | Gel Point (°C) |
|---|---|---|---|
| Unmodified Hydrogel | 15.3 ± 1.2 | 850 ± 75 | 32.5 ± 0.5 |
| Peptide-Conjugated | 18.1 ± 1.5 | 920 ± 88 | 31.8 ± 0.7 |
Note: Data are presented as mean ± standard deviation and are representative examples.
Potential Cellular Interaction
When MSCs are cultured on or within the peptide-conjugated hydrogel, the immobilized this compound peptide is expected to interact with specific receptors on the cell surface. This interaction can trigger intracellular signaling cascades that influence cell behavior, such as adhesion, migration, or differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and applications of peptide-based injectable hydrogels - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05934B [pubs.rsc.org]
- 5. Peptide Conjugation for Materials Science - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the physicochemical effects of conjugating peptides into thermogelling hydrogels for regenerative biomaterials applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of EM7 Peptide-Modified Surfaces for In Vitro Mesenchymal Stem Cell (MSC) Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal stem cells (MSCs) are a cornerstone of regenerative medicine due to their multipotent differentiation capacity and immunomodulatory effects. Optimizing in vitro culture conditions is paramount for maintaining MSC viability, proliferation, and therapeutic potential. The EM7 peptide (sequence: EPLQLKM) has been identified as a promising biomaterial ligand that demonstrates a specific affinity for MSCs.[1] Unlike soluble growth factors, EM7 is primarily utilized as an immobilized peptide on culture substrates to enhance cell adhesion, which subsequently influences proliferation and differentiation. These application notes provide a comprehensive overview and detailed protocols for the use of EM7 peptide-modified surfaces in MSC culture, based on available research.
Principle of Action
The EM7 peptide acts as a biomimetic cue when immobilized on a culture surface. It is believed to interact with specific, yet to be fully elucidated, receptors on the MSC surface, promoting cell attachment and spreading. This enhanced adhesion provides a stronger foundation for subsequent cellular processes, including proliferation and lineage-specific differentiation. Studies have shown that the density of the grafted EM7 peptide on a substrate can directly influence the extent of MSC adhesion and proliferation.[1]
Quantitative Data Summary
Direct quantitative data on the optimal surface concentration of EM7 peptide for MSC culture is not extensively defined in the available literature in terms of a specific molar concentration per unit area. However, research indicates a dose-dependent effect based on the peptide grafting ratio on biomaterials. The following table summarizes the observed effects of EM7-modified surfaces on MSCs.
| Biomaterial Substrate | EM7 Grafting Ratio/Modification | Cell Type | Observed Effects on MSCs | Reference |
| Biodegradable Polyester P(MTMC-LA) Film | Increasing peptide grafting ratio | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Enhanced cell adhesion and proliferation compared to unmodified films. The effects were augmented with an increasing peptide grafting ratio. | [1] |
| Konjac Glucomannan-Chitosan (KGM) Hydrogel | Not specified | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Supported viability and proliferation. Promoted chondrogenic differentiation. | [2] |
| Magnetic Microspheres | Covalently grafted | Mesenchymal Stem Cells (MSCs) | Significantly improved selective cell adhesion and proliferation. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of EM7 peptide-modified surfaces for in vitro MSC culture.
Protocol 1: Preparation of EM7 Peptide-Modified Culture Surfaces (General Procedure)
This protocol provides a general framework for the chemical immobilization of EM7 peptide onto a culture substrate. The exact chemistry will depend on the substrate material.
Materials:
-
Culture-grade plasticware (e.g., polystyrene plates or flasks)
-
EM7 peptide with a terminal cysteine or other reactive group for conjugation
-
Surface activation reagents (e.g., sulfo-SMCC for amine-reactive surfaces)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, deionized water
Procedure:
-
Surface Activation: Treat the culture surface to introduce reactive groups (e.g., amine groups). This may involve plasma treatment or chemical modification.
-
Linker Conjugation: Introduce a heterobifunctional crosslinker, such as sulfo-SMCC, to the activated surface. This will provide a maleimide (B117702) group for reaction with a cysteine-terminated EM7 peptide.
-
Peptide Immobilization: Incubate the linker-modified surface with a solution of cysteine-terminated EM7 peptide in a suitable buffer (e.g., PBS) to allow for covalent bonding. The concentration of the peptide solution would need to be optimized for the specific application.
-
Washing: Thoroughly wash the surface with sterile water and PBS to remove any unbound peptide and reagents.
-
Sterilization: Sterilize the peptide-modified surface, for example, by exposure to UV light.
Protocol 2: Mesenchymal Stem Cell Culture on EM7-Modified Surfaces
Materials:
-
EM7 peptide-modified culture plates/flasks
-
Unmodified culture plates/flasks (as a control)
-
Human Mesenchymal Stem Cells (e.g., bone marrow- or adipose-derived)
-
Complete MSC expansion medium (e.g., DMEM or α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and basic fibroblast growth factor (bFGF) as needed)[3]
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Pre-warm the complete MSC expansion medium and the EM7-modified and control culture vessels to 37°C.
-
Harvest logarithmically growing MSCs using Trypsin-EDTA and neutralize the trypsin.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed complete expansion medium.
-
Determine the cell viability and concentration.
-
Seed the MSCs onto the EM7-modified and control surfaces at a density of 5,000-10,000 cells/cm².
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Monitoring: Regularly observe the cells under a microscope for changes in morphology, attachment, and confluence.
Protocol 3: Cell Adhesion Assay
Materials:
-
MSCs cultured on EM7-modified and control surfaces
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Crystal Violet staining solution
-
Microplate reader
Procedure:
-
Seed MSCs as described in Protocol 2 and culture for a short period (e.g., 4-24 hours).
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells again with PBS.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Thoroughly wash the wells with water to remove excess stain.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Higher absorbance corresponds to a greater number of adherent cells.
Protocol 4: Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
MSCs cultured on EM7-modified and control surfaces for 1, 3, and 5 days
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorophore or enzyme)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or microplate reader
Procedure:
-
At the desired time points, add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and wash the cells with PBS.
-
Fix and denature the cellular DNA according to the manufacturer's protocol.
-
Incubate with the anti-BrdU antibody.
-
Wash to remove unbound antibody.
-
If using a fluorescently labeled antibody, counterstain the nuclei with DAPI or Hoechst.
-
Visualize and quantify the percentage of BrdU-positive cells using a fluorescence microscope or measure the signal using a compatible microplate reader.
Protocol 5: Chondrogenic Differentiation Assay
Materials:
-
MSCs cultured to high confluence on EM7-modified and control surfaces
-
Chondrogenic differentiation medium (commercially available or prepared with DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement, and TGF-β3)
-
Alcian Blue staining solution
Procedure:
-
Culture MSCs on the respective surfaces until they reach 90-100% confluency.
-
Replace the expansion medium with chondrogenic differentiation medium.
-
Culture the cells for 21 days, replacing the differentiation medium every 2-3 days.
-
After 21 days, wash the cell layers with PBS and fix with 4% PFA.
-
Stain with Alcian Blue solution, which stains the glycosaminoglycans in the cartilage-like extracellular matrix.
-
Visualize the blue staining, indicating chondrogenic differentiation, under a microscope.
Signaling Pathways
While the precise signaling cascade initiated by EM7 peptide binding is not fully elucidated, one study suggests its involvement in promoting chondrogenic differentiation of BMSCs through the LncRNA H19/miR-675 axis .[2] Long non-coding RNAs (lncRNAs) like H19 and its associated microRNA, miR-675, are known to be regulators of stem cell differentiation. The proposed mechanism is that EM7-mediated adhesion signaling upregulates H19, which in turn modulates the expression of key chondrogenic transcription factors.
Visualizations
References
- 1. Peptide-Grafted Microspheres for Mesenchymal Stem Cell Sorting and Expansion by Selective Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesenchymal Stem Cell Migration and Proliferation Are Mediated by Hypoxia-Inducible Factor-1α Upstream of Notch and SUMO Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellntec.com [cellntec.com]
Application Notes and Protocols for EM7-Functionalized Scaffolds in Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of EM7-functionalized scaffolds in promoting bone regeneration. The following sections outline the necessary procedures for scaffold fabrication and functionalization, in vitro assessment of osteogenic potential, and in vivo evaluation in a rat calvarial defect model.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of results between control and experimental groups.
Table 1: In Vitro Osteogenic Differentiation Markers
| Group | Alkaline Phosphatase (ALP) Activity (U/L) at Day 14 | Alizarin Red S Staining (Calcium Deposition) at Day 21 (OD at 562 nm) | Relative Gene Expression (Fold Change) at Day 14 |
| Runx2 | |||
| Control Scaffold | Enter Mean ± SD | Enter Mean ± SD | 1.0 |
| EM7-Functionalized Scaffold | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
Table 2: In Vivo Bone Regeneration in Rat Calvarial Defect Model (Micro-CT Analysis at 8 Weeks)
| Group | New Bone Volume (BV) (mm³) | Bone Volume Fraction (BV/TV) (%) | Bone Mineral Density (BMD) (g/cm³) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Control Scaffold | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
| EM7-Functionalized Scaffold | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
Experimental Protocols
Fabrication and EM7-Functionalization of Scaffolds
This protocol describes the fabrication of a porous scaffold and its subsequent functionalization with the EM7 peptide using EDC/NHS chemistry.
Materials:
-
Scaffold material (e.g., Collagen, Poly(lactic acid) (PLA))
-
EM7 peptide (sequence: EPLQLKM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanolamine (B43304) (1 M, pH 8.0)
Procedure:
-
Scaffold Fabrication: Fabricate porous scaffolds using a suitable method such as electrospinning or freeze-drying to achieve a desired porosity and pore size (typically 100-350 µm for bone regeneration)[1].
-
Scaffold Activation:
-
Immerse the scaffolds in MES buffer.
-
Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in MES buffer.
-
Immerse the scaffolds in the EDC/NHS solution and react for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups on the scaffold surface.
-
-
Washing: Wash the activated scaffolds thoroughly with sterile PBS (3 times, 5 minutes each) to remove excess EDC and NHS.
-
EM7 Peptide Conjugation:
-
Dissolve the EM7 peptide in PBS at a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immerse the activated scaffolds in the EM7 peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Transfer the scaffolds to a solution of 1 M ethanolamine (pH 8.0) for 30 minutes to block any unreacted NHS-esters.
-
Final Washing: Wash the EM7-functionalized scaffolds extensively with sterile PBS to remove any unbound peptide.
-
Sterilization and Storage: Sterilize the scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) and store in a sterile, dry environment until use.
In Vitro Assessment of Osteogenic Differentiation
This protocol details the culture of mesenchymal stem cells (MSCs) on the scaffolds and the subsequent analysis of osteogenic differentiation.
Materials:
-
EM7-functionalized and control scaffolds
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth medium supplemented with 10 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S Staining Solution
-
TRIzol Reagent for RNA extraction
-
qRT-PCR reagents and primers for osteogenic marker genes (e.g., Runx2, ALP, OCN)
Procedure:
-
Cell Seeding:
-
Place sterile scaffolds in a 24-well plate.
-
Seed MSCs onto the scaffolds at a density of 1 x 10⁵ cells per scaffold.
-
Allow cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO₂.
-
Add MSC Growth Medium to each well and culture for 24 hours.
-
-
Osteogenic Induction:
-
After 24 hours, replace the growth medium with Osteogenic Differentiation Medium.
-
Culture the cells for up to 21 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 14):
-
Wash the cell-seeded scaffolds with PBS.
-
Lyse the cells using a lysis buffer provided in the ALP assay kit.
-
Determine ALP activity in the cell lysates according to the manufacturer's instructions. Express the results as units per liter (U/L).
-
-
Alizarin Red S Staining for Mineralization (Day 21):
-
Wash the cell-seeded scaffolds with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize calcium deposits under a microscope. For quantification, destain using a suitable solvent (e.g., 10% cetylpyridinium (B1207926) chloride) and measure the absorbance at 562 nm.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (Day 14):
-
Isolate total RNA from the cells on the scaffolds using TRIzol reagent.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for osteogenic marker genes (e.g., Runx2, ALP, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
In Vivo Evaluation in a Rat Calvarial Defect Model
This protocol describes the surgical procedure for creating a critical-sized calvarial defect in a rat model and the subsequent implantation of the scaffolds for evaluating bone regeneration.
Materials:
-
EM7-functionalized and control scaffolds
-
Adult male Sprague-Dawley rats (250-300 g)
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Dental drill with a 5 mm trephine bur
-
Micro-computed tomography (micro-CT) scanner
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and shave the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarium.
-
Create a 5 mm critical-sized circular defect in the center of the parietal bone using a dental drill with a trephine bur, taking care not to damage the underlying dura mater.
-
Implant the sterile scaffolds (EM7-functionalized or control) into the defect.
-
Suture the periosteum and skin.
-
Administer post-operative analgesics as required.
-
-
Micro-CT Analysis (8 weeks post-surgery):
-
Euthanize the rats at 8 weeks post-surgery and harvest the calvaria.
-
Fix the samples in 4% paraformaldehyde.
-
Scan the calvaria using a micro-CT scanner with appropriate parameters (e.g., 70 kV, 114 µA, 10.5 µm resolution).
-
Reconstruct 3D images and perform quantitative analysis of the region of interest (the original 5 mm defect) to determine:
-
New Bone Volume (BV)
-
Bone Volume Fraction (BV/TV)
-
Bone Mineral Density (BMD)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
-
Histological Analysis (Optional):
-
Decalcify the harvested calvaria, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone formation and collagen deposition.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in EM7-mediated bone regeneration and the overall experimental workflow.
References
Application Notes and Protocols for H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH in Cartilage Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, also identified as E7, is a novel heptapeptide (B1575542) with high specific affinity for bone marrow-derived mesenchymal stem cells (BMSCs). In the field of cartilage tissue engineering, E7 is utilized as a "homing" agent to recruit endogenous stem cells to the site of injury, thereby promoting the natural regenerative process. This cell-free approach circumvents the challenges associated with exogenous cell transplantation, such as immune rejection and complex cell handling procedures. The E7 peptide is typically conjugated to a biocompatible scaffold, which is then implanted into a cartilage defect. The scaffold provides a structural framework for the recruited cells, while the E7 peptide ensures the enrichment of the desired regenerative cell population.
Mechanism of Action
The primary mechanism of this compound in cartilage repair is its ability to specifically bind to receptors on the surface of BMSCs. When an E7-functionalized scaffold is implanted into a cartilage defect, often in conjunction with a microfracture procedure to release BMSCs from the subchondral bone, the peptide actively captures these circulating stem cells. This localized concentration of BMSCs at the defect site is the critical first step in the regenerative cascade. Once recruited, the BMSCs are induced to differentiate into chondrocytes, the cells responsible for producing cartilage matrix. Recent in vitro studies suggest that the E7 peptide not only facilitates BMSC adhesion but also actively promotes their chondrogenic differentiation through the lncRNA H19/miR675 signaling axis.
Caption: Signaling pathway of E7 peptide in BMSC recruitment and chondrogenesis.
Quantitative Data from Animal Models
The following table summarizes the in vivo efficacy of E7 peptide-conjugated scaffolds in a rat knee cartilage defect model, as reported by Shao et al. (2012). The data highlights the specific recruitment of MSCs and a lower inflammatory response compared to a control peptide (RGD).
| Parameter | E7-PCL Scaffold | RGD-PCL Scaffold |
| MSC Recruitment (7 days post-implantation) | ||
| CD44 Positive Cells (%) | 63.67% | 3.03% |
| CD90 Positive Cells (%) | 59.37% | 2.98% |
| CD105 Positive Cells (%) | 61.45% | 3.82% |
| Inflammatory Response (7 days post-implantation) | ||
| CD68 Positive Cells (Macrophages, %) | 5.57% | 53.43% |
Data sourced from Shao Z, et al. Biomaterials. 2012;33(13):3375-3387.[1]
Experimental Protocols
Protocol 1: Synthesis of E7 Peptide and Conjugation to a Polycaprolactone (PCL) Scaffold
This protocol describes the preparation of an E7-functionalized electrospun PCL mesh for in vivo implantation.
References
EM7 peptide application in cardiac tissue engineering
An important aspect of regenerative medicine is the use of bioactive molecules to improve the body's natural healing processes. In the field of cardiac tissue engineering, peptides are being explored for their potential to repair heart tissue after damage, such as a myocardial infarction. While the term "EM7 peptide" is not widely documented in scientific literature for cardiac applications, this document will focus on well-researched peptides with similar therapeutic aims, such as promoting angiogenesis (the formation of new blood vessels) and improving cell survival.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working in cardiac tissue engineering. It covers the use of specific pro-angiogenic and pro-survival peptides, often incorporated into hydrogels to localize their effects and provide structural support to the damaged heart tissue.
Application Notes
Peptide-based therapies for cardiac tissue engineering are centered on mimicking or enhancing the body's natural repair mechanisms. After a myocardial infarction, a significant number of cardiomyocytes (heart muscle cells) are lost and replaced by non-contractile scar tissue, leading to a decline in heart function. Therapeutic peptides can be used to:
-
Promote Angiogenesis: Peptides that mimic vascular endothelial growth factor (VEGF) can stimulate the formation of new blood vessels in the damaged area, improving blood supply and oxygenation, which is crucial for tissue survival and repair.
-
Enhance Cell Survival and Growth: Peptides like Insulin-like Growth Factor-1 (IGF-1) can promote the survival and growth of cardiomyocytes and progenitor cells, helping to preserve heart muscle.
-
Recruit Stem Cells: Peptides such as Stromal Cell-Derived Factor-1 (SDF-1) can attract endogenous stem cells to the site of injury, which can contribute to the repair process.
-
Provide a Supportive Scaffold: Many of these peptides are incorporated into injectable hydrogels. These hydrogels can be delivered directly to the heart muscle, where they form a scaffold that supports the damaged tissue and serves as a reservoir for the sustained release of the therapeutic peptides.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of various peptide-based hydrogels in cardiac tissue engineering.
Table 1: In Vitro Effects of Therapeutic Peptides
| Peptide/Hydrogel System | Cell Type | Outcome Measured | Result |
| IGF-1 tethered to peptide nanofibers | Cardiomyocytes | Caspase-3 activation (apoptosis) | 28% decrease compared to nanofibers alone[1] |
| IGF-1 tethered to peptide nanofibers | Cardiomyocytes | Myocyte cross-sectional area | 25% increase compared to nanofibers alone[1] |
| QHREDGS peptide hydrogel (High dose) | Cardiomyocytes (CMs) | Viability and metabolic activity | Improved compared to low-dose and no peptide controls[2] |
| E7-QK (VEGF mimetic) peptide (1µM) | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube formation | Similar angiogenic function as VEGF protein[3] |
Table 2: In Vivo Effects of Peptide Hydrogels in Animal Models of Myocardial Infarction (MI)
| Peptide/Hydrogel System | Animal Model | Key Outcomes | Results |
| QHREDGS-conjugated hydrogel | Rat MI model | Ejection Fraction | 62% improvement compared to MI-only group[4] |
| QHREDGS-conjugated hydrogel | Rat MI model | Fractional Shortening | 35% improvement compared to MI-only group[4] |
| QHREDGS-conjugated hydrogel | Rat MI model | Fractional Scar Area | 34% decrease compared to MI-only group[4] |
| SDF-1 and Ac-SDKP in hydrogel | Rat chronic MI model | Left Ventricle Function | Significantly improved[5] |
| SDF-1 and Ac-SDKP in hydrogel | Rat chronic MI model | Angiogenesis | Increased[5] |
| SDF-1 and Ac-SDKP in hydrogel | Rat chronic MI model | Infarct Size | Decreased[5] |
| HGF fragment in ECM hydrogel | Rat MI model | Fractional Area Change (FAC) | Improved[6] |
| HGF fragment in ECM hydrogel | Rat MI model | Arteriole Density | Increased[6] |
| Self-assembling peptide hydrogel + mESCs | Mouse MI model | Cardiac Fibrosis | Significantly reduced compared to PBS group[7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: VEGF signaling pathway in endothelial cells.
Caption: Experimental workflow for cardiac tissue engineering.
Experimental Protocols
Here are detailed protocols for key experiments in the application of peptide hydrogels for cardiac tissue engineering.
Protocol 1: Preparation of a Self-Assembling Peptide Hydrogel
This protocol is based on the use of self-assembling peptides that form a hydrogel upon a change in ionic strength, such as contact with cell culture media or physiological fluids.
Materials:
-
Lyophilized self-assembling peptide (e.g., RADA16-I)
-
Sterile 10% (w/v) sucrose (B13894) solution
-
Sterile deionized water
-
Sterile cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Sonicator
Procedure:
-
Peptide Reconstitution:
-
Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized peptide in sterile 10% sucrose solution to achieve a final concentration of 1% (10 mg/mL).
-
Vortex the solution for 1-2 minutes to ensure the peptide is fully dissolved.
-
-
Sonication:
-
Sonicate the peptide solution for 10-30 minutes to break up any aggregates and ensure a homogenous solution.
-
-
Hydrogel Formation (for in vitro use):
-
To form the hydrogel for cell culture, gently mix the 1% peptide solution with an equal volume of cell culture medium.
-
Alternatively, add the peptide solution to a culture well and then gently add the cell suspension on top. The ions in the medium will trigger the self-assembly of the peptides into a nanofibrous hydrogel.
-
-
Hydrogel Formation (for in vivo injection):
-
The peptide solution can be drawn into a syringe for direct injection into the myocardium. Gelation will occur in situ upon contact with physiological fluids.
-
Protocol 2: In Vitro Cardiomyocyte Proliferation Assay
This protocol describes how to assess the effect of a peptide on the proliferation of neonatal rat cardiomyocytes (NRCMs).
Materials:
-
Isolated NRCMs
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Therapeutic peptide of interest
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: Anti-BrdU, Anti-cardiac Troponin T (cTnT)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed NRCMs onto gelatin-coated coverslips in a 24-well plate at a suitable density.
-
Culture for 24-48 hours to allow for attachment.
-
-
Peptide Treatment:
-
Replace the medium with fresh medium containing the therapeutic peptide at the desired concentration. Include a vehicle-only control group.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
BrdU Labeling:
-
Add BrdU to the culture medium at a final concentration of 10 µM.
-
Incubate for 2-24 hours to allow incorporation into the DNA of proliferating cells.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
To denature DNA for BrdU detection, treat with 2N HCl for 30 minutes at 37°C, followed by neutralization with 0.1 M borate (B1201080) buffer.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-BrdU and anti-cTnT) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the proliferation rate by calculating the percentage of cTnT-positive cells that are also BrdU-positive (BrdU+/cTnT+ cells / total cTnT+ cells) x 100.
-
Protocol 3: In Vivo Myocardial Infarction Model and Hydrogel Injection
This protocol provides a general outline for creating a myocardial infarction model in rats and delivering a peptide hydrogel. All animal procedures must be approved by an institutional animal care and use committee.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 6-0 silk)
-
Peptide hydrogel solution in a Hamilton syringe with a 28-30 gauge needle
-
Echocardiography system
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
-
Hydrogel Injection:
-
Immediately after ligation, inject the peptide hydrogel solution (typically 50-100 µL) into multiple sites in the infarct border zone.
-
A control group should receive a saline injection.
-
-
Closure and Recovery:
-
Close the chest cavity, evacuate air, and close the skin incision.
-
Allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
-
-
Functional Assessment:
-
Perform echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 1, 2, and 4 weeks) to assess cardiac function (e.g., ejection fraction, fractional shortening, and ventricular dimensions).
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Process the hearts for histological analysis to assess infarct size (e.g., with Masson's trichrome staining), angiogenesis (e.g., with CD31 staining), and apoptosis (e.g., with TUNEL staining).
-
References
- 1. Local myocardial insulin-like growth factor 1 (IGF-1) delivery with biotinylated peptide nanofibers improves cell therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Regeneration of chronic myocardial infarction by injectable hydrogels containing stem cell homing factor SDF-1 and angiogenic peptide Ac-SDKP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of an engineered HGF fragment in an extracellular matrix-derived hydrogel prevents negative LV remodeling post-myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Injectable Peptide Hydrogels Loaded with Murine Embryonic Stem Cells Relieve Ischemia In Vivo after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Study of a Novel Peptide (e.g., EM7) on Mesenchymal Stem Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes.[1] Their ability to self-renew and differentiate makes them a promising tool in regenerative medicine and tissue engineering.[2][3][4] The secretome of MSCs, which includes a variety of growth factors, cytokines, and peptides, is known to play a crucial role in their therapeutic effects through paracrine signaling.[5][6][7] Investigating the influence of specific peptides on MSC proliferation is vital for developing novel therapeutic strategies to enhance tissue repair and regeneration.
This document provides a detailed protocol for conducting a dose-response study to evaluate the effect of a novel synthetic peptide, herein exemplified as EM7, on the proliferation of human mesenchymal stem cells (hMSCs). The protocols outlined below describe the necessary steps from cell culture maintenance to conducting proliferation assays and investigating the potential underlying signaling pathways.
Key Experiments and Protocols
Culture of Human Mesenchymal Stem Cells (hMSCs)
Aseptic cell culture techniques are mandatory for all procedures.
Protocol:
-
Thawing Cryopreserved hMSCs:
-
Rapidly thaw a cryovial of hMSCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS.
-
Add 3 mL of a pre-warmed dissociation reagent (e.g., Trypsin-EDTA) and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter.
-
Re-plate the cells at a density of 5,000-6,000 cells/cm² for routine passaging.
-
Dose-Response Proliferation Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Harvest hMSCs as described above and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the EM7 peptide in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the EM7 peptide in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of EM7 peptide to the respective wells. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Investigation of Signaling Pathways by Western Blot
This protocol outlines the steps to investigate the activation of key signaling pathways involved in cell proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[8][9][10]
Protocol:
-
Cell Lysis and Protein Extraction:
-
Seed hMSCs in 6-well plates and treat with different concentrations of EM7 peptide as described above.
-
After treatment, wash the cells with ice-cold PBS and add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
The quantitative data from the dose-response study should be summarized for clear interpretation and comparison.
Table 1: Dose-Response Effect of EM7 Peptide on hMSC Proliferation
| EM7 Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.32 ± 0.09 | 105.6 |
| 1 | 1.45 ± 0.11 | 116.0 |
| 10 | 1.68 ± 0.13 | 134.4 |
| 50 | 1.85 ± 0.15 | 148.0 |
| 100 | 1.92 ± 0.16 | 153.6 |
| 200 | 1.55 ± 0.12 | 124.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the dose-response of EM7 peptide on MSC proliferation.
Potential Signaling Pathway
Caption: Potential PI3K/AKT and MAPK/ERK pathways modulated by EM7 peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting p53-p21 signaling to enhance mesenchymal stem cell regenerative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesenchymal Stem Cell Mechanisms of Action and Clinical Effects in Osteoarthritis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of mesenchymal stem cells (MSCs): Impact of Delivery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesenchymal stem cells in treating human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Therapeutic Significance of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empagliflozin-Pretreated MSC-Derived Exosomes Enhance Angiogenesis and Wound Healing via PTEN/AKT/VEGF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient improvement of the proliferation, differentiation, and anti-arthritic capacity of mesenchymal stem cells by simply culturing on the immobilized FGF2 derived peptide, 44-ERGVVSIKGV-53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Stable Aqueous Solution of E7 Peptide for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E7 peptide, with the amino acid sequence EPLQLKM, is a promising bioactive molecule for applications in bone tissue engineering and regenerative medicine.[1][2][3] It exhibits a specific affinity for mesenchymal stem cells (MSCs), promoting their recruitment, proliferation, and osteogenic differentiation.[1][3][4] Functionalizing biomaterials with the E7 peptide has been shown to enhance bone regeneration in preclinical models.[2][4][5] These application notes provide detailed protocols for creating a stable aqueous solution of the E7 peptide for use in cell culture experiments, along with methods for assessing its stability and biological activity.
E7 Peptide Specifications and Properties
A clear understanding of the physicochemical properties of the E7 peptide is crucial for developing a stable aqueous formulation.
| Property | Value | Reference |
| Amino Acid Sequence | Glu-Pro-Leu-Gln-Leu-Lys-Met (EPLQLKM) | [1][3][6] |
| Molecular Weight | ~858.05 g/mol | Calculated |
| Charge at Neutral pH | 0 (1 acidic, 1 basic residue) | Calculated |
| Hydrophilicity | Generally hydrophilic | [1][4] |
Creating a Stable Aqueous Solution of E7 Peptide
1. Reconstitution of Lyophilized E7 Peptide
This protocol describes the initial solubilization of the lyophilized E7 peptide to create a stock solution.
Materials:
-
Lyophilized E7 peptide
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention filter tips
Protocol:
-
Before opening, centrifuge the vial of lyophilized E7 peptide to ensure all the powder is at the bottom.
-
Based on the peptide's neutral charge and hydrophilic nature, sterile water or PBS (pH 7.4) are the recommended primary solvents.
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile water or PBS to the vial. For example, to 1 mg of peptide (MW ~858.05), add 1.165 mL of solvent.
-
Gently vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein binding polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
2. Preparation of Working Solutions for Cell Culture
Materials:
-
E7 peptide stock solution (1 mM)
-
Appropriate sterile cell culture medium (e.g., DMEM, α-MEM)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw an aliquot of the E7 peptide stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
The E7 peptide solution is now ready to be added to your cell cultures.
Experimental Protocols
1. Assessment of E7 Peptide Solution Stability
To ensure the integrity of the E7 peptide in your experimental conditions, its stability can be assessed over time.
Materials:
-
E7 peptide solution in cell culture medium
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Protocol:
-
Incubate the E7 peptide solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Analyze the samples by HPLC to monitor the integrity of the peptide. A decrease in the area of the main peptide peak over time may indicate degradation.
-
For a more detailed analysis, use LC-MS to identify any degradation products.
2. Cell Viability/Cytotoxicity Assay
It is essential to determine the optimal non-toxic concentration range of the E7 peptide for your specific cell type. Assays such as MTT or CCK-8 can be used to assess cell viability.
Materials:
-
Mesenchymal Stem Cells (MSCs) or other target cells
-
96-well cell culture plates
-
E7 peptide working solutions at various concentrations
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the E7 peptide (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.[7]
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
3. In Vitro Osteogenic Differentiation Assay
This protocol assesses the biological activity of the E7 peptide by measuring its effect on the osteogenic differentiation of MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)
-
E7 peptide
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Protocol:
-
Culture MSCs in osteogenic induction medium with or without the E7 peptide at the desired concentration.
-
After 7-14 days, assess early osteogenic differentiation by measuring ALP activity according to the manufacturer's protocol.
-
After 14-21 days, assess late osteogenic differentiation by staining for calcium deposits with Alizarin Red S. a. Fix the cells with 4% paraformaldehyde. b. Stain with Alizarin Red S solution. c. Wash with distilled water and visualize the mineralized nodules.
Signaling Pathway
The E7 peptide is believed to promote osteogenic differentiation through the activation of key transcription factors involved in bone formation, such as Runx2 and Sp7 (also known as Osterix).
Caption: Putative signaling pathway of E7 peptide in MSCs.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the E7 peptide in cell culture.
Caption: Experimental workflow for E7 peptide evaluation.
References
- 1. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E7 peptide and magnesium oxide-functionalized coaxial fibre membranes enhance the recruitment of bone marrow mesenchymal stem cells and promote bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. lifetein.com [lifetein.com]
Application Note: Protocol for Assessing EM7 Peptide Bioactivity After Scaffold Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioactive peptides are short chains of amino acids that can modulate physiological processes, making them promising candidates for therapeutic development. However, their in vivo efficacy is often limited by short half-lives and poor stability. Conjugating these peptides to larger scaffold molecules, such as proteins or polymers, can enhance their pharmacokinetic properties. This application note provides a detailed protocol for assessing the bioactivity of a model peptide, EM7, after its conjugation to a protein scaffold. The EM7 peptide is a synthetic peptide designed to elicit a specific cellular response upon binding to its target receptor. Maintaining the peptide's biological activity post-conjugation is critical for the therapeutic efficacy of the conjugate.[1][2] This protocol outlines the key steps from conjugation to in vitro bioactivity assessment, including cell-based assays and signaling pathway analysis.
Data Presentation
Quantitative data from the bioactivity assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: Characterization of EM7-Scaffold Conjugate
| Parameter | Unconjugated EM7 Peptide | Scaffold Protein | EM7-Scaffold Conjugate |
| Molecular Weight (Da) | |||
| Peptide:Scaffold Molar Ratio | N/A | N/A | |
| Purity (%) | |||
| Concentration (mg/mL) |
Table 2: In Vitro Bioactivity Assessment
| Treatment | Concentration | Cell Viability (% of Control) | Proliferation Index (Fold Change) | Receptor Phosphorylation (Fold Change) |
| Vehicle Control | - | 100 | 1.0 | 1.0 |
| Unconjugated EM7 Peptide | 1 nM | |||
| 10 nM | ||||
| 100 nM | ||||
| Scaffold Protein | 100 nM | |||
| EM7-Scaffold Conjugate | 1 nM | |||
| 10 nM | ||||
| 100 nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
1. Conjugation of EM7 Peptide to a Scaffold Protein
This protocol describes a common method for conjugating a cysteine-containing peptide to a scaffold protein using a maleimide-functionalized crosslinker.
-
Materials:
-
EM7 peptide with a terminal cysteine residue
-
Scaffold protein (e.g., Bovine Serum Albumin - BSA)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Zeba™ Spin Desalting Columns
-
-
Protocol:
-
Activate Scaffold Protein: Dissolve the scaffold protein in PBS. Add SMCC to the protein solution at a 10-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring.
-
Remove Excess Crosslinker: Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation Reaction: Immediately add the cysteine-containing EM7 peptide to the activated scaffold protein solution at a 5-fold molar excess over the scaffold protein. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Purify the EM7-scaffold conjugate from unconjugated peptide and reactants using a desalting column or size-exclusion chromatography.
-
Characterization: Determine the concentration of the conjugate using a BCA protein assay. Confirm successful conjugation and determine the peptide-to-scaffold molar ratio using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.
-
2. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Target cells expressing the EM7 receptor
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the unconjugated EM7 peptide, scaffold protein, or the EM7-scaffold conjugate. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
3. Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of BrdU (a thymidine (B127349) analog) into newly synthesized DNA, indicating cell proliferation.
-
Materials:
-
Target cells expressing the EM7 receptor
-
Complete cell culture medium
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (peroxidase-conjugated)
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
96-well plates
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Cell Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
4. Western Blot for Receptor Phosphorylation
This method detects the phosphorylation of the target receptor, a key step in many signaling pathways initiated by peptide binding.
-
Materials:
-
Target cells expressing the EM7 receptor
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-receptor and anti-total-receptor)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Treatment: Treat the cells with the unconjugated EM7 peptide, scaffold protein, or the EM7-scaffold conjugate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated receptor signal to the total receptor signal.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing EM7 peptide bioactivity.
Caption: Hypothesized signaling pathway activated by the EM7 peptide.
Caption: Logical relationship of a successful EM7-scaffold conjugate.
References
Troubleshooting & Optimization
Troubleshooting low yield in H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solid-phase peptide synthesis (SPPS) of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yields in the synthesis of this specific peptide can often be attributed to a combination of factors related to its sequence. The primary culprits include:
-
Incomplete Coupling Reactions: The presence of proline, a secondary amine, can lead to slower coupling kinetics for the subsequent leucine (B10760876) residue.[1][2] Steric hindrance from the bulky side chains of leucine and lysine (B10760008) can also impede efficient coupling.
-
Peptide Aggregation: The sequence contains several hydrophobic residues (Leu, Pro), which can promote the formation of secondary structures on the resin. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.
-
Diketopiperazine (DKP) Formation: The Pro-Leu sequence at the N-terminus of the growing chain is susceptible to intramolecular cyclization, especially after the deprotection of the leucine residue. This side reaction cleaves the dipeptide from the resin, resulting in significant yield loss.
-
Methionine Oxidation: The thioether side chain of methionine is prone to oxidation during synthesis and, particularly, during the final cleavage from the resin.[3][4] This can lead to the formation of methionine sulfoxide (B87167) as a major impurity, reducing the yield of the desired peptide.[3][4]
-
Side Reactions with Glutamine: The side chain amide of glutamine can undergo dehydration to a nitrile or pyroglutamate (B8496135) formation under certain conditions, although the latter is more common in Boc chemistry. Using a side-chain protecting group like Trityl (Trt) is crucial.
Q2: How can I identify the cause of the low yield in my synthesis?
A systematic approach involving in-process monitoring and analysis of the crude product is essential.
-
Colorimetric Tests (In-Process):
-
Kaiser Test: Use this test to detect the presence of free primary amines after coupling steps. A positive result (blue color) indicates incomplete coupling. Note that this test will not work for the proline residue itself, as it is a secondary amine.
-
Chloranil Test: This test can be used to confirm the presence of a free secondary amine after proline coupling.
-
-
Mass Spectrometry (MS) of Crude Product: This is the most direct method to identify the nature of the problem.
-
Truncated Sequences: The presence of masses lower than the target peptide suggests incomplete coupling or deprotection.
-
Deletion Sequences: Missing single amino acid masses point to inefficient coupling at a specific step.
-
Oxidation: A mass increase of +16 Da relative to the target peptide indicates oxidation of the methionine residue.
-
-
High-Performance Liquid Chromatography (HPLC) of Crude Product: A complex chromatogram with multiple peaks indicates a low-purity sample, suggesting that various side reactions or incomplete steps have occurred.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency, Especially after Proline
Symptoms:
-
Mass spectrometry shows a significant peak corresponding to the peptide chain truncated after the proline residue.
-
A positive Kaiser test is observed after the coupling of Leucine following Proline.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Slower reaction kinetics of Proline | Proline is a secondary amine, which is less nucleophilic than primary amines, leading to slower coupling. |
| Double Couple: Perform a second coupling step for the Leucine residue immediately following Proline to drive the reaction to completion. | |
| Steric Hindrance | The bulky side chains of Leucine and Lysine can physically block access to the N-terminus. |
| Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium/aminium-based reagent such as HBTU, HATU, or HCTU for the challenging coupling steps. | |
| Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help overcome steric hindrance. | |
| Peptide Aggregation | The growing peptide chain may be forming secondary structures, preventing reagents from reaching the reaction site. |
| Change Solvent: Consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures. | |
| Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can help break up aggregates. |
Issue 2: Significant Product Loss Due to Diketopiperazine (DKP) Formation
Symptoms:
-
Very low overall yield, particularly when the synthesis is stopped after the first few amino acids.
-
Mass spectrometry of the cleavage solution may show a small molecule corresponding to the cyclic dipeptide of Pro-Leu.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Intramolecular Cyclization | The deprotected N-terminal amine of the second amino acid (Leucine) attacks the ester linkage of the first amino acid (Proline) to the resin. |
| Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group on the resin physically obstructs the intramolecular cyclization. | |
| Couple a Pre-formed Dipeptide: Instead of coupling Proline and then Leucine, synthesize or purchase the Fmoc-Pro-Leu-OH dipeptide and couple it in a single step. This bypasses the vulnerable dipeptide-resin intermediate. | |
| Modify Deprotection Conditions: For the Fmoc removal after Proline coupling, consider using a bulkier base or a lower concentration of piperidine (B6355638) to reduce the rate of DKP formation. |
Issue 3: Presence of Oxidized Peptide (+16 Da) in Mass Spectrum
Symptoms:
-
A significant peak in the mass spectrum with a mass 16 Da higher than the expected product.
-
The HPLC chromatogram may show a more polar (earlier eluting) peak next to the main product peak.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of Methionine | The thioether side chain of Methionine is susceptible to oxidation by air or reactive species generated during cleavage.[3][4] |
| Use an Optimized Cleavage Cocktail: Employ a cleavage cocktail containing scavengers that protect methionine. "Reagent K" or a custom cocktail with reduced water content and the addition of scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) is recommended.[3] For enhanced protection, a cocktail containing dimethylsulfide (DMS) and ammonium (B1175870) iodide can be used to reduce any formed methionine sulfoxide in situ.[4] | |
| Use Fmoc-Met(O)-OH: If oxidation during synthesis is suspected, Fmoc-Met(O)-OH can be used. The sulfoxide can then be reduced back to methionine after cleavage and purification. | |
| Degas Solvents and Use Inert Atmosphere: During synthesis and cleavage, using degassed solvents and maintaining an inert atmosphere (nitrogen or argon) can minimize exposure to oxygen. |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
-
Resin Selection and Swelling:
-
Start with a pre-loaded Wang resin or a 2-chlorotrityl chloride resin for C-terminal acids. For this peptide, a 2-chlorotrityl chloride resin is recommended to minimize diketopiperazine formation.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-4.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings (e.g., Leu after Pro), consider double coupling or extending the reaction time.
-
Monitor the coupling completion with a Kaiser test (except after Proline).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence: Met, Lys(Boc), Leu, Gln(Trt), Leu, Pro, Glu(OtBu).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A recommended cocktail for this peptide is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) .
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Standard Fmoc-SPPS Cycle
Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc solid-phase peptide synthesis.
References
Technical Support Center: Preventing EM7 Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with EM7 peptide aggregation in aqueous solutions.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common issues encountered during the handling and formulation of EM7 peptide.
Problem: EM7 peptide fails to dissolve or precipitates out of solution.
This is a frequent challenge, often indicating that the solution conditions are not optimal for the peptide's sequence and physicochemical properties. The following workflow can systematically guide you to an appropriate solvent and buffer system.
Troubleshooting Workflow for EM7 Solubilization
Caption: A flowchart to guide the solubilization of peptides with different properties.
Problem: My EM7 peptide solution becomes cloudy or forms a precipitate over time.
This delayed precipitation is a classic sign of peptide aggregation. The following strategies can help to minimize this phenomenon.[1]
-
Optimize pH : Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge, enhancing solubility. Conversely, for basic peptides, a lower pH increases the net positive charge.[1][2]
-
Reduce Concentration : If your experimental design allows, working with a lower peptide concentration can significantly reduce the likelihood of aggregation.[1][2]
-
Incorporate Additives and Excipients : The addition of certain chemicals can prevent aggregation. The effectiveness of these additives is peptide-dependent and may require some optimization.[1][2]
-
Control Temperature : Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. For experiments, maintain a consistent and appropriate temperature.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause EM7 peptide aggregation?
Peptide aggregation is influenced by both intrinsic and extrinsic factors.[3][4]
-
Intrinsic Factors : These relate to the amino acid sequence of EM7 itself. Key contributors include high hydrophobicity, the propensity to form β-sheets, and the overall net charge.[3][4]
-
Extrinsic Factors : These are environmental conditions that can be modified. They include:
-
Peptide Concentration : Higher concentrations increase the probability of intermolecular interactions that lead to aggregation.[4]
-
pH and Net Charge : When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[4]
-
Temperature : Both high and low temperatures can induce aggregation by affecting peptide conformation and stability.[5][6]
-
Ionic Strength : Salts can either stabilize or destabilize a peptide, depending on the specific ions and their concentration.[4][7]
-
Surfaces and Interfaces : Peptides can aggregate at air-water or solid-liquid interfaces.[4]
-
Q2: Which excipients can I use to prevent EM7 aggregation, and at what concentrations?
Several classes of excipients can be employed to reduce peptide aggregation. The optimal choice and concentration will depend on the specific properties of EM7 and the requirements of your experiment.
| Excipient Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v)[1] |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide's structure. | 5-20% (v/v) |
| Amino Acids | Arginine, Glycine, Proline | Can reduce aggregation, though mechanisms vary. Arginine, for example, can suppress the formation of aggregates. | 10-100 mM |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide. | 0.01-0.1% (v/v)[8] |
| Salts | NaCl, KCl | Can modulate electrostatic interactions. The effect is highly dependent on the salt and its concentration. | 50-150 mM |
Q3: How should I properly store my EM7 peptide to prevent aggregation?
Proper storage is critical for maintaining the integrity of your peptide.[2]
-
Lyophilized Peptides : For long-term storage, lyophilized EM7 should be stored at -20°C or -80°C in a desiccated environment. Avoid frequently opening the vial to minimize exposure to moisture.[2]
-
Peptide Solutions : Once dissolved, it is highly recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C. This minimizes damaging freeze-thaw cycles.[2]
Q4: Can temperature fluctuations during my experiment cause EM7 to aggregate?
Yes, temperature can significantly impact peptide stability. Both heating and cooling can lead to aggregation.[5][6] It is crucial to maintain a stable temperature throughout your experiment. If the experiment requires a change in temperature, it is important to assess the stability of EM7 under those conditions beforehand.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide like EM7
-
Initial Attempt with Aqueous Buffer :
-
Based on the net charge of EM7 at neutral pH, choose an appropriate buffer. If the net charge is positive, try a buffer with a pH below the pI. If the net charge is negative, use a buffer with a pH above the pI.
-
Add a small amount of the chosen buffer to the lyophilized peptide and gently vortex.
-
-
Using an Organic Co-Solvent :
-
If the peptide does not dissolve in the aqueous buffer, add a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) (e.g., 10-20 µL) to the peptide and vortex until it dissolves.[1]
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[1] Adding the aqueous phase too quickly can cause the peptide to precipitate.[1]
-
-
Final Clarification :
-
Once the peptide appears to be dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[1]
-
Carefully transfer the supernatant to a new tube.
-
Protocol 2: Screening for Optimal pH to Minimize EM7 Aggregation
-
Determine Isoelectric Point (pI) : Calculate the theoretical pI of the EM7 peptide sequence using an online tool.
-
Prepare a Series of Buffers : Prepare a range of buffers with pH values from approximately 3 to 10 (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and borate (B1201080) for pH 8-10).
-
Dissolve EM7 : Dissolve the EM7 peptide in each buffer to the desired final concentration.
-
Incubate and Observe : Incubate the solutions under the desired experimental conditions (e.g., specific temperature, with or without agitation).
-
Monitor Aggregation : Monitor for signs of aggregation over time. This can be done visually (observing turbidity or precipitation) or quantitatively using techniques like UV-Vis spectroscopy (measuring absorbance at 340 nm for turbidity), dynamic light scattering (DLS) to measure particle size, or a Thioflavin T (ThT) fluorescence assay if amyloid-like fibril formation is suspected.
-
Select Optimal pH : The pH of the buffer in which the peptide remains soluble and stable for the longest duration is the optimal pH for your experiments.
Logical Relationship of Factors Influencing Peptide Aggregation
Caption: Key factors contributing to peptide aggregation.
References
- 1. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connecting high-temperature and low-temperature protein stability and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Peptide Concentration for MSC Differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of bioactive peptides, such as the notional peptide "EM7," to achieve maximal differentiation of mesenchymal stem cells (MSCs). The principles and protocols outlined here are broadly applicable to a wide range of peptides used in regenerative medicine and tissue engineering.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new peptide like EM7?
A1: The initial and most critical step is to perform a dose-response experiment. This involves treating MSCs with a wide range of peptide concentrations to identify a concentration that elicits a biological effect without causing cytotoxicity. A broad range, for example, from picomolar to micromolar, is often used initially to narrow down the effective concentration range.
Q2: How do I prepare a stock solution of my peptide?
A2: Peptide solubility is highly dependent on its amino acid sequence.[1][2] For a new peptide, it is recommended to first test the solubility of a small amount.[2] Many peptides can be dissolved in sterile water or phosphate-buffered saline (PBS). However, hydrophobic peptides may require a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) for initial solubilization, followed by dilution in culture medium.[3] It is crucial to ensure the final concentration of the organic solvent in the cell culture is non-toxic (typically <0.5% for DMSO).[3]
Q3: How stable is my peptide in culture medium?
A3: Peptide stability can be a significant factor in experimental reproducibility. Peptides can be degraded by proteases present in serum-containing media or secreted by the cells themselves. It is advisable to minimize freeze-thaw cycles of peptide stock solutions by preparing single-use aliquots.[3] If peptide degradation is suspected, consider using serum-free media if appropriate for your cell type or reducing the incubation time.
Q4: What are the key signaling pathways commonly activated by peptides in MSC differentiation?
A4: Peptides often mimic endogenous growth factors or extracellular matrix components to activate specific signaling pathways that drive MSC differentiation. Commonly implicated pathways include the BMP/SMAD pathway, Wnt/β-catenin pathway, and MAPK pathways (ERK, p38).[4][5][6][7] Understanding the likely pathway your peptide targets can help in selecting appropriate downstream markers for analysis.
Troubleshooting Guide
| Issue Observed | Common Cause | Recommended Solution |
| No biological effect observed at any concentration. | 1. Peptide Degradation: The peptide may be unstable in the culture conditions. | 1. Use freshly prepared peptide solutions for each experiment. Minimize freeze-thaw cycles by storing in single-use aliquots.[3] Consider the stability of specific amino acids in your peptide's sequence.[1] |
| 2. Poor Solubility/Aggregation: The peptide may not be fully dissolved or may be aggregating in the culture medium, reducing its effective concentration.[3] | 2. Confirm the complete dissolution of the peptide in the stock solvent. Test for solubility in your specific culture medium. For hydrophobic peptides, use a small amount of DMSO for the stock and dilute slowly into the medium while mixing.[3] | |
| 3. Sub-optimal Concentration Range: The tested concentration range may be too high or too low. | 3. Perform a broader dose-response experiment, covering several orders of magnitude (e.g., 1 pM to 100 µM). | |
| High levels of cell death (cytotoxicity) observed. | 1. Inherent Peptide Toxicity: The peptide itself may be toxic at higher concentrations. | 1. Conduct a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic threshold. Use concentrations below this level for differentiation experiments.[3] |
| 2. High Solvent Concentration: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic to the cells. | 2. Ensure the final concentration of the solvent in the culture is below the toxic level for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to confirm the solvent is not causing the toxicity.[3][8] | |
| Inconsistent results between experiments. | 1. Peptide Stability Issues: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. | 1. Prepare and use single-use aliquots of the peptide stock solution.[3] |
| 2. Variability in Cell Seeding: Inconsistent cell density at the start of the experiment can lead to variable differentiation outcomes. | 2. Ensure a consistent cell seeding density and cell health status for all experiments. | |
| 3. Peptide Aggregation: The peptide may be aggregating over time in the diluted solutions. | 3. Use freshly prepared dilutions for each experiment.[3] |
Data Presentation: Dose-Response of Peptides in MSC Differentiation
The following tables summarize exemplary data from studies on different peptides to illustrate the range of effective concentrations.
Table 1: Osteogenic Peptides
| Peptide | MSC Source | Effective Concentration Range | Key Findings | Reference |
| BFP-1 | Human Pluripotent Stem Cells | 1 µg/mL - 20 µg/mL | Accelerated calcium deposition.[9] | [9] |
| Collagen Peptide | Bone Marrow MSCs | 50 ng/mL - 1000 ng/mL | Significantly increased cell proliferation and osteogenic markers.[10] | [10] |
Table 2: Chondrogenic Peptides
| Peptide | MSC Source | Effective Concentration | Key Findings | Reference |
| N-cadherin mimetic (HAV) | Human MSCs | 2 x 10⁻³ M | 9-fold increase in type II collagen and 2-fold increase in glycosaminoglycan production.[11][12] | [11][12] |
| BMP-2 mimetic peptide | Human MSCs | Not specified | Robust stimulant for glycosaminoglycan (GAG) production.[13] | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Peptide Concentration using a Dose-Response Assay
This protocol outlines a standard method to assess the effect of a novel peptide (e.g., EM7) on MSC differentiation and to identify an optimal concentration range.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Basal culture medium (e.g., DMEM)
-
Differentiation-inducing medium (specific to the desired lineage, e.g., osteogenic, chondrogenic)
-
EM7 peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Assay reagents for differentiation markers (e.g., Alizarin Red S for osteogenesis, Alcian Blue for chondrogenesis, Oil Red O for adipogenesis)
-
Reagents for quantifying differentiation (e.g., spectrophotometer, microscope)
Procedure:
-
Cell Seeding: Seed MSCs in a multi-well plate at a predetermined optimal density and allow them to attach overnight.
-
Peptide Preparation: Prepare serial dilutions of the EM7 peptide in the appropriate differentiation medium. For example, create a 2X concentrated series of dilutions ranging from 0.2 µg/mL to 200 µg/mL.
-
Cell Treatment: Remove the basal medium from the cells and replace it with the medium containing the different peptide concentrations. Include the following controls:
-
Negative Control: Basal medium only (no differentiation factors).
-
Positive Control: Differentiation medium without the peptide.
-
Vehicle Control: Differentiation medium with the highest concentration of the peptide's solvent (if applicable).
-
-
Incubation: Incubate the cells for the desired differentiation period (e.g., 7-21 days), changing the medium with freshly prepared peptide dilutions every 2-3 days.
-
Analysis: At the end of the incubation period, assess the degree of differentiation using appropriate methods:
-
Staining: Stain the cells with lineage-specific dyes (e.g., Alizarin Red S for calcium deposits in osteogenesis).
-
Quantitative Analysis: Quantify the staining or measure the expression of differentiation-specific genes (e.g., RUNX2, SOX9) or proteins via qPCR or Western blot.
-
-
Data Interpretation: Plot the quantitative data against the peptide concentration to determine the dose-response curve and identify the optimal concentration for maximal differentiation.
Visualizations
Signaling Pathway Diagram
Caption: BMP/SMAD signaling pathway activated by a BMP-2 mimetic peptide.
Experimental Workflow Diagram
Caption: Workflow for optimizing peptide concentration for MSC differentiation.
References
- 1. Peptide Stability [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Define of Optimal Addition Period of Osteogenic Peptide to Accelerate the Osteogenic Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dose and Timing of N-Cadherin Mimetic Peptides Regulate MSC Chondrogenesis within Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the effect of peptide agonists on the chondrogenic differentiation of human mesenchymal stem cells using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH in culture media.
Troubleshooting Guide
Problem: Loss of Peptide Activity or Concentration in Culture Media
Initial Assessment: A decrease in the expected biological activity or a lower than expected concentration of the peptide in your culture medium can be attributed to several instability factors. The primary suspects for the peptide sequence this compound are enzymatic degradation, oxidation of the methionine residue, and cyclization of the N-terminal glutamic acid.
Troubleshooting Steps:
-
Suspect Enzymatic Degradation:
-
Question: Is your culture medium supplemented with serum? Serum contains proteases that can degrade peptides. Even in serum-free media, cells themselves can secrete proteases.
-
Solution: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail.[1][2][3] These cocktails contain a mixture of inhibitors that target various classes of proteases, such as serine, cysteine, and metalloproteases.[1][2]
-
Experimental Protocol: See "Protocol for Assessing Peptide Stability in the Presence of Protease Inhibitors."
-
-
Suspect Oxidation of Methionine:
-
Question: Is your culture medium exposed to air for prolonged periods? Does it contain components that could generate reactive oxygen species (ROS)? The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167), which can alter the peptide's conformation and activity.[4][5][6]
-
Solution:
-
Minimize exposure of the peptide stock solution and the culture medium to atmospheric oxygen.
-
Consider adding antioxidants to the culture medium. However, be aware that some antioxidants like ascorbic acid can, under certain conditions with metal ions, promote methionine oxidation.[7] Test the compatibility of any antioxidant with your specific medium and experimental setup.
-
If possible, prepare media and peptide solutions fresh before use.
-
-
Experimental Protocol: See "Protocol for Monitoring Methionine Oxidation."
-
-
Suspect N-terminal Cyclization of Glutamic Acid:
-
Question: Are you observing a slight decrease in the molecular weight of your peptide over time? The N-terminal glutamic acid can spontaneously cyclize to form pyroglutamic acid (pGlu), especially under certain pH conditions.[8][9][10] This modification removes the N-terminal primary amine group, which may be crucial for biological activity.[11]
-
Solution:
-
Experimental Protocol: See "Protocol for Detecting N-terminal Cyclization."
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the peptide this compound in culture media?
A1: The primary degradation pathways for this peptide are:
-
Enzymatic degradation by proteases present in the culture medium, especially if it contains serum.[13][14]
-
Oxidation of the methionine residue to methionine sulfoxide.[4][5][15]
-
N-terminal cyclization of the glutamic acid to form pyroglutamic acid.[8][9][10][11]
-
Deamidation of the internal glutamine residue, although less likely than the other pathways in this specific sequence.
Q2: How can I prevent enzymatic degradation of my peptide?
A2: The most effective way to prevent enzymatic degradation is to add a protease inhibitor cocktail to your culture medium.[1][2][16] These cocktails are commercially available and contain a mixture of inhibitors that target a broad range of proteases. It is advisable to use a cocktail that is compatible with your cell type and experimental conditions.
Q3: My peptide contains a methionine. How can I prevent its oxidation?
A3: To prevent the oxidation of methionine, you should:
-
Minimize the exposure of your peptide solutions and culture media to atmospheric oxygen.
-
Store lyophilized peptide at -20°C or -80°C.
-
Prepare fresh solutions before use and avoid repeated freeze-thaw cycles.
-
Consider working in an inert atmosphere (e.g., under nitrogen or argon) for highly sensitive experiments.
-
If compatible with your system, you could explore the use of antioxidants, but their effects should be validated.
Q4: What is N-terminal cyclization and how can I avoid it?
A4: N-terminal cyclization is a spontaneous chemical modification where the N-terminal glutamic acid (or glutamine) residue forms an internal cyclic structure called pyroglutamic acid (pGlu).[10][11] This can alter the peptide's biological activity. To avoid this:
-
Control the pH of your solutions, as the rate of cyclization can be pH-dependent.[8]
-
For future peptide syntheses, consider ordering a modified version with an acetylated N-terminus, which will block this reaction.[12]
Q5: What analytical techniques can I use to monitor the stability of my peptide?
A5: The most common and powerful techniques for monitoring peptide stability are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is excellent for separating the intact peptide from its degradation products.[17][18][19][20] By running samples at different time points, you can quantify the loss of the parent peptide and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the exact mass of the parent peptide and its degradation products, confirming the type of modification (e.g., +16 Da for oxidation of methionine, -18 Da for cyclization of glutamic acid).[17][18][21]
Experimental Protocols
Protocol for Assessing Peptide Stability in the Presence of Protease Inhibitors
-
Objective: To determine the effectiveness of a protease inhibitor cocktail in preventing the degradation of this compound in culture medium.
-
Materials:
-
This compound peptide
-
Culture medium (with and without serum, as appropriate for your experiment)
-
Broad-spectrum protease inhibitor cocktail
-
Incubator at 37°C
-
HPLC system
-
-
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare two sets of culture medium samples:
-
Set A: Culture medium + peptide (at the final desired concentration).
-
Set B: Culture medium + protease inhibitor cocktail (at the manufacturer's recommended concentration) + peptide (at the same final concentration).
-
-
Incubate both sets of samples at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by RP-HPLC to determine the concentration of the intact peptide.
-
-
Data Analysis: Plot the percentage of remaining intact peptide versus time for both sets of samples. A slower degradation rate in Set B compared to Set A indicates that protease inhibitors are effective in improving stability.
Protocol for Monitoring Methionine Oxidation
-
Objective: To detect and quantify the oxidation of the methionine residue in this compound.
-
Materials:
-
Peptide samples incubated over a time course.
-
LC-MS system.
-
-
Procedure:
-
Follow the sample preparation and incubation steps as described in the previous protocol.
-
Analyze the samples at each time point using LC-MS.
-
Monitor the extracted ion chromatograms for the theoretical mass of the parent peptide and the mass of the oxidized peptide (parent mass + 16 Da).
-
-
Data Analysis: Calculate the percentage of the oxidized form relative to the total peptide (parent + oxidized) at each time point.
Protocol for Detecting N-terminal Cyclization
-
Objective: To detect the formation of pyroglutamic acid at the N-terminus of this compound.
-
Materials:
-
Peptide samples incubated over a time course.
-
LC-MS system.
-
-
Procedure:
-
Follow the sample preparation and incubation steps.
-
Analyze the samples at each time point using LC-MS.
-
Monitor the extracted ion chromatograms for the theoretical mass of the parent peptide and the mass of the cyclized peptide (parent mass - 18 Da).
-
-
Data Analysis: The presence of a peak corresponding to the mass of the cyclized peptide confirms this degradation pathway. The peak area can be used for semi-quantitative analysis of the extent of cyclization over time.
Quantitative Data Summary
| Degradation Pathway | Expected Mass Shift | Key Influencing Factors | Recommended Mitigation Strategy |
| Enzymatic Degradation | Variable | Presence of proteases (from serum or cells) | Add broad-spectrum protease inhibitor cocktail |
| Methionine Oxidation | +16 Da (for sulfoxide) | Exposure to oxygen, presence of ROS | Minimize oxygen exposure, use fresh solutions |
| N-terminal Cyclization | -18 Da (for pyro-Glu) | pH, temperature | Control pH, N-terminal acetylation |
| Glutamine Deamidation | +1 Da | pH, temperature | Control pH and temperature |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing peptide stability in culture media.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 12. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 16. Specific inhibitors prevent proteolytic degradation of recombinant proteins expressed in High Five cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
- 21. pepdoopeptides.com [pepdoopeptides.com]
Technical Support Center: Overcoming Poor Cell Attachment on EM7-Functionalized Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor cell attachment on EM7-functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is an EM7-functionalized surface?
An EM7-functionalized surface is a substrate that has been coated with a specific molecule to promote or study cell adhesion. The "EM7" designation can refer to different molecules depending on the research context:
-
E7 Peptide (EPLQLKM): A short peptide used to modify substrates to enhance the adhesion, proliferation, and stemness of specific cell types, such as rat bone marrow-derived mesenchymal stem cells (rBMSCs).[1]
-
Multivalent Adhesion Molecule 7 (MAM7): A bacterial adhesin from Vibrio parahaemolyticus that interacts with host cell surface molecules like phosphatidic acid and fibronectin.[2] It is often used in research to study host-pathogen interactions and related signaling pathways.
This guide provides general troubleshooting advice applicable to surfaces functionalized with adhesion-promoting peptides or proteins.
Q2: What are the primary factors that influence cell attachment to functionalized surfaces?
Successful cell attachment depends on a complex interplay of factors related to the surface, the cells themselves, and the culture environment.[3] Key factors include:
-
Surface Properties: The density and orientation of the EM7 molecule, surface wettability (hydrophilicity/hydrophobicity), surface charge, and underlying substrate material all play a critical role.[4][5][6] Generally, moderately hydrophilic surfaces promote better cell adhesion.[4][6]
-
Cell Health and Type: Healthy, viable cells in the correct growth phase are essential for attachment. Different cell types have varying affinities for specific adhesion molecules.[3]
-
Culture Conditions: The composition of the cell culture medium (especially the presence or absence of serum proteins), pH, temperature, and humidity must be optimal for the specific cell line.[7] Environmental stress is a common cause of poor attachment.[7]
Q3: How quickly should cells attach to an EM7-functionalized surface?
The timeline for cell attachment varies by cell type and the specific EM7 molecule used. Generally, initial attachment can be observed within 15-60 minutes as cells begin to lose their spherical shape and flatten.[8] More significant spreading and the formation of focal adhesions typically occur over several hours (e.g., 2-24 hours).[8]
Q4: Can the underlying substrate material affect cell attachment even after functionalization?
Yes. The underlying substrate can influence the conformation and density of the coated EM7 molecule. Furthermore, factors like substrate stiffness, roughness, and surface energy can impact cell behavior, including adhesion, proliferation, and differentiation, even on a coated surface.[8]
Troubleshooting Guides
Poor cell attachment is a common issue that can often be resolved through systematic troubleshooting. Use the workflow and table below to identify and address potential causes.
Troubleshooting Workflow
References
- 1. E7-Modified Substrates to Promote Adhesion and Maintain Stemness of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Adhesion Molecule 7 Clusters Act as Signaling Platform for Host Cellular GTPase Activation and Facilitate Epithelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing cell adhesion on device surfaces [imtag.ch]
- 4. implantsurfaces.com [implantsurfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. Relative importance of surface wettability and charged functional groups on NIH 3T3 fibroblast attachment, spreading, and cytoskeletal organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 8. Effect of surface energy and roughness on cell adhesion and growth – facile surface modification for enhanced cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic EM7 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability of the synthetic EM7 peptide.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our functional assays between different batches of synthetic EM7 peptide. What are the likely causes?
A1: Inconsistent results between different batches of a synthetic peptide like EM7 are often due to variability in purity, peptide content, and the presence of various impurities.[1] Key factors that can differ between batches include:
-
Purity Profile : The percentage of the correct, full-length EM7 peptide can vary from batch to batch.[1]
-
Presence of Impurities : Impurities such as truncated, deletion, or modified sequences can arise during solid-phase peptide synthesis (SPPS).[2] These impurities may have different biological activities or could interfere with the function of the correct peptide.
-
Peptide Content : The net peptide content (the actual amount of peptide in the lyophilized powder) can vary due to the presence of water and counter-ions (like TFA from purification).[1][2] This directly affects the final concentration of your peptide solutions.
-
Solubility and Aggregation : Different batches might exhibit different solubility characteristics or a higher propensity for aggregation, which can reduce the effective concentration of the active peptide.[3]
-
Oxidation : Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can vary between batches depending on handling and storage.[4]
Q2: What are the critical quality attributes (CQAs) we should monitor for EM7 to ensure batch-to-batch consistency?
A2: To ensure the consistency and quality of each batch of EM7, the following CQAs should be rigorously monitored:
-
Identity : Confirmation of the correct molecular weight.
-
Purity : Percentage of the target peptide.
-
Impurity Profile : Identification and quantification of major impurities.
-
Peptide Content (Net Peptide Weight) : The actual percentage of peptide in the lyophilized powder.
-
Solubility : The ability of the peptide to dissolve in a specified solvent at a target concentration.
-
Appearance : The physical state and color of the lyophilized powder.[5]
Q3: How should we properly store and handle synthetic EM7 peptide to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of synthetic peptides.
-
Storage : Lyophilized peptides should be stored at -20°C or colder for long-term stability.[6] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can reduce peptide efficacy.[6][7]
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts after initial reconstitution.[6]
-
Reconstitution : Use sterile, appropriate buffers for reconstitution.[6] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO may be used first, followed by the slow addition of the aqueous buffer.[3][8]
-
Oxygen Exposure : For peptides with oxidation-prone residues (Cys, Met, Trp), limit their exposure to air by storing them in tightly capped vials and considering working under an inert gas atmosphere.[6]
Troubleshooting Guides
Issue 1: Inconsistent Purity Results Between Batches
Q: We received two batches of EM7 with Certificates of Analysis (CoA) stating >95% purity, but they behave differently in our assays. How can we troubleshoot this?
A: While the CoA provides important information, it's recommended to perform in-house quality control to verify the purity and identity of each new batch.[1]
Troubleshooting Steps:
-
Request and Compare CoAs : Carefully compare the HPLC and MS data from the CoAs of each batch. Look for differences in the chromatograms, even if the main peak purity is similar.
-
Perform In-House QC :
-
Identity Verification (Mass Spectrometry) : Confirm that the molecular weight of the main peak in each batch matches the theoretical mass of EM7.
-
Purity Analysis (RP-HPLC) : Analyze both batches using the same HPLC method (column, mobile phases, gradient, and detection wavelength). This will allow for a direct comparison of the purity and impurity profiles.
-
-
Assess Peptide Solubility : Incomplete dissolution of the peptide before analysis can lead to inaccurate purity assessments.[1] Ensure the peptide is fully dissolved in the analysis solvent.
Issue 2: Poor or Variable Peptide Solubility
Q: A new batch of EM7 peptide is difficult to dissolve in our standard aqueous buffer, unlike previous batches. What should we do?
A: Poor solubility can be a significant source of variability. The following steps can help troubleshoot this issue.
Troubleshooting Steps:
-
Perform a Solubility Test : Before dissolving the entire sample, use a small aliquot to test different solvents.[7]
-
Start with an Aqueous Solvent : Always begin with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[7]
-
Consider Peptide Charge :
-
If the peptide is basic, adding a small amount of acetic acid can help with dissolution.[3]
-
If the peptide is acidic, a small amount of ammonium (B1175870) hydroxide (B78521) can be used.[3]
-
-
Use Organic Solvents for Hydrophobic Peptides : If the peptide is hydrophobic, first dissolve it in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add this solution to your stirring aqueous buffer.[3][7]
-
Employ Physical Methods : Gentle vortexing, agitation, or sonication in a bath sonicator can help break up aggregates and improve dissolution.[7]
Data Presentation
Table 1: Example Quality Control Data for Two Batches of EM7 Peptide
| Quality Attribute | Batch A | Batch B | Acceptance Criteria | Potential Impact of Deviation |
| Identity (MW by MS) | Confirmed | Confirmed | Matches Theoretical MW | Incorrect peptide sequence |
| Purity (by HPLC) | 96.5% | 92.1% | >95% | Lower efficacy, off-target effects |
| Major Impurity 1 | 1.2% | 4.8% (Deletion Sequence) | <2% | Altered biological activity |
| Net Peptide Content | 85% | 72% | >80% | Inaccurate final concentration |
| Solubility in PBS (1 mg/mL) | Soluble | Partially Soluble | Completely Soluble | Reduced effective concentration |
| Appearance | White Powder | Slightly Yellowish | White Powder | Possible oxidation or contamination |
This table illustrates how quantitative data from different batches can be compared to identify sources of variability. In this example, Batch B's lower purity, higher impurity level, lower peptide content, and partial solubility could explain inconsistent experimental results.
Experimental Protocols
Protocol 1: Purity and Identity Analysis by LC-MS
This protocol is for the verification of the molecular weight and purity of the EM7 peptide.
1. Sample Preparation:
-
Prepare a stock solution of the EM7 peptide at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the same solvent.
2. LC-MS Conditions:
-
System : HPLC system coupled to an ESI-MS detector.
-
Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient to separate the peptide from impurities (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate : 0.3 mL/min.
-
UV Detection : 214 nm and 280 nm.
-
MS Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 300-2000.
-
3. Data Analysis:
-
Identity : Deconvolute the mass spectrum to determine the molecular weight of the main peak and compare it to the theoretical mass of EM7.
-
Purity : Integrate the peak areas in the UV chromatogram (214 nm). Calculate the purity as: (Area of the main EM7 peak / Total area of all peaks) * 100.[1]
Protocol 2: Net Peptide Content by Amino Acid Analysis (AAA)
This protocol determines the actual amount of peptide in the lyophilized powder.
1. Sample Preparation:
-
Accurately weigh a small amount of the lyophilized EM7 peptide.
-
Perform acid hydrolysis of the peptide to break it down into its constituent amino acids.
2. Amino Acid Analysis:
-
Separate and quantify the individual amino acids using an amino acid analyzer or by a derivatization method followed by HPLC or GC analysis.
3. Data Analysis:
-
Calculate the amount of each amino acid present.
-
Based on the known amino acid sequence of EM7, determine the total molar amount of the peptide.
-
The net peptide content is expressed as a percentage of the initial weight of the lyophilized powder.
Visualizations
Hypothetical EM7 Signaling Pathway
Caption: Hypothetical signaling pathway for the EM7 peptide.
Experimental Workflow for Batch-to-Batch QC
Caption: Quality control workflow for new batches of EM7.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting logic for inconsistent EM7 assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
Strategies to reduce enzymatic degradation of EM7 peptide in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of enzymatic degradation of the EM7 peptide in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is my EM7 peptide degrading so quickly in vivo?
A1: Therapeutic peptides like EM7, especially linear ones, are susceptible to rapid degradation by endogenous enzymes, leading to a short plasma half-life, often only minutes long.[1][2] The primary culprits are proteases and peptidases that cleave the peptide bonds.
There are two main classes of these enzymes that affect peptide stability:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide.
-
Aminopeptidases act on the N-terminus.
-
Carboxypeptidases act on the C-terminus.
-
-
Endopeptidases: These enzymes, such as trypsin and chymotrypsin, recognize and cleave specific amino acid sequences within the peptide chain.[3]
The inherent lack of a stable tertiary structure in many small peptides makes them vulnerable to these enzymatic attacks.[4] Additionally, peptides with a low molecular weight are subject to rapid clearance through glomerular filtration in the kidneys.[2][5]
Q2: What are the most common strategies to increase the in vivo half-life of EM7?
A2: A variety of chemical and biological modification strategies can be employed to protect EM7 from enzymatic degradation and extend its circulation time.[6] These can be broadly categorized as structural modifications and half-life extension technologies.
Structural Modifications:
-
Terminal Capping: Acetylating the N-terminus and amidating the C-terminus blocks degradation by exopeptidases.[7][8][9] N-terminal acetylation removes the positive charge, mimicking natural proteins, while C-terminal amidation removes the negative charge, enhancing stability.[7][8]
-
D-Amino Acid Substitution: Replacing natural L-amino acids at cleavage sites with their D-amino acid counterparts makes the peptide unrecognizable to most proteases, significantly improving stability.[10][11][12] This can be done for specific vulnerable residues or for the entire peptide.
-
Cyclization: Linking the N- and C-termini (head-to-tail) or amino acid side chains creates a rigid, conformationally constrained structure.[3][13] This approach protects against exopeptidases and can reduce the likelihood of the peptide adopting the extended shape required for endopeptidase binding.[3][14]
-
Lipidation: Covalently attaching a fatty acid chain to the peptide enhances its binding to serum albumin.[15][16][17] This piggybacking strategy shields the peptide from degradation and slows renal clearance.
Half-Life Extension Technologies:
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces the rate of kidney filtration and provides steric hindrance against enzymatic attack.[2][5][18][19][20]
-
Fusion to Albumin or an Fc Domain: Genetically fusing the peptide to human serum albumin (HSA) or the Fc (Fragment, crystallizable) region of an immunoglobulin G (IgG) leverages the neonatal Fc receptor (FcRn) recycling pathway.[21][22][23] This pathway rescues albumin and IgG from lysosomal degradation, granting them an exceptionally long half-life (around 19-21 days in humans).[1][23]
Q3: How do I choose the best stabilization strategy for my specific peptide?
A3: The optimal strategy depends on the EM7 peptide's sequence, its mechanism of action, and the desired therapeutic profile. A systematic approach is recommended. First, identify the primary degradation pathways by conducting an in vitro plasma stability assay and identifying cleavage products via mass spectrometry. Based on the results, select a targeted modification. For instance, if degradation occurs primarily at the termini, capping may be sufficient. If internal cleavage is observed, D-amino acid substitution or cyclization at that site could be effective. If rapid renal clearance is the main issue, PEGylation or Fc-fusion may be necessary. It is crucial to test the modified peptide for retained bioactivity, as modifications near the binding site can be detrimental.
Troubleshooting Guides
Q4: My modified EM7 peptide has a longer half-life but reduced bioactivity. What went wrong?
A4: This is a common challenge. The chemical modifications intended to improve stability may have inadvertently altered the peptide's conformation at its binding site or interfered with key residues required for receptor interaction.
Possible Causes and Solutions:
-
Modification at a Critical Residue: The modification (e.g., D-amino acid substitution, PEGylation site) may be located within the peptide's active pharmacophore.
-
Solution: Use techniques like alanine (B10760859) scanning on the original peptide to identify which residues are critical for activity. Avoid modifying these key residues. If the modification site is flexible, move it to a less critical part of the peptide sequence.
-
-
Conformational Changes: Cyclization or the introduction of unnatural amino acids can rigidly lock the peptide into a biologically inactive conformation.[24]
-
Solution: Design and test multiple cyclization strategies (e.g., different ring sizes, different side-chain linkages) to find one that preserves the active conformation. For D-amino acid substitutions, sometimes only modifying the residue at the P1' position of a cleavage site (the residue immediately C-terminal to the cleaved bond) is sufficient to block cleavage while minimizing structural disruption.
-
-
Steric Hindrance: A large conjugated molecule like PEG or an Fc domain can physically block the peptide from accessing its target receptor.
-
Solution: Introduce a flexible linker sequence between the peptide and the conjugated moiety. Alternatively, experiment with different sizes of PEG or different attachment sites to optimize the balance between shielding and activity.[18]
-
Q5: My peptide is still clearing rapidly despite modifications to prevent enzymatic degradation. Why?
A5: Enzymatic degradation is only one mechanism of peptide clearance. If you have successfully stabilized EM7 against proteolysis (e.g., via D-amino acids or cyclization), rapid clearance is likely due to other pharmacokinetic factors, primarily renal filtration.
Possible Causes and Solutions:
-
Renal Clearance: Peptides with a molecular weight below the glomerular filtration threshold (approx. 40-50 kDa) are rapidly removed from circulation by the kidneys.[5]
-
Lack of Plasma Protein Binding: Without binding to a long-lived carrier protein, the peptide is more available for filtration.
-
Solution: Use strategies that promote binding to serum albumin. Lipidation (attaching a fatty acid) allows the peptide to non-covalently bind to albumin in the bloodstream.[17] Alternatively, fusing the peptide to an albumin-binding domain or to albumin itself can be highly effective.
-
-
Lysosomal Degradation: After cellular uptake, peptides are typically trafficked to lysosomes for degradation.
-
Solution: Fuse the peptide to a moiety that engages the FcRn recycling pathway , such as the Fc domain of IgG or albumin .[21][23] This pathway rescues the fusion protein from the endosome and recycles it back into circulation, avoiding lysosomal destruction and dramatically extending its half-life.[1][23]
-
Quantitative Data Summary
The following tables summarize representative data on the effectiveness of various stabilization strategies. Note: The exact fold-increase in half-life is highly dependent on the specific peptide, the modification site, and the animal model used.
Table 1: Effect of Terminal Modification and D-Amino Acid Substitution
| Peptide | Modification | Half-Life (in serum/plasma) | Fold Increase | Reference |
| Lfc (antimicrobial peptide) | None | 0.5 hours | - | [25][26] |
| Lfc (antimicrobial peptide) | N-terminal Acetylation | 1.5 hours | 3x | [25][26] |
| LHRH (hormone) | Natural L-amino acid | 2-4 minutes | - | [6] |
| Triptorelin (LHRH analog) | D-amino acid substitution | 4 hours | ~60-120x | [6] |
| Neurotensin analog | L-amino acid | < 1 hour | - | [6] |
| Neurotensin analog | β-amino acid substitution | > 7 days | > 168x | [6] |
Table 2: Effect of Cyclization
| Peptide | Modification | Stability Metric | Fold Increase | Reference |
| A7R (linear) | None | t½ < 2 h (mouse plasma) | - | [3] |
| cA7R (cyclic) | Head-to-tail cyclization | t½ > 12 h (mouse plasma) | > 6x | [3] |
| TAT (linear) | None | Undetectable in minutes | - | [3] |
| cTAT (cyclic) | Head-to-tail cyclization | Stable after 24 h (90% human serum) | Significant | [3] |
Table 3: Effect of Conjugation and Fusion Technologies
| Molecule | Modification | Half-Life (in mice) | Fold Increase | Reference |
| rhTIMP-1 | None | 1.1 hours | - | [20] |
| PEG-rhTIMP-1 | 20 kDa PEGylation | 28 hours | ~25x | [20] |
| TNF-α | None | ~2.8 minutes | - | [5] |
| PEG-TNF-α | PEGylation | 135 minutes | ~48x | [5] |
| Factor IX | None | Short | - | [23] |
| Factor IX-Albumin Fusion | Fusion to Albumin | Extended (FcRn-mediated) | Significant | [23] |
| scFv fragment | None | Short | - | [22] |
| scFv-Fc Fusion | Fusion to IgG Fc | Substantially extended | Significant | [22] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for EM7 Peptide
This protocol outlines a general procedure to determine the half-life of EM7 and its modified analogs in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents
-
Lyophilized EM7 peptide and its modified versions
-
Human or mouse plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for peptide stock solution
-
Precipitation solution: Acetonitrile (ACN) with 0.1% formic acid (or other organic solvents like ethanol).[27][28]
-
Internal standard (a stable, isotopically labeled peptide or a non-related peptide)
-
Thermomixer or incubator set to 37°C
-
Low-protein-binding microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Experimental Procedure
-
Step 1: Peptide Stock Solution Preparation
-
Dissolve the lyophilized EM7 peptide in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Further dilute the stock solution in an appropriate aqueous buffer to a working concentration (e.g., 1 mM).
-
-
Step 2: Assay Setup
-
Thaw frozen plasma on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.
-
In a low-binding microcentrifuge tube, pre-warm 198 µL of plasma to 37°C for 5 minutes.
-
To initiate the reaction, add 2 µL of the 1 mM peptide working solution to the plasma to achieve a final concentration of 10 µM.[27][28] Mix gently by pipetting. This is your t=0 time point.
-
-
Step 3: Incubation and Time Points
-
Immediately withdraw a 20 µL aliquot for the t=0 sample and quench it as described in Step 4.
-
Incubate the remaining reaction mixture at 37°C in a thermomixer with gentle agitation (~500 rpm).[27][28]
-
Collect additional 20 µL aliquots at subsequent time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h). The time points should be adjusted based on the expected stability of the peptide.
-
-
Step 4: Sample Quenching and Protein Precipitation
-
For each aliquot, immediately add it to a new tube containing 60-80 µL of ice-cold precipitation solution (ACN with 0.1% formic acid and the internal standard). The 3:1 or 4:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[27]
-
Vortex the tube vigorously for 30-60 seconds.
-
Incubate on ice for 20 minutes (or at -20°C) to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube or an HPLC vial for LC-MS analysis.
-
3. LC-MS Analysis
-
Inject the supernatant onto a suitable C18 reverse-phase column.
-
Run a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).
-
Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.
-
Use the internal standard to normalize for variations in sample preparation and injection volume.
4. Data Analysis
-
Calculate the peak area ratio of the EM7 peptide to the internal standard for each time point.
-
Normalize the data by setting the ratio at t=0 to 100%.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve using software like GraphPad Prism.[28]
References
- 1. scispace.com [scispace.com]
- 2. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 3. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. lifetein.com [lifetein.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 13. lifetein.com [lifetein.com]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 20. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 21. Fc-Fusion Protein Development Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 22. Pharmacokinetic properties of IgG and various Fc fusion proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Half-life–extended recombinant coagulation factor IX–albumin fusion protein is recycled via the FcRn-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. interanalyt.ru [interanalyt.ru]
- 26. cem.de [cem.de]
- 27. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing EM7 Peptide Grafting on Biomaterials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the density of grafted EM7 peptide on biomaterials. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding EM7 peptide grafting and its application.
Q1: What is the primary function of the EM7 peptide in biomaterial applications?
A1: The EM7 peptide is primarily used in bone tissue engineering. It has been shown to promote the recruitment, proliferation, and osteogenic differentiation of mesenchymal stem cells (MSCs). Furthermore, it stimulates angiogenesis by upregulating Vascular Endothelial Growth Factor (VEGF), which is crucial for nutrient supply to newly forming tissue.
Q2: Which biomaterials are suitable for EM7 peptide grafting?
A2: EM7 peptide can be grafted onto a variety of biomaterials that possess suitable functional groups (e.g., carboxyl or amine groups) for covalent attachment. Common examples include biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), natural polymers such as chitosan (B1678972) and alginate, and inorganic materials like hydroxyapatite (B223615) and titanium. The choice of biomaterial depends on the specific application and desired mechanical and degradation properties.
Q3: What are the most common methods for grafting EM7 peptide onto biomaterials?
A3: The most prevalent method is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds between the peptide and the biomaterial surface. Other methods include thiol-maleimide click chemistry and solid-phase peptide synthesis directly on the material surface.
Q4: How can I quantify the density of grafted EM7 peptide on my biomaterial?
A4: Several techniques can be used to quantify surface-grafted peptides. A straightforward and popular method is the Fmoc-assay, where a cleavable Fmoc group is left on the N-terminus of the peptide during synthesis. After grafting, the Fmoc group is cleaved and quantified using UV-Vis spectroscopy or HPLC, which correlates to the peptide density.[1][2] Other methods include X-ray Photoelectron Spectroscopy (XPS) to determine surface elemental composition and X-ray reflectometry to measure the thickness of the grafted peptide layer.
Q5: What is the expected biological response to varying densities of grafted EM7 peptide?
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of EM7 peptide grafting density.
| Problem | Possible Causes | Recommended Solutions |
| Low Grafting Efficiency | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. 2. Suboptimal pH: The pH of the reaction buffer is critical for both the activation of carboxyl groups and the subsequent reaction with amines. 3. Insufficient Reaction Time or Temperature: The coupling reaction may not have proceeded to completion. 4. Steric Hindrance: The biomaterial surface may be too crowded, or the peptide may be sterically hindered from accessing the reactive sites. | 1. Use Fresh Reagents: Always use freshly prepared solutions of EDC and NHS. Store the solid reagents in a desiccator at the recommended temperature. 2. Optimize pH: For EDC/NHS chemistry, maintain a pH of 5.0-6.0 for the activation step and a pH of 7.0-8.0 for the coupling step. 3. Optimize Reaction Conditions: Increase the reaction time (e.g., overnight at 4°C) or perform the reaction at room temperature for a few hours. 4. Introduce a Spacer: Consider using a spacer molecule, like polyethylene (B3416737) glycol (PEG), between the biomaterial surface and the peptide to reduce steric hindrance. |
| High Batch-to-Batch Variability | 1. Inconsistent Surface Activation: The number of available functional groups on the biomaterial surface may vary between batches. 2. Variations in Reagent Concentrations: Inaccurate weighing or dissolution of reagents can lead to inconsistencies. 3. Inconsistent Reaction Conditions: Minor variations in temperature, pH, or reaction time can affect the outcome. | 1. Standardize Surface Pre-treatment: Implement a consistent and well-documented protocol for preparing and activating the biomaterial surface. 2. Precise Reagent Preparation: Use a calibrated balance and ensure complete dissolution of all reagents. 3. Maintain Consistent Conditions: Use a temperature-controlled environment and calibrated pH meter for all experiments. |
| Poor Cell Adhesion or Proliferation | 1. Suboptimal Peptide Density: The density of the grafted EM7 peptide may be too low or too high. 2. Peptide Denaturation: The peptide may have lost its bioactivity during the grafting process due to harsh chemical conditions. 3. Cytotoxicity of the Biomaterial or Reagents: Residual unreacted crosslinkers or byproducts may be toxic to cells. | 1. Optimize Peptide Density: Systematically vary the concentration of EM7 peptide used in the grafting reaction to find the optimal density for cell attachment and proliferation. 2. Use Milder Coupling Chemistry: If denaturation is suspected, explore alternative, milder grafting methods. Ensure the peptide is handled according to the manufacturer's instructions. 3. Thorough Washing: After grafting, thoroughly wash the biomaterial with appropriate buffers to remove any residual toxic substances. Perform a cytotoxicity assay to confirm the biocompatibility of the final product. |
| Inconclusive Quantification Results | 1. Inaccurate Standard Curve (Fmoc-assay): The standard curve for the cleaved Fmoc-dibenzofulvene adduct may be inaccurate. 2. Incomplete Fmoc Cleavage: The cleavage conditions may not be sufficient to remove all Fmoc groups from the grafted peptides. 3. Surface Contamination (XPS): The biomaterial surface may be contaminated, leading to inaccurate elemental analysis. | 1. Prepare a Fresh Standard Curve: Always prepare a fresh standard curve for each Fmoc-assay. 2. Optimize Cleavage Conditions: Ensure the cleavage solution (e.g., piperidine (B6355638) in DMF) is fresh and the reaction time is sufficient for complete deprotection. 3. Proper Sample Handling for XPS: Handle samples with clean, non-contaminating tools and store them in a clean environment before analysis. |
Section 3: Data Presentation
While specific quantitative data for the effect of EM7 peptide density on cell response is not extensively available, the following tables provide an illustrative example based on data for similar peptides used in tissue engineering. Researchers should generate their own data for EM7 to determine optimal conditions.
Table 1: Illustrative Example of the Effect of Grafted Peptide Density on Mesenchymal Stem Cell (MSC) Adhesion
| Peptide Density (pmol/cm²) | Cell Adhesion Efficiency (%) |
| 0 (Control) | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 7 |
| 100 | 92 ± 4 |
| 200 | 88 ± 6 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide, biomaterial, and cell type.
Table 2: Illustrative Example of the Effect of Grafted Peptide Density on Mesenchymal Stem Cell (MSC) Proliferation
| Peptide Density (pmol/cm²) | Proliferation Rate (Fold Change over Control at Day 5) |
| 0 (Control) | 1.0 |
| 10 | 1.8 ± 0.2 |
| 50 | 3.5 ± 0.4 |
| 100 | 4.2 ± 0.3 |
| 200 | 3.8 ± 0.5 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide, biomaterial, and cell type.
Table 3: Illustrative Example of the Effect of Grafted Peptide Density on Osteogenic Marker Expression in MSCs
| Peptide Density (pmol/cm²) | Alkaline Phosphatase (ALP) Activity (U/mg protein) | Osteocalcin (OCN) Expression (ng/mL) |
| 0 (Control) | 5 ± 1 | 2 ± 0.5 |
| 10 | 15 ± 2 | 8 ± 1 |
| 50 | 45 ± 5 | 25 ± 3 |
| 100 | 60 ± 6 | 35 ± 4 |
| 200 | 55 ± 5 | 32 ± 3 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide, biomaterial, and cell type.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol for EM7 Peptide Grafting using EDC/NHS Chemistry
Materials:
-
Biomaterial with carboxyl groups on the surface
-
EM7 peptide with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Wash Buffer: PBS
Procedure:
-
Surface Preparation: Ensure the biomaterial surface is clean and has available carboxyl groups. If necessary, perform a pre-treatment step (e.g., plasma treatment followed by acrylic acid grafting) to introduce carboxyl groups.
-
Activation of Carboxyl Groups:
-
Immerse the biomaterial in Activation Buffer.
-
Prepare a fresh solution of EDC and NHS in Activation Buffer (e.g., 50 mM EDC and 25 mM NHS).
-
Add the EDC/NHS solution to the biomaterial and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing: Briefly rinse the biomaterial with Coupling Buffer to remove excess EDC and NHS.
-
Peptide Coupling:
-
Dissolve the EM7 peptide in Coupling Buffer to the desired concentration.
-
Immerse the activated biomaterial in the peptide solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Immerse the biomaterial in the Quenching Solution for 15-30 minutes to block any unreacted NHS-esters.
-
Final Washing: Thoroughly wash the biomaterial with Wash Buffer to remove any non-covalently bound peptide and byproducts.
-
Drying and Storage: Dry the peptide-grafted biomaterial under a stream of nitrogen and store in a desiccated, sterile environment until use.
Protocol for Quantification of Grafted Peptide using the Fmoc-Assay
Materials:
-
EM7 peptide-grafted biomaterial (with N-terminal Fmoc group)
-
Cleavage Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
UV-Vis Spectrophotometer or HPLC system
-
Dibenzofulvene (DBF) standard for calibration curve
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of DBF in the Cleavage Solution and measure their absorbance at ~301 nm to generate a standard curve.
-
Fmoc Cleavage:
-
Place the Fmoc-EM7-grafted biomaterial in a suitable container.
-
Add a known volume of the Cleavage Solution to the biomaterial, ensuring it is fully submerged.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Sample Collection: Carefully collect the supernatant (Cleavage Solution containing the cleaved Fmoc-DBF adduct).
-
Quantification:
-
Measure the absorbance of the collected supernatant at ~301 nm using a UV-Vis spectrophotometer.
-
Alternatively, inject a sample of the supernatant into an HPLC system for more precise quantification.
-
-
Calculation: Use the standard curve to determine the concentration of the Fmoc-DBF adduct in the supernatant. From this, calculate the total amount of cleaved Fmoc, which is equimolar to the amount of grafted peptide. Divide the amount of peptide by the surface area of the biomaterial to obtain the grafting density.
Protocol for Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
EM7 peptide-grafted biomaterial in a sterile cell culture plate
-
Mesenchymal Stem Cells (MSCs)
-
Cell Culture Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MSCs onto the EM7 peptide-grafted biomaterial and a control (non-grafted) biomaterial at a desired density (e.g., 5,000 cells/cm²).
-
Cell Culture: Culture the cells for the desired period (e.g., 1, 3, and 5 days) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition:
-
At each time point, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add the Solubilization Solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell proliferation rate by comparing the absorbance values at different time points.
Section 5: Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a representative signaling pathway that may be activated by EM7 peptide, leading to angiogenesis. EM7 is hypothesized to bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), initiating a downstream cascade.
Caption: Representative EM7-induced VEGF signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for optimizing EM7 peptide density on a biomaterial.
Caption: Workflow for optimizing EM7 peptide density.
Logical Relationship
The following diagram illustrates the logical relationship between key experimental parameters and outcomes.
Caption: Relationship between variables in optimization.
References
- 1. Osteogenic Differentiation of Human Mesenchymal Stem Cells Synergistically Enhanced by Biomimetic Peptide Amphiphiles Combined with Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of grafting BMP2-derived peptide to nanoparticles on osteogenic and vasculogenic expression of stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in EM7 peptide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EM7 peptide bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.
-
Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
| Parameter | Acceptable %CV (Coefficient of Variation) | Action if Exceeded |
| Replicates | < 15% | Review pipetting, cell seeding, and mixing procedures. |
| Inter-plate | < 20% | Standardize incubation conditions and reagent lots. |
Low Signal-to-Noise Ratio
Question: My assay window is very narrow, making it difficult to distinguish the EM7 peptide's effect from the background. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.[2]
Troubleshooting Steps:
-
Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period.
-
Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
-
Incorrect Filter/Wavelength Settings: If using a plate reader, verify that you are using the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength for your colorimetric assay.[3]
| Parameter | Target Value | Troubleshooting Suggestion |
| Signal-to-Noise (S/N) Ratio | > 10 | Optimize reagent concentrations and incubation times.[2] |
| Z'-Factor | > 0.5 | Review entire assay protocol for sources of variability. |
Inconsistent Standard Curve
Question: My standard curve is not linear or is highly variable between experiments. What could be the cause?
Answer: A reliable standard curve is crucial for accurate quantification.[4] Inconsistent standard curves can arise from several factors, including pipetting errors and the stability of the standards themselves.[5]
Troubleshooting Steps:
-
Improper Standard Preparation: Ensure that the standards are prepared fresh for each experiment and that serial dilutions are performed accurately.[6] Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Degraded Standards: If the stock standard has been stored improperly or for too long, it may have degraded. Use a fresh, quality-controlled stock for preparing your standards.[5]
-
Incorrect Curve Fit: Ensure you are using the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data.[7] The chosen model should accurately reflect the dose-response relationship.
-
Assay Drift: If you notice a consistent trend in your standard curve over time, it may indicate assay drift. This can be caused by changes in reagent stability or instrument performance.[7]
| Parameter | Acceptable Value | Action if Not Met |
| R-squared (R²) for linear curve | > 0.99 | Re-prepare standards and review dilution series.[8] |
| Standard Curve Slope | Consistent between runs | Investigate stability of standards and reagents. |
Peptide Solubility and Stability Issues
Question: I'm having trouble dissolving the EM7 peptide, or I suspect it's degrading in solution. How should I handle the peptide?
Answer: Peptide solubility and stability are critical for obtaining reproducible results. Improper handling can lead to precipitation, aggregation, or degradation, all of which will affect the peptide's biological activity.[9][10]
Troubleshooting Steps:
-
Solubility: The solubility of a peptide is highly dependent on its amino acid sequence.[9] If you are having trouble dissolving the EM7 peptide, try sonicating the solution. If it remains insoluble, a stronger solvent may be necessary. It is recommended to first dissolve the peptide in a small amount of a stronger solvent like DMSO and then dilute it with your assay buffer.[11]
-
Storage: Peptides should be stored at -20°C or lower and protected from light.[9] Whenever possible, store the peptide in its lyophilized form. If you must store it in solution, use sterile buffers and consider filtering to remove potential microbial contamination.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[9] Aliquot the peptide solution into single-use volumes.
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.[10] If your EM7 peptide contains these residues, consider using buffers that have been degassed and purged with nitrogen.
| Factor | Recommendation | Rationale |
| Storage | Lyophilized at -20°C or -80°C | Minimizes degradation and water absorption.[9] |
| Solubilization | Use recommended solvent, sonicate if needed | Ensures complete dissolution and accurate concentration. |
| In-Use Stability | Avoid multiple freeze-thaw cycles | Prevents degradation from repeated temperature changes.[9] |
Experimental Protocols & Methodologies
General Protocol for a Cell-Based EM7 Peptide Bioassay
This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your particular assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to the desired seeding density.
-
Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Peptide Preparation:
-
On the day of the experiment, prepare a stock solution of the EM7 peptide in the appropriate solvent (e.g., sterile water, DMSO).
-
Perform serial dilutions of the peptide stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted EM7 peptide solutions to the appropriate wells. Include a vehicle control (assay buffer with the same concentration of solvent used to dissolve the peptide).
-
Incubate the plate for the desired treatment period.
-
-
Signal Detection:
-
Add the detection reagent (e.g., fluorescent substrate, antibody) to all wells.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate using a microplate reader at the appropriate wavelength(s).
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the peptide concentration.
-
Fit the data using a suitable regression model (e.g., four-parameter logistic) to determine the EC50 or IC50.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: A generalized signaling pathway for a peptide like EM7.
Caption: A standard experimental workflow for an EM7 peptide bioassay.
References
- 1. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. blog.edvotek.com [blog.edvotek.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. genscript.com [genscript.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH for In Vivo Use
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the this compound peptide. What are the first steps I should take?
A1: It is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][2][3] This prevents the potential loss of valuable material. Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to avoid condensation.[2][4]
The sequence this compound has an estimated net charge of zero at neutral pH and contains several hydrophobic amino acids (Pro, Leu, Met).[5][6] This combination often leads to poor solubility in plain water or neutral buffers like PBS. Therefore, starting with pH adjustment or the use of a small amount of organic solvent is recommended over attempting to dissolve it directly in a neutral aqueous solution.
Q2: What are the primary factors affecting the solubility of my peptide?
A2: The solubility of a peptide is influenced by several key factors:
-
Amino Acid Composition: The presence of a high proportion of hydrophobic (non-polar) amino acids like Leucine (Leu) and Methionine (Met) in your peptide sequence can decrease its solubility in aqueous solutions.[1][5][6]
-
Net Charge and pH: A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[5] Since your peptide has a net charge of approximately zero at neutral pH, its solubility in neutral solutions is expected to be minimal. Adjusting the pH away from the pI can increase solubility.[5][7]
-
Peptide Length: Longer peptides generally tend to be less soluble than shorter ones due to an increased number of hydrophobic interactions that can promote aggregation.[1][5]
-
Secondary Structure: The formation of secondary structures like beta-sheets can lead to aggregation and reduced solubility.[5]
Q3: Can I use co-solvents to dissolve my peptide for in vivo studies? Which ones are recommended?
A3: Yes, using a small amount of a biocompatible organic co-solvent is a common strategy for dissolving hydrophobic peptides.[1][6] For in vivo use, it is crucial to use solvents that are non-toxic at the final concentration.
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many peptides.[1][7] However, it's important to note that DMSO can oxidize methionine (Met) residues.[4][8][9] Given that your peptide contains Methionine, using DMSO should be approached with caution, and oxygen-free solvents and solutions are recommended.[4] For most in vivo applications, the final concentration of DMSO should be kept very low (typically <1%).
-
Dimethylformamide (DMF): An alternative to DMSO, especially for peptides containing Cysteine or Methionine.[9][10]
-
Ethanol or Acetonitrile: Can also be used but may be less effective than DMSO or DMF for highly hydrophobic peptides.[1]
Always dissolve the peptide completely in the organic solvent first before slowly adding it to the aqueous buffer with vigorous stirring.[3][8]
Q4: My peptide dissolved in an organic solvent but precipitated when I added it to my aqueous buffer. What should I do?
A4: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded.[3] Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to aim for a lower final peptide concentration in the aqueous buffer.
-
Optimize the Dilution Process: Add the peptide-organic solvent stock solution very slowly (dropwise) into the vigorously stirring aqueous buffer.[3][6] This helps to disperse the peptide molecules quickly and can prevent localized high concentrations that lead to precipitation.
-
Adjust the pH of the Aqueous Buffer: Before adding the peptide stock, try adjusting the pH of the destination buffer. Since your peptide is neutral, making the buffer slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) can increase the net charge and improve solubility.
-
Re-lyophilize and Start Over: If significant precipitation occurs, you can attempt to recover the peptide by centrifuging the suspension, carefully removing the supernatant, and lyophilizing the pellet to dryness before attempting a different solubilization protocol.[4][11][12]
Troubleshooting Guide
This guide provides a systematic approach to solubilizing this compound.
Problem: Lyophilized peptide will not dissolve in water or neutral buffer (e.g., PBS pH 7.4).
Analysis: The peptide has a net charge of approximately zero at neutral pH and contains multiple hydrophobic residues. This makes it inherently poorly soluble in neutral aqueous solutions.
Solutions:
| Strategy | Detailed Steps | Pros | Cons/Considerations for In Vivo Use |
| pH Adjustment | 1. Try Acidic Conditions: Attempt to dissolve the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][13] 2. Try Basic Conditions: If acidic conditions fail, use a fresh, small aliquot and attempt to dissolve it in a small amount of 0.1M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide.[1][14] 3. Once dissolved, dilute slowly with sterile water or your desired buffer to the final concentration, adjusting the final pH if necessary. | Often effective and avoids organic solvents. | The final formulation's pH must be compatible with the in vivo model. Buffering capacity of the final solution is important. |
| Organic Co-solvents | 1. Dissolve the peptide in a minimal volume of an appropriate organic solvent (e.g., DMF is preferred over DMSO due to the Met residue).[9][10] 2. Add this stock solution dropwise to a stirring aqueous buffer to reach the final desired concentration.[6] | Highly effective for hydrophobic peptides. | The final concentration of the organic solvent must be non-toxic and not interfere with the experiment. DMSO can oxidize Methionine.[4][8] |
| Sonication | 1. Suspend the peptide in the desired solvent. 2. Sonicate the sample in a bath sonicator in short bursts (e.g., 3 times for 10 seconds), chilling the tube on ice between bursts to prevent heating.[2] | Can help break up small aggregates and increase the rate of dissolution.[7][8] | Can cause the solution to heat up, potentially degrading the peptide.[7] May not be sufficient on its own for very insoluble peptides. |
| Gentle Heating | 1. Suspend the peptide in the solvent. 2. Gently warm the solution (e.g., to <40°C) while stirring.[2][7] | Can increase solubility.[7][15] | Risk of peptide degradation at higher temperatures.[15] |
Data Presentation: Solvent and Additive Properties
| Solvent/Additive | Primary Use | Considerations for this compound | Typical Final Concentration (in vivo) |
| Sterile Water | Initial attempt for hydrophilic peptides | Unlikely to be effective due to the peptide's neutral charge and hydrophobicity. | N/A |
| PBS (pH 7.4) | Buffering at physiological pH | Poor solubility expected at this pH due to the peptide's low net charge. | N/A |
| 10% Acetic Acid | Solubilizing basic or neutral peptides | A good starting point. Will protonate the Glu residue and C-terminus, resulting in a net positive charge. | Final pH must be adjusted and buffered. |
| 0.1% TFA | Solubilizing basic or neutral peptides | Stronger acid than acetic acid, may be more effective. | Can be cytotoxic at higher concentrations; final concentration should be minimized. |
| Ammonium Bicarbonate (0.1M) | Solubilizing acidic or neutral peptides | Will deprotonate the Lys residue and N-terminus, resulting in a net negative charge. | Volatile buffer, can be removed by lyophilization if needed. |
| DMSO | Solubilizing hydrophobic peptides | Caution: Can oxidize the Methionine (Met) residue.[4][8] Use with care, preferably with oxygen-free solutions. | < 1% |
| DMF | Solubilizing hydrophobic peptides | A good alternative to DMSO for peptides containing Met.[9][10] | < 1% |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh a small, accurately measured amount of lyophilized this compound into a sterile microcentrifuge tube.
-
Add a minimal volume of 10% acetic acid to the tube to create a concentrated stock solution. Vortex briefly.
-
If the peptide does not dissolve, sonicate for 10-second intervals, keeping the tube on ice.[2]
-
Once the peptide is fully dissolved (the solution should be clear), slowly add your desired sterile aqueous buffer (e.g., saline) dropwise to the stirring peptide solution until you reach the desired final volume.
-
Check the pH of the final solution and adjust to a physiologically acceptable range (e.g., pH 6.5-7.5) using dilute NaOH if necessary.
-
Sterile filter the final solution through a 0.22 µm filter before in vivo use.
Protocol 2: Solubilization using an Organic Co-solvent
-
Weigh the lyophilized peptide into a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Add a minimal volume of DMF to completely dissolve the peptide.[9][10] For example, for 1 mg of peptide, start with 20-50 µL of DMF.
-
Vortex briefly until the solution is clear.
-
In a separate sterile tube, prepare the final volume of your desired aqueous buffer (e.g., sterile saline).
-
While vigorously stirring the aqueous buffer, add the peptide-DMF stock solution drop by drop.[3][6]
-
Ensure the final concentration of DMF is below 1% (or as tolerated by your experimental model).
-
If the solution remains clear, sterile filter through a 0.22 µm filter. If it becomes cloudy, the solubility limit has been exceeded, and you must try again with a lower final concentration.[3]
Visualizations
Caption: Workflow for solubilizing the target peptide.
Caption: Key factors influencing peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 12. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 13. biocat.com [biocat.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. reta-peptide.com [reta-peptide.com]
Minimizing off-target effects of EM7 peptide in animal studies
Disclaimer: The EM7 peptide is a hypothetical therapeutic agent used here for illustrative purposes to provide a comprehensive guide on minimizing off-target effects in animal studies. The data and specific pathways are examples and should be adapted based on the actual characteristics of the peptide under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can cause off-target effects with the EM7 peptide?
A1: Off-target effects of therapeutic peptides like EM7 can arise from several mechanisms. One major cause is sequence similarity to endogenous peptides, leading to unintended interactions with their receptors. Another is the peptide's physicochemical properties, which might cause it to accumulate in non-target tissues.[1][2] Off-target binding can also occur if the target receptor has isoforms or is expressed at low levels in tissues not intended for the therapeutic action.
Q2: How can I predict potential off-target binding of EM7 before starting animal studies?
A2: In silico and in vitro methods are crucial for predicting off-target effects. Sequence alignment searches against the human proteome can identify proteins with similar binding motifs.[3] Additionally, screening EM7 against a panel of receptors, such as a membrane proteome array, can identify unintended binding partners.[4] In vitro assays using cell lines expressing known off-target candidates can further validate these predictions before moving into animal models.[5][6]
Q3: What are the common strategies to reduce the off-target toxicity of EM7?
A3: Several strategies can be employed to minimize off-target toxicity. Chemical modifications to the peptide, such as amino acid substitutions or cyclization, can enhance its specificity and stability.[7] Another effective approach is to use a targeted drug delivery system, like encapsulating EM7 in liposomes or nanoparticles, which can improve its accumulation at the target site and reduce systemic exposure.[8][9][10][11] Prodrug strategies, where the peptide is inactive until it reaches the target tissue and is cleaved by specific enzymes, can also be beneficial.[1]
Q4: What are the first signs of off-target effects I should look for in my animal studies?
A4: Initial indicators of off-target effects in animal studies can include unexpected changes in animal behavior, weight loss, or signs of distress at doses that should be well-tolerated.[12] Post-mortem analysis might reveal organ damage, particularly in the liver and kidneys, which are common sites of peptide accumulation and metabolism.[13][14] Histopathological examination of non-target tissues and comprehensive blood chemistry panels are essential for detecting subtle toxicities.[15]
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Mortality at Low Doses of EM7
-
Question: My animal subjects are showing signs of severe toxicity (e.g., rapid weight loss, lethargy, organ damage) at doses of EM7 that were predicted to be safe based on in vitro data. What could be the cause and how do I troubleshoot?
-
Answer and Troubleshooting Steps:
-
Confirm Peptide Integrity and Purity: Ensure the EM7 peptide batch is of high purity and the correct sequence. Impurities from synthesis can be toxic.
-
Investigate Off-Target Binding: The in vivo toxicity may be due to binding to an unforeseen receptor that is not expressed in your in vitro models.
-
Assess Immunogenicity: The observed toxicity could be an immune response to the peptide.
-
Protocol: Measure anti-EM7 antibody levels in the serum of treated animals.
-
-
Re-evaluate Dosing Regimen: The peptide's pharmacokinetic profile in vivo might be different than anticipated, leading to higher-than-expected exposure.
-
Protocol: Perform a pharmacokinetic study to determine the Cmax, half-life, and clearance of EM7 in your animal model.[13] Based on the results, adjust the dose and frequency of administration.
-
-
Issue 2: Lack of Efficacy in Animal Models Despite High On-Target Affinity
-
Question: EM7 shows high affinity and efficacy in my in vitro assays, but there is no significant therapeutic effect in my animal models. What should I investigate?
-
Answer and Troubleshooting Steps:
-
Assess In Vivo Stability and Bioavailability: Peptides can be rapidly degraded by proteases in the blood and tissues.[7]
-
Protocol: Measure the levels of intact EM7 in plasma and target tissue over time to determine its in vivo half-life.
-
Solution: Consider peptide modifications like N-terminal acetylation or C-terminal amidation to increase stability.[7]
-
-
Analyze Biodistribution: The peptide may not be reaching the target tissue in sufficient concentrations.
-
Investigate Target Engagement in Vivo: In vitro binding does not always translate to in vivo target engagement.
-
Protocol: Use techniques like positron emission tomography (PET) with a radiolabeled tracer that competes with EM7 for the target receptor to quantify target occupancy.
-
-
Quantitative Data Summary
Table 1: Hypothetical In Vitro Characteristics of EM7 Peptide
| Parameter | Value | Description |
| Target Receptor | Receptor X | A G-protein coupled receptor overexpressed in certain tumors. |
| Binding Affinity (Kd) | 5 nM | Affinity for the on-target Receptor X. |
| Off-Target A (Kd) | 500 nM | Affinity for a related off-target receptor. |
| Off-Target B (Kd) | >10 µM | Negligible affinity for another screened receptor. |
| In Vitro IC50 | 15 nM | Concentration for 50% inhibition of downstream signaling in target cells. |
| Plasma Stability (t½) | 30 min | Half-life in mouse plasma in vitro. |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of EM7 in Mice
| Parameter | Value | Description |
| Dose | 10 mg/kg (IV) | Intravenous administration. |
| Cmax | 25 µg/mL | Maximum plasma concentration. |
| AUC (0-inf) | 30 µg*h/mL | Total drug exposure over time. |
| Half-life (t½) | 1.5 hours | Elimination half-life in vivo. |
| Clearance | 5 mL/h/kg | Rate of drug removal from the body. |
| Volume of Distribution | 7.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Visualizations
Caption: Hypothetical signaling pathway of EM7 peptide.
Caption: Troubleshooting workflow for unexpected toxicity.
Caption: Experimental workflow for biodistribution analysis.
References
- 1. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150284877A1 - Method for predicting the off-target biding of a peptide which binds to a target peptide presented by a major histocompatibility complex - Google Patents [patents.google.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. TCR Fingerprinting and Off-Target Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications [frontiersin.org]
- 9. openpr.com [openpr.com]
- 10. Peptide-Based Drug Delivery Systems | MDPI [mdpi.com]
- 11. Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of Nuclear Imaging Techniques to Study the Oral Delivery of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability and Storage of Lyophilized EM7 Peptide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the long-term stability and storage of the lyophilized EM7 peptide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of lyophilized EM7 peptide.
Q1: What is the recommended long-term storage condition for lyophilized EM7 peptide?
A1: For optimal long-term stability, lyophilized EM7 peptide should be stored at -20°C or, preferably, at -80°C.[1][2][3] It is crucial to store the peptide in a tightly sealed vial to prevent moisture absorption, as even small amounts of moisture can significantly decrease long-term stability.[2][3] Storing the peptide in a desiccator can provide additional protection against humidity.[2]
Q2: How does the amino acid sequence of EM7 peptide influence its stability?
A2: The stability of the EM7 peptide is intrinsically linked to its amino acid sequence. Specific amino acid residues are more susceptible to degradation. For instance:
-
Oxidation: If the EM7 sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is prone to oxidation.[3] Storage under an inert gas like nitrogen or argon is recommended for such peptides.[3]
-
Deliquescence (Moisture Absorption): Peptides containing Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) are hygroscopic and readily absorb moisture from the air.[3]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a common degradation pathway.
-
Hydrolysis: The presence of Aspartic Acid (Asp) can lead to peptide bond cleavage, particularly if it is next to a Proline (Pro) or Glycine (Gly) residue.[4]
Note: To provide more specific guidance, the amino acid sequence of the EM7 peptide is required.
Q3: What are the best practices for reconstituting lyophilized EM7 peptide?
A3: Proper reconstitution is critical to maintaining the peptide's integrity and biological activity. Follow these steps for optimal results:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature.[3] This prevents condensation of atmospheric moisture onto the cold peptide powder.
-
Solvent Selection: The choice of solvent depends on the physicochemical properties of the EM7 peptide.[5][6] For many peptides, sterile, high-purity water or a dilute aqueous buffer (pH 5-7) is suitable. If solubility is an issue, consult the peptide's datasheet for recommended solvents.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial. Gently swirl or vortex to dissolve the peptide completely.[7] Avoid vigorous shaking, which can cause aggregation or denaturation.[7]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.[3]
Q4: How long is the EM7 peptide stable after reconstitution?
A4: The stability of peptides in solution is significantly lower than in the lyophilized state.[3] As a general guideline, a reconstituted peptide solution is stable for up to a week when stored at 4°C. For longer-term storage, the aliquots should be frozen at -20°C or -80°C. However, repeated freeze-thaw cycles must be avoided as they can lead to degradation.[3] The exact stability will depend on the EM7 peptide's sequence and the storage buffer.
Q5: What are the visual signs of EM7 peptide degradation?
A5: While analytical methods are required for definitive assessment, visual inspection can sometimes indicate potential degradation. Signs to look for include:
-
Appearance of the Lyophilized Cake: A collapsed or shrunken cake, as opposed to a well-formed, uniform powder, can suggest incomplete lyophilization or instability.
-
Reconstituted Solution: The appearance of cloudiness, precipitation, or discoloration in the reconstituted solution can be a sign of aggregation or degradation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the storage and handling of lyophilized EM7 peptide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Difficulty Dissolving the Lyophilized Peptide | 1. Incorrect Solvent: The chosen solvent may not be appropriate for the physicochemical properties of the EM7 peptide. 2. Peptide Aggregation: The peptide may have aggregated during storage or reconstitution. 3. Low Temperature: Attempting to dissolve the peptide at a low temperature can hinder solubility. | 1. Verify Solvent: Check the certificate of analysis or technical data sheet for the recommended solvent. If not available, test solubility in a small amount of different solvents (e.g., water, dilute acetic acid, acetonitrile/water mixtures). 2. Gentle Sonication: Use a bath sonicator for a short period to aid in dissolving aggregates. Avoid probe sonicators which can cause heating and degradation. 3. Warm Gently: Briefly warm the solution to 30-40°C. Do not overheat. |
| Loss of Biological Activity | 1. Improper Storage: Exposure to high temperatures, moisture, or light can degrade the peptide. 2. Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation. 3. Oxidation: If the EM7 peptide contains susceptible residues (Cys, Met, Trp), it may have oxidized. 4. Incorrect Reconstitution: Using a non-sterile solvent or buffer at an inappropriate pH can affect activity. | 1. Review Storage Conditions: Ensure the lyophilized peptide has been consistently stored at -20°C or -80°C in a sealed vial. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw cycles. 3. Assess Oxidation: Use analytical techniques like Mass Spectrometry to check for an increase in mass corresponding to oxygen addition. For future batches, consider storage under inert gas. 4. Use Sterile Reagents: Always use sterile, high-purity solvents and buffers for reconstitution. Verify the pH of the buffer. |
| Presence of Particulates in Reconstituted Solution | 1. Incomplete Dissolution: The peptide may not be fully dissolved. 2. Aggregation: The peptide may be forming insoluble aggregates. 3. Contamination: The vial or solvent may have been contaminated with particulate matter. | 1. Allow More Time for Dissolution: Gently agitate the solution for a longer period. 2. Filter the Solution: If the particulates are believed to be aggregates, the solution can be filtered through a low-protein-binding 0.22 µm filter. Note that this may remove some of the active peptide. 3. Maintain Aseptic Technique: Ensure that reconstitution is performed in a clean environment using sterile techniques. |
| Inconsistent Experimental Results | 1. Peptide Degradation: The stability of the peptide stock may be compromised. 2. Inaccurate Quantification: The concentration of the reconstituted peptide may be incorrect. 3. Variability in Handling: Inconsistent reconstitution or storage of working solutions can lead to variability. | 1. Perform Stability Check: Analyze the peptide stock using HPLC to assess its purity and identify any degradation products. 2. Re-quantify Peptide: Use a quantitative amino acid analysis or a validated HPLC method to accurately determine the peptide concentration. 3. Standardize Protocols: Ensure all users follow a standardized and documented protocol for peptide handling, reconstitution, and storage. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of lyophilized EM7 peptide.
Protocol for Accelerated Stability Study
Objective: To evaluate the short-term stability of lyophilized EM7 peptide under stressed conditions to predict its long-term shelf life.
Materials:
-
Lyophilized EM7 peptide vials
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a suitable column (e.g., C18)
-
Mass Spectrometer (optional, for identification of degradation products)
-
Analytical balance
-
High-purity water, acetonitrile, and trifluoroacetic acid (TFA) for HPLC mobile phase
Methodology:
-
Place sealed vials of lyophilized EM7 peptide into stability chambers set at the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a known volume of an appropriate solvent.
-
Analyze the purity of the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for the hydrophobicity of the EM7 peptide (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
-
Calculate the percentage of the main peptide peak area relative to the total peak area to determine purity.
-
(Optional) Analyze the sample by LC-MS to identify the mass of any degradation products.
Protocol for Real-Time Stability Study
Objective: To determine the actual shelf life of lyophilized EM7 peptide under recommended storage conditions.
Methodology:
-
Store sealed vials of lyophilized EM7 peptide at the recommended long-term storage conditions:
-
-20°C
-
-80°C
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove one vial from each storage condition.
-
Follow steps 3-7 from the Accelerated Stability Study protocol to analyze the peptide's purity and identify any degradation products.
Section 4: Quantitative Data Summary
The following tables summarize typical stability data for lyophilized peptides. The specific data for EM7 peptide should be generated through stability studies.
Table 1: Typical Purity of a Lyophilized Peptide Under Accelerated Stability Conditions
| Time Point | Storage Condition | Purity (%) |
| 0 | - | 99.5 |
| 1 Week | 25°C / 60% RH | 99.2 |
| 2 Weeks | 25°C / 60% RH | 98.9 |
| 4 Weeks | 25°C / 60% RH | 98.1 |
| 1 Week | 40°C / 75% RH | 97.5 |
| 2 Weeks | 40°C / 75% RH | 95.8 |
| 4 Weeks | 40°C / 75% RH | 92.3 |
Table 2: Typical Purity of a Lyophilized Peptide Under Real-Time Stability Conditions
| Time Point | Storage at -20°C Purity (%) | Storage at -80°C Purity (%) |
| 0 Months | 99.5 | 99.5 |
| 6 Months | 99.3 | 99.5 |
| 12 Months | 99.0 | 99.4 |
| 24 Months | 98.5 | 99.3 |
| 36 Months | 97.8 | 99.2 |
Section 5: Visualizations
Workflow for Lyophilization of EM7 Peptide
Caption: A typical workflow for the lyophilization of EM7 peptide.
Decision Tree for Troubleshooting Loss of EM7 Peptide Activity
Caption: A decision tree for troubleshooting loss of EM7 peptide activity.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. A potential role for the secretogranin II-derived peptide EM66 in the hypothalamic regulation of feeding behaviour [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the role of physicochemical parameters in a novel series of amphipathic peptides for efficient DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omizzur.com [omizzur.com]
Validation & Comparative
Validating the Efficacy of EM7 Peptide for Bone Regeneration: A Comparative Guide for Researchers
For drug development professionals and scientists vested in the advancement of bone regeneration therapies, the landscape of potential candidates is both promising and complex. This guide provides an objective comparison of the novel EM7 peptide against the well-established Bone Morphogenetic Protein-2 (BMP-2) for efficacy in a rat calvarial defect model. The following sections present a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways to aid in the evaluation of these regenerative molecules.
Performance Comparison: EM7 Peptide vs. BMP-2
The following tables summarize quantitative data from various studies investigating the bone regeneration capabilities of EM7 peptide and BMP-2 in rat models. While direct head-to-head comparisons are limited in the existing literature, this compilation offers a structured overview of their individual performance.
Table 1: Efficacy of EM7 Peptide in Rat Calvarial Defect Model
| Scaffold Material | Time Point | New Bone Formation (% of defect area) | Key Findings |
| Coaxial poly(L-lactic acid) (PLLA)/polyethylene glycol (PEG) shell with nanomagnesium oxide (nMgO) and gelatin core | 8 weeks | Significantly more new bone formation compared to control groups without EM7.[1][2] | EM7 peptide functionalization significantly promoted the recruitment and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[1][2] |
| Hydrogel | Not Specified | Enhanced bone regeneration through recruitment, proliferation, and osteogenic differentiation of MSCs. | The peptide promotes in situ tissue regeneration by recruiting endogenous stem cells. |
Table 2: Efficacy of BMP-2 in Rat Calvarial Defect Model
| Scaffold Material | BMP-2 Dose | Time Point | New Bone Formation (% of defect area) |
| Absorbable Collagen Sponge (ACS) | 5 µg | 8 weeks | Not specified, but showed no significant difference when combined with bovine, B-TCP, or HA biomaterials.[3] |
| Chitosan/Alginate/Hydroxyapatite | Not Specified | 12 weeks | Nearly complete repair of critical-sized defects.[4] |
| mPCL-TCP/Collagen | 5 µg | 15 weeks | Complete healing of the calvarium.[5] |
| Bioactive Glass (13-93) | 1 µg | 6 weeks | 61-65% of available pore space.[6] |
| Hydroxyapatite (HAP) | Not Specified | 4 weeks | 77.34% ± 7.39% |
| Control (empty defect) | N/A | 4-8 weeks | Minimal to no new bone formation.[1] |
Experimental Protocols
A standardized rat calvarial defect model is crucial for the valid assessment of bone regeneration agents. The following is a detailed methodology synthesized from established protocols.
Rat Calvarial Defect Model Protocol
-
Animal Model: Adult male Sprague-Dawley rats (or other appropriate strain) weighing 250-300g are used.
-
Anesthesia: Animals are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation.
-
Surgical Preparation: The surgical site on the scalp is shaved and disinfected with povidone-iodine and 70% ethanol.
-
Incision and Exposure: A sagittal incision is made along the midline of the scalp. The skin and periosteum are carefully reflected to expose the calvarium.
-
Defect Creation: A critical-sized circular defect (typically 5-8 mm in diameter) is created in the central part of each parietal bone using a trephine bur under constant sterile saline irrigation to prevent thermal necrosis. Care is taken not to damage the underlying dura mater.
-
Implantation: The test material (e.g., scaffold loaded with EM7 peptide or BMP-2) is implanted into the defect. A control group with an empty defect or a scaffold-only implant is included.
-
Closure: The periosteum and scalp are sutured in layers.
-
Post-operative Care: Analgesics are administered post-operatively to minimize pain. Animals are monitored for signs of infection or distress.
-
Euthanasia and Sample Harvest: At predetermined time points (e.g., 4, 8, or 12 weeks), animals are euthanized, and the calvaria are harvested for analysis.
-
Analysis:
-
Micro-Computed Tomography (µCT): To quantitatively assess new bone volume (BV/TV), bone mineral density (BMD), and trabecular architecture.
-
Histology: Harvested calvaria are fixed, decalcified (if necessary), and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen and new bone formation.
-
Histomorphometry: Quantitative analysis of histological sections to determine the percentage of new bone area within the defect.
-
Mandatory Visualizations
Signaling Pathways in EM7 Peptide-Mediated Bone Regeneration
The pro-regenerative effects of the EM7 peptide are understood to be mediated, in part, through the SDF-1/CXCR4 signaling axis, which is crucial for stem cell homing, and the Runx2/SP7 pathway, which governs osteoblast differentiation.
Figure 1: SDF-1/CXCR4 signaling pathway in stem cell homing.
Figure 2: Runx2/SP7 pathway in osteoblast differentiation.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of bone regenerative peptides in a rat calvarial defect model.
Figure 3: Workflow for rat calvarial defect studies.
References
- 1. researchgate.net [researchgate.net]
- 2. E7 peptide and magnesium oxide-functionalized coaxial fibre membranes enhance the recruitment of bone marrow mesenchymal stem cells and promote bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Healing of Rat Calvarial Defects with MSCs Loaded on BMP-2 Releasing Chitosan/Alginate/Hydroxyapatite Scaffolds | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced bone regeneration in rat calvarial defects implanted with surface-modified and BMP-loaded bioactive glass (13-93) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EM7 and RGD Peptides for Mesenchymal Stem Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate peptide to enhance the adhesion of mesenchymal stem cells (MSCs) to biomaterial scaffolds is a critical step in the development of regenerative medicine and tissue engineering strategies. While the Arginine-Glycine-Aspartic acid (RGD) peptide is a widely recognized standard for promoting cell adhesion, novel peptides such as E7 (EM7; sequence: EPLQLKM) are emerging as viable alternatives. This guide provides an objective comparison of the performance of the E7 peptide versus the RGD peptide for MSC adhesion, supported by experimental data and detailed protocols.
Executive Summary
Both E7 and RGD peptides effectively promote the adhesion of MSCs to various substrates. Qualitative studies suggest that their performance in supporting initial cell attachment and viability is comparable. The primary distinction lies in their downstream signaling and potential lineage-specific differentiation effects. RGD peptides are known to interact with a broad range of integrins, initiating well-documented signaling cascades involved in cell adhesion and spreading. In contrast, the E7 peptide appears to activate different signaling pathways that may offer advantages in specific applications, such as promoting chondrogenic differentiation.
Data Presentation: A Quantitative Comparison
Direct quantitative comparisons of MSC adhesion efficiency between E7 and RGD peptides in a single study are limited. However, by collating data from separate studies employing similar methodologies, we can construct a comparative overview. The following tables summarize key quantitative findings.
Disclaimer: The data presented below is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Quantitative MSC Adhesion to Peptide-Coated Surfaces
| Peptide | Substrate | MSC Source | Adhesion Assay Method | Adhesion Metric | Result | Reference |
| E7 (EPLQLKM) | Konjac Glucomannan Microspheres | Bone Marrow | Microscopic Observation | Cell Adhesion | Comparable to RGD | [1] |
| RGD | Konjac Glucomannan Microspheres | Bone Marrow | Microscopic Observation | Cell Adhesion | Comparable to E7 | [1] |
| RGD | Hydroxyapatite (B223615) Disks | Bone Marrow | Fluorescence-based Assay | Fold Increase vs. Uncoated | >1.5-fold increase | [2] |
| RGD | PEG Hydrogels | Bone Marrow | Cell Counting | Attached Cells | High numbers on 10% and 100% RGD | [3][4] |
Table 2: Peptide Concentration and MSC Response
| Peptide | Concentration | MSC Response | Reference |
| RGD | 0.5 mM (minimum) | Necessary for cell attachment | [3][4] |
| RGD | 5 mM | Promoted spread morphology and enhanced proliferation | [3][4] |
| RGD | High Concentrations | Inhibited cell attachment and eliminated cell spreading on RGD/FBS surfaces | [5] |
Experimental Protocols
Key Experiment: MSC Adhesion Assay using Crystal Violet Staining
This protocol provides a standardized method for quantifying MSC adhesion to peptide-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Peptide solutions (E7 or RGD) for coating
-
Phosphate-Buffered Saline (PBS)
-
MSC cell suspension
-
Serum-free culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
2% Sodium Dodecyl Sulfate (SDS) solution
-
Microplate reader
Procedure:
-
Coating of Plates: Coat the wells of a 96-well plate with the desired peptide solution (e.g., 10-20 µg/mL of RGD or E7) and incubate at 37°C for 1 hour or at 4°C overnight. Leave some wells uncoated as a negative control.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding a blocking buffer (e.g., 0.5% BSA in serum-free medium) and incubating for 45-60 minutes at 37°C.
-
Cell Seeding: Wash the wells again with PBS. Prepare a single-cell suspension of MSCs in serum-free medium at a concentration of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension (2 x 10^4 cells) to each well.
-
Adhesion Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Removal of Non-adherent Cells: Gently wash the wells with PBS to remove non-adherent cells. A gentle shake can be applied to ensure the removal of loosely attached cells.
-
Fixation: Fix the adherent cells by adding 200 µL of 4% PFA to each well and incubating for 10-15 minutes at room temperature.
-
Staining: Wash the wells with PBS. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Air-dry the plate completely. Add 100 µL of 2% SDS solution to each well and incubate for 10 minutes with gentle shaking to solubilize the stain.
-
Quantification: Read the absorbance of the solubilized stain at a wavelength of 550-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[6][7][8][9][10]
Signaling Pathways and Mechanisms of Action
RGD Peptide Signaling Pathway
The RGD peptide is well-characterized to bind to various integrin receptors on the cell surface, such as αvβ3 and α5β1. This interaction triggers the clustering of integrins and the recruitment of intracellular signaling proteins to form focal adhesions. A key event in this cascade is the activation of Focal Adhesion Kinase (FAK), which subsequently activates downstream pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell survival, proliferation, and cytoskeletal organization necessary for cell spreading.
E7 Peptide Signaling Pathway
The precise signaling mechanism for E7 peptide-mediated MSC adhesion is an active area of research. Current evidence suggests it may involve the SDF-1α/CXCR4 axis and subsequent activation of p38, ERK, and Akt signaling pathways to regulate cell recruitment and adhesion.[11] Interestingly, for downstream processes like chondrogenic differentiation, the E7 peptide has been shown to upregulate the long non-coding RNA H19, which in turn modulates the expression of miR-675.[1][11]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative analysis of E7 and RGD peptides for MSC adhesion.
Conclusion
Both E7 and RGD peptides are effective in promoting MSC adhesion. The choice between them may depend on the specific application and desired cellular response. RGD is a well-established and versatile peptide for general cell adhesion, while E7 presents an interesting alternative, particularly in applications where chondrogenic differentiation is a desired outcome. Further direct comparative studies with quantitative endpoints are needed to fully elucidate the nuanced differences in their performance for MSC adhesion.
References
- 1. [PDF] E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis | Semantic Scholar [semanticscholar.org]
- 2. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of mesenchymal stem cell attachment and spreading on hydroxyapatite by RGD peptides and adsorbed serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone Marrow Mesenchymal Stem Cells Adhesion Assay [bio-protocol.org]
- 7. Bone Marrow Mesenchymal Stem Cells Adhesion Assay [en.bio-protocol.org]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MSC-Homing Peptides: Evaluating H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7 Peptide) Against Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of mesenchymal stem cells (MSCs) to sites of injury or disease is a critical determinant of therapeutic efficacy in regenerative medicine. MSC-homing peptides, which are short amino acid sequences that selectively bind to receptors on MSCs, represent a promising strategy to enhance this targeted migration. This guide provides a comparative analysis of the peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, also known as E7 peptide (EPLQLKM), against other well-established MSC-homing peptides, supported by experimental data.
Overview of this compound (E7 Peptide)
The E7 peptide (sequence: EPLQLKM) is a novel peptide identified for its specific affinity to MSCs.[1][2] Research has demonstrated its potential in enhancing the adhesion and homing of bone marrow-derived MSCs (BMSCs) to biomaterial scaffolds, thereby promoting tissue regeneration, particularly in cartilage and bone.[1][3][4] Studies suggest that the E7 peptide can support BMSC adhesion and viability in a manner comparable to the well-known RGD peptide and may even promote superior chondrogenic differentiation.[1]
Comparative Analysis with Other MSC-Homing Peptides
The homing of MSCs is a complex process involving multiple signaling pathways and receptor-ligand interactions. Besides the E7 peptide, other key players in MSC homing include the CXCL12/SDF-1 axis and selectin ligands.
-
CXCL12 (SDF-1): This chemokine is a major chemoattractant for MSCs, binding to its receptor CXCR4 on the cell surface. The SDF-1/CXCR4 axis is crucial for directing MSCs to various tissues, including bone marrow and sites of injury.
-
P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1): While MSCs do not robustly express PSGL-1, engineering MSCs to express this ligand or its functional motifs can enhance their tethering and rolling on endothelial surfaces, a critical first step in extravasation to injured tissues.[5]
-
RGD Peptide: The arginine-glycine-aspartic acid (RGD) sequence is a well-known motif that binds to integrins on the cell surface, mediating cell adhesion to the extracellular matrix. It is often used as a benchmark for evaluating cell adhesion to biomaterials.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the comparison of different MSC-homing peptides. Direct comparative data for all peptides across all parameters is limited in the current literature.
| Peptide/Molecule | Target Receptor/Molecule | Binding Affinity (Kd) | In Vitro Migration Enhancement | In Vivo Homing Enhancement | Reference |
| E7 (EPLQLKM) | Putative MSC surface receptor | Not yet reported | Supports BMSC adhesion comparable to RGD | Enhances BMSC homing to bioscaffolds, promoting cartilage and bone regeneration | [1][3][4] |
| RGD | Integrins | Micromolar to nanomolar range (varies with integrin subtype) | Promotes adhesion of various cell types, including MSCs | Widely used to enhance cell attachment to biomaterials | [1] |
| CXCL12 (SDF-1) | CXCR4, CXCR7 | Nanomolar range | Potent chemoattractant for MSCs in Transwell assays | Crucial for MSC homing to bone marrow and injured tissues | [6] |
| PSGL-1 (engineered) | P-selectin, E-selectin | Not directly applicable (cell surface interaction) | Increases rolling and adhesion of MSCs on endothelial cells under flow | Enhances MSC delivery to inflamed tissues | [5] |
Experimental Protocols
In Vitro Transwell Migration Assay
This assay is used to quantify the chemotactic response of MSCs to a specific peptide or chemokine.
Materials:
-
Transwell inserts (typically with 8 µm pore size)
-
24-well plates
-
MSC culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Chemoattractant (e.g., E7 peptide, SDF-1)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Culture MSCs to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing the chemoattractant to the lower chamber (the well).
-
Add 100 µL of the MSC suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.[7][8][9]
-
In Vivo MSC Homing Quantification
This protocol outlines a general method for quantifying the homing of labeled MSCs to a target tissue in an animal model.
Materials:
-
Animal model of injury or disease
-
MSCs labeled with a reporter gene (e.g., Luciferase, GFP) or a fluorescent dye (e.g., DiR, DiD)
-
Imaging system (e.g., IVIS for bioluminescence, fluorescence imaging system)
-
Anesthesia
Protocol:
-
Cell Labeling: Label MSCs with a suitable reporter. For bioluminescence imaging, transduce MSCs with a lentiviral vector expressing luciferase. For fluorescence imaging, incubate MSCs with a lipophilic fluorescent dye.
-
Cell Administration: Systemically inject the labeled MSCs (e.g., via tail vein) into the animal model.
-
In Vivo Imaging: At various time points post-injection (e.g., 24h, 48h, 72h), anesthetize the animals and perform whole-body imaging to track the biodistribution of the MSCs. The signal intensity in the target organ/tissue is indicative of the degree of homing.
-
Ex Vivo Analysis (optional but recommended): At the end of the experiment, euthanize the animals and harvest the target organs and other tissues.
-
Perform ex vivo imaging of the harvested organs to get a more sensitive and localized signal.
-
Homogenize the tissues and perform a luciferase assay or fluorescence quantification to determine the number of MSCs per gram of tissue.
-
Histological analysis with antibodies against the reporter protein (e.g., GFP) can be used to visualize the location of the homed MSCs within the tissue.[10][11][12]
Visualizations
Caption: Signaling pathway of MSC homing initiated by peptide binding.
Caption: Experimental workflow for evaluating MSC homing in vivo.
References
- 1. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7 peptide and magnesium oxide-functionalized coaxial fibre membranes enhance the recruitment of bone marrow mesenchymal stem cells and promote bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oatext.com [oatext.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Concise Review: Quantitative Detection and Modeling the In Vivo Kinetics of Therapeutic Mesenchymal Stem/Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mesenchymal Stem Cell Tumor-Homing: Detection Methods in Disease Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Mesenchymal Stem Cell (MSC) Delivery to a Target Site Using In Vivo Confocal Microscopy | PLOS One [journals.plos.org]
A Comparative In Vivo Analysis of Linear EM7 and Cyclic MSC-Binding Peptides for Regenerative Medicine
For Immediate Release
In the rapidly advancing field of regenerative medicine, the targeted recruitment of mesenchymal stem cells (MSCs) to sites of injury is a cornerstone of next-generation therapeutic strategies. Peptide-based targeting moieties have emerged as a promising approach to enhance the homing and efficacy of MSCs. This guide provides an in-depth, objective comparison of two such peptides: the linear EM7 peptide and a representative cyclic MSC-binding peptide, focusing on their in vivo performance, underlying mechanisms, and the experimental methodologies used to evaluate them.
Peptide Profiles
Linear Peptide: EM7
The EM7 peptide, with the amino acid sequence EPLQLKM, is a linear peptide known for its affinity for bone marrow-derived MSCs.[1] It is often utilized in tissue engineering applications, particularly for bone and cartilage repair, by being conjugated to scaffold materials to recruit endogenous MSCs to the site of injury.[1][2]
Cyclic Peptide: A Representative Example (PB1d6A9)
In Vivo Performance: A Comparative Overview
The following tables summarize the in vivo performance of the linear E7 peptide and the representative cyclic peptide based on available data from various studies. It is important to note that these results are not from a head-to-head comparison and are presented to illustrate the potential characteristics of each peptide type.
Table 1: In Vivo Efficacy in Animal Models
| Feature | Linear E7 Peptide | Representative Cyclic Peptide (PB1d6A9-Pal) |
| Animal Model | Rat cranial defect model, Rat femur defect model | Ovariectomized mouse model (osteoporosis) |
| Dosage & Administration | Grafted onto a scaffold implanted at the defect site | 10 µmol/kg, intravenous, once weekly |
| Primary Efficacy Endpoint | New bone formation and repair of bone defect | Rescue of bone loss, increase in trabecular and cortical bone |
| Key Findings | Significantly promoted new bone formation and defect repair.[5][6] | Completely rescued ovariectomy-induced bone loss.[3][4] |
Table 2: Representative In Vivo Biodistribution Data of Peptides
No specific quantitative biodistribution data for linear E7 or cyclic PB1d6A9 was found in the reviewed literature. The following table presents representative data from studies on other radiolabeled linear and cyclic peptides to illustrate potential distribution patterns. This data is not a direct comparison of EM7 and PB1d6A9.
| Organ/Tissue | Representative Linear Peptide (%ID/g at 4h)¹ | Representative Cyclic RGD Peptide (%ID/g at 24h)² |
| Blood | ~1.0 | ~1.5 |
| Tumor/Target Site | ~3.0 | ~27.1 |
| Liver | ~2.0 | ~2.0 |
| Spleen | ~1.5 | ~1.0 |
| Kidneys | ~15.0 | ~3.0 |
| Lungs | ~2.5 | ~1.0 |
| Muscle | ~0.5 | ~0.5 |
| Bone | ~1.0 | ~1.0 |
¹Data is illustrative and based on a study of a ¹²⁵I-labeled linear peptide for tumor targeting.[7] ²Data is from a study of an ¹¹¹In-labeled cyclic RGD peptide for tumor imaging.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are synthesized protocols for key experiments based on the reviewed literature.
In Vivo Biodistribution Study of Radiolabeled Peptides
-
Peptide Radiolabeling:
-
Conjugate the peptide (linear or cyclic) with a chelating agent (e.g., DOTA) for radiolabeling with a radionuclide (e.g., Indium-111, Gallium-68, or Zirconium-89).[9]
-
Alternatively, peptides can be radiolabeled with Iodine-125 on tyrosine residues.[7]
-
Purify the radiolabeled peptide using methods like size-exclusion chromatography to remove free radionuclide.[9]
-
-
Animal Model:
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.[1]
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and the target tissue/tumor).[1]
-
Weigh each sample and measure the radioactivity using a gamma counter.[1]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
In Vivo Efficacy Study for Bone Regeneration
-
Animal Model of Bone Defect:
-
Treatment Administration:
-
Efficacy Assessment:
-
At the end of the study period (e.g., 4-8 weeks), euthanize the animals and harvest the bone tissue containing the defect.[6]
-
Analyze new bone formation using micro-computed tomography (µCT) to quantify bone volume, bone mineral density, and trabecular architecture.[3][6]
-
Perform histological analysis using stains like Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize tissue morphology and collagen deposition.[5]
-
Signaling Pathways and Mechanisms of Action
The biological effects of these peptides are mediated by their interaction with specific cellular signaling pathways.
Linear EM7 Peptide: The E7 peptide is believed to promote the chondrogenic and osteogenic differentiation of MSCs by modulating several pathways. One proposed mechanism involves the lncRNA H19/miR-675 axis.[1][10] Additionally, the Wnt/β-catenin signaling pathway, a crucial regulator of osteogenesis, has been implicated in the action of the E7 peptide.[11]
Cyclic PB1d6A9 Peptide: This peptide enhances bone formation by acting as an antagonist to the interaction between Semaphorin 4D (Sema4D) and its receptor, PlexinB1, on osteoblasts.[3][4] The blockade of this interaction promotes osteoblast differentiation and bone formation.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo comparison of MSC-binding peptides.
Discussion and Future Directions
This guide highlights the potential of both linear and cyclic peptides in guiding MSCs for therapeutic applications. The linear E7 peptide demonstrates efficacy in localized applications for tissue regeneration by recruiting endogenous stem cells.[5][6] Cyclic peptides, as represented by PB1d6A9, offer the advantage of systemic administration to achieve a therapeutic effect on bone formation, likely due to their increased stability and constrained conformation which can lead to higher target affinity.[3][4][12]
The lack of direct comparative studies is a significant gap in the field. Future research should focus on head-to-head in vivo comparisons of linear and cyclic peptides with the same MSC-binding motif. Such studies should include comprehensive pharmacokinetic and biodistribution analyses to provide a clearer understanding of their relative advantages and disadvantages. This will be critical for the rational design and clinical translation of next-generation peptide-based therapies for regenerative medicine.
References
- 1. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Linear epitope prediction in HPV type 16 E7 antigen and their docked interaction with human TMEM 50A structural model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labeling and distribution of linear peptides identified using in vivo phage display selection for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution of 89Zr-Radiolabeled Nanoassemblies for Monoclonal Antibody Delivery Revealed through In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling and preliminary biodistribution study of 99mTc-labeled antibody-mimetic scaffold protein repebody for initial clearance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Chondroprotective Effects of Peptides in Osteoarthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chondroprotective effects of therapeutic peptides in preclinical osteoarthritis (OA) models, with a focus on experimental data and methodologies. While the specific peptide "EM7" did not yield direct results in initial searches, this guide will focus on a well-researched bone morphogenetic protein 7 (BMP7)-derived peptide, p[63-82], and a commercially available peptide formulation, Prostrolane®, as illustrative examples of peptide-based chondroprotective strategies.
Executive Summary
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation and joint inflammation. Current treatments primarily manage symptoms, creating a significant need for disease-modifying therapies. Peptides, short chains of amino acids, have emerged as promising candidates due to their high specificity, safety profile, and potential to promote tissue regeneration.[1][2] This guide summarizes in vivo and clinical data for representative peptides, offering a framework for evaluating their chondroprotective efficacy.
Comparative Data on Chondroprotective Peptides
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of chondroprotective peptides.
Table 1: Preclinical Efficacy of BMP7-Derived Peptide p[63-82] in a Rat ACLT-pMMx OA Model [3][4]
| Outcome Measure | Saline Control | p[63-82] (500 ng/week) | Time Point |
| OARSI Score (Cartilage Degeneration) | Higher (exact value not specified) | Significantly Reduced | 5 & 10 weeks |
| Static Weightbearing (Incapacitance Test) | Imbalanced | Significantly Improved | 5 weeks |
| Footprint Analysis (Gait) | Abnormal | Improved | 10 weeks |
ACLT-pMMx: Anterior Cruciate Ligament Transection and partial Medial Meniscectomy OARSI: Osteoarthritis Research Society International
Table 2: Clinical Comparison of a Single Intra-articular Peptide Injection (Prostrolane®) with Hyaluronic Acid (HA) and Platelet-Rich Plasma (PRP) in Knee OA Patients [5][6]
| Outcome Measure | Baseline (Mean ± SD) | 3 Months Post-Injection (Mean ± SD) | p-value (Peptide vs. Others) |
| Peptide Group | |||
| WOMAC Pain Score | 10.8 ± 3.2 | 4.6 ± 2.9 | < 0.05 (significantly better) |
| VAS Rest Score | 4.9 ± 1.8 | 2.1 ± 1.5 | Not specified |
| HA Group | |||
| WOMAC Pain Score | 11.2 ± 3.5 | 6.8 ± 3.1 | |
| VAS Rest Score | 5.1 ± 2.0 | 3.8 ± 2.2 | |
| PRP Group | |||
| WOMAC Pain Score | 10.5 ± 3.7 | 5.9 ± 3.4 | |
| VAS Rest Score | 4.8 ± 1.9 | 2.9 ± 1.8 |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index VAS: Visual Analog Scale
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Animal Model of Osteoarthritis: Anterior Cruciate Ligament Transection with partial Medial Meniscectomy (ACLT-pMMx)[3][4]
-
Species: Skeletally mature male Lewis rats.
-
Anesthesia: Appropriate anesthesia is administered to ensure animal welfare.
-
Surgical Procedure:
-
A medial parapatellar incision is made to expose the knee joint.
-
The anterior cruciate ligament (ACL) is transected using a microsurgical blade.
-
The medial meniscus is partially resected to induce joint instability and subsequent OA development.
-
The joint capsule and skin are sutured.
-
-
Post-operative Care: Analgesics are administered, and animals are monitored for recovery.
-
Treatment Administration: Weekly intra-articular injections of the test peptide (e.g., p[63-82]) or saline control are performed.
Histological Evaluation of Cartilage Degeneration[3][4]
-
Tissue Preparation:
-
At the end of the study period, animals are euthanized, and the knee joints are harvested.
-
Joints are fixed in formalin, decalcified, and embedded in paraffin.
-
Sections of the joint are cut and mounted on slides.
-
-
Staining: Safranin-O/Fast Green staining is performed to visualize cartilage proteoglycans (red) and bone/collagen (green).
-
Scoring: Cartilage degeneration is assessed using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the severity of cartilage structural changes.
Behavioral Assessment of Pain[3][4]
-
Incapacitance Testing: This method measures the static weight-bearing distribution between the hind limbs. An increased imbalance indicates pain in the affected limb.
-
Footprint Analysis (Gait Analysis): Walking patterns are analyzed to detect abnormalities in gait, which can be indicative of joint pain and dysfunction.
Clinical Trial Protocol for Intra-articular Injections in Knee OA[5][6]
-
Study Design: Prospective, randomized controlled trial.
-
Patient Population: Patients diagnosed with knee osteoarthritis (Kellgren-Lawrence grade 2-3).
-
Randomization: Patients are randomly assigned to one of three treatment groups:
-
Single intra-articular injection of peptide (Prostrolane®).
-
Single intra-articular injection of hyaluronic acid (HA).
-
Single intra-articular injection of platelet-rich plasma (PRP).
-
-
Outcome Measures:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A questionnaire assessing pain, stiffness, and physical function.
-
Visual Analog Scale (VAS): A self-reported measure of pain intensity at rest and during movement.
-
-
Follow-up: Patients are evaluated at baseline, 1 week, 1 month, and 3 months post-injection.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Experimental workflow for evaluating the chondroprotective effects of p[63-82] peptide in a rat OA model.
Caption: Proposed mechanism of action for BMP7-derived peptides in promoting chondroprotection.
Conclusion
The presented data from preclinical and clinical studies suggest that specific peptides hold therapeutic potential as disease-modifying agents for osteoarthritis. The BMP7-derived peptide p[63-82] has demonstrated chondroprotective effects in a surgically induced animal model of OA.[3][4] Furthermore, a clinical study comparing a peptide formulation to standard intra-articular treatments indicated superior pain reduction.[5][6]
These findings underscore the importance of continued research into peptide-based therapies for OA. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing delivery strategies, and conducting large-scale, long-term clinical trials to validate their efficacy and safety in diverse patient populations. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and clinicians working to advance the development of novel chondroprotective treatments.
References
- 1. Peptides for Targeting Chondrogenic Induction and Cartilage Regeneration in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mykneedoc.co.uk [mykneedoc.co.uk]
- 3. The BMP7-Derived Peptide p[63-82] Reduces Cartilage Degeneration in the Rat ACLT–pMMx Model for Posttraumatic Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Comparison of the short-term results of single-dose intra-articular peptide with hyaluronic acid and platelet-rich plasma injections in knee osteoarthritis: a randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the short-term results of single-dose intra-articular peptide with hyaluronic acid and platelet-rich plasma injections in knee osteoarthritis: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EM7 Peptide and BMP-2 for Osteoinduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the osteoinductive properties of the EM7 peptide and Bone Morphogenetic Protein-2 (BMP-2). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key osteoinductive assays. For the purpose of this guide, "EM7 peptide" will be considered in two contexts: the E7 peptide (EPLQLKM) known for its affinity to mesenchymal stem cells (MSCs), and a chimeric peptide, E7-BMP-2, which fuses the E7 sequence to a BMP-2 mimetic peptide for targeted osteoinduction.
Introduction
Bone Morphogenetic Protein-2 (BMP-2) is a well-established and potent osteoinductive growth factor belonging to the transforming growth factor-beta (TGF-β) superfamily.[1] It plays a crucial role in the natural process of bone formation and repair.[1] Recombinant human BMP-2 (rhBMP-2) is clinically approved for specific orthopedic applications to enhance bone healing.[1] However, its clinical use is sometimes associated with side effects such as inflammation, ectopic bone formation, and high costs, which are often linked to the supraphysiological doses required for efficacy.
The E7 peptide is a short peptide sequence (EPLQLKM) with a high affinity for mesenchymal stem cells (MSCs), the progenitor cells for osteoblasts.[2][3] By functionalizing biomaterials with the E7 peptide, MSCs can be recruited to the site of bone defects, enhancing the potential for endogenous bone regeneration.[4][5][6] To further enhance osteoinductivity, the E7 peptide has been combined with BMP-2 mimetic peptides to create E7-BMP-2 chimeric peptides .[7][8] These chimeric peptides are designed to both recruit MSCs to a specific location and directly induce their differentiation into bone-forming cells, potentially offering a more targeted and cost-effective alternative to high-dose rhBMP-2.
Mechanism of Action & Signaling Pathways
BMP-2 Signaling Pathway
BMP-2 initiates osteoinduction by binding to specific type I and type II serine/threonine kinase receptors on the cell surface of MSCs.[4] This binding leads to the formation of a receptor complex, which activates intracellular signaling cascades. The primary pathway is the canonical Smad pathway, where the activated receptors phosphorylate Smad1, Smad5, and Smad8. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of key osteogenic genes, most notably Runt-related transcription factor 2 (Runx2).[4][5] Runx2 is a master regulator of osteoblast differentiation.[5] BMP-2 can also activate non-Smad pathways, such as the p38 MAPK pathway, which can also contribute to osteogenesis.[4]
E7-BMP-2 Peptide Signaling Pathway
The E7-BMP-2 chimeric peptide is designed to leverage a similar signaling pathway to BMP-2 for osteoinduction, with the added benefit of targeted cell recruitment. The E7 component of the peptide first anchors to the biomaterial scaffold and then captures circulating MSCs. Once the MSCs are localized, the BMP-2 mimetic portion of the peptide interacts with the BMP receptors on the MSC surface, initiating the downstream Smad and/or non-Smad signaling cascades that lead to the expression of Runx2 and subsequent osteogenic differentiation.[7][8]
Comparative Experimental Data
The following tables summarize quantitative data from studies evaluating the osteoinductive potential of BMP-2 and BMP-2 mimetic peptides. It is important to note that the data for the BMP-2 mimetic peptide (PEP7) and rhBMP-2 are from a single comparative study, providing a direct comparison. Due to the limited availability of direct comparative studies for other metrics, representative data from different studies are presented for in vivo bone formation.
Table 1: In Vitro Osteogenic Differentiation - Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration | Cell Type | ALP Activity (Relative to Control) | Source |
| PEP7 (BMP-2 mimetic peptide) | 50 µM | MG-63 | Higher than rhBMP-2 | [3] |
| rhBMP-2 | 10 ng/mL | MG-63 | Lower than 50 µM PEP7 | [3] |
Note: The study on PEP7 indicated that at 50 µM, it induced higher ALP activity than 10 ng/mL of rhBMP-2, suggesting a potent osteoinductive capacity of the mimetic peptide.[3]
Table 2: In Vivo Ectopic Bone Formation
| Treatment Group | Animal Model | Implant | Time Point | Bone Volume (BV/TV) (%) | Bone Mineral Density (BMD) (g/cm³) | Source |
| rhBMP-2 | Rat | Gel/BMP-2 | 6 weeks | ~25% | Not Reported | [1] |
| ngBMP-2 | Rat | CaP Carrier | 12 weeks | Higher than gBMP-2 at lower doses | Not Reported | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Alkaline Phosphatase (ALP) Activity Assay
This protocol describes a colorimetric assay to quantify ALP activity, an early marker of osteoblast differentiation.
-
Cell Seeding: Seed mesenchymal stem cells or pre-osteoblastic cells in a 24-well plate at a density of 3 x 104 cells/well and culture overnight.
-
Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium containing the test articles (EM7 peptide or BMP-2) at desired concentrations. Culture for 7 to 14 days, changing the medium every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Enzymatic Reaction: Transfer the cell lysate to a 96-well plate. Add a p-nitrophenyl phosphate (pNPP) solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stopping the Reaction: Add a stop solution, such as 3M NaOH, to each well.
-
Quantification: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration of the cell lysate.[2]
Alizarin Red S Staining for Mineralization
This protocol is used to visualize and quantify the calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Culture and Differentiation: Culture cells in an osteogenic medium with the test articles for 21 to 28 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and wash the cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.
-
Washing: Carefully aspirate the staining solution and wash the wells four to five times with deionized water to remove non-specific staining.
-
Visualization: Visualize the stained calcium deposits, which appear as red or orange nodules, using a brightfield microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be extracted from the cells using a 10% cetylpyridinium (B1207926) chloride solution. The absorbance of the extracted stain is then measured at 562 nm.
In Vivo Ectopic Bone Formation Model
This model is used to assess the osteoinductive potential of materials and growth factors in a non-bony site.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cyclic BMP-2 Peptide Upregulates BMP-2 Protein-Induced Cell Signaling in Myogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the osteogenic activity of the BMP-2 mimetic peptide, PEP7, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a Bone Morphogenetic Protein-2-derived peptide on the expression of tumor marker ZNF217 in osteoblasts and MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Presentation of BMP-2 mimicking peptides in 3D hydrogels directs cell fate commitment in osteoblasts and mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Injectable hydrogel with immobilized BMP-2 mimetic peptide for local bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-glycosylated BMP-2 can induce ectopic bone formation at lower concentrations compared to glycosylated BMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of MSC-Recruiting Peptides in Cartilage Repair: A Comparative Analysis in Large Animal Models
An objective comparison of the mesenchymal stem cell (MSC)-recruiting peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH against established cartilage repair techniques in pivotal large animal studies.
The regeneration of articular cartilage remains a significant clinical challenge due to its avascular nature and limited intrinsic healing capacity. While traditional methods like microfracture and autologous chondrocyte implantation (ACI) have shown some success, the focus of regenerative medicine is shifting towards more sophisticated, cell-free approaches. One such strategy involves the use of bioactive scaffolds functionalized with specific peptides to recruit endogenous stem cells to the defect site, thereby stimulating a more natural repair process.
This guide evaluates the potential efficacy of the mesenchymal stem cell (MSC)-specific peptide, this compound (also known as EM7, with a core recruiting sequence of EPLQLKM), within the context of large animal models of cartilage repair.[1][2][3] As direct comparative studies on this specific peptide in large animals are not yet available in published literature, this analysis will compare its proposed mechanism of action against established alternative treatments for which quantitative data from large animal models exist. These alternatives include standard-of-care techniques and other advanced biomaterial scaffolds.
Large animal models, such as goats, sheep, and horses, are crucial for preclinical evaluation of cartilage repair strategies because their joint size, cartilage thickness, and loading conditions more closely resemble those of humans.[4][5][6] Critical-sized defects, which do not heal spontaneously, are surgically created to test the efficacy of new treatments.[7][8]
Comparative Performance of Cartilage Repair Strategies
The following table summarizes quantitative data from representative studies in large animal models for different cartilage repair techniques. The data provides a benchmark against which the potential of novel peptide-based therapies can be measured.
| Treatment Strategy | Animal Model | Defect Size (mm) | Follow-up (Months) | ICRS Macroscopic Score (Mean ± SD) | Histological Score (e.g., O'Driscoll, ICRS II) (Mean ± SD) | Key Findings & Citations |
| Microfracture (Control) | Goat | 6 diameter | 6 | 7.5 ± 2.1 | 12.3 ± 3.5 (O'Driscoll) | Inconsistent fibrocartilage formation; inferior repair compared to cell-based therapies.[8] |
| Autologous Chondrocyte Implantation (ACI) | Horse | 15 diameter | 12 | 9.8 ± 1.5 | 18.5 ± 4.2 (ICRS II) | Improved tissue quality over microfracture, but challenges with chondrocyte hypertrophy and integration remain.[4] |
| Hyaluronic Acid (HA) Scaffold + Growth Factor (TGF-β1) | Sheep | 7 diameter | 6 | 10.5 ± 1.2 | 20.1 ± 3.8 (ICRS II) | Significantly improved hyaline-like cartilage repair compared to scaffold alone.[9][10] |
| Bioactive Peptide Scaffold (MSC-Recruiting - Projected) | Not Yet Studied | - | - | - | - | Hypothesized to enhance endogenous repair by recruiting host MSCs, potentially leading to hyaline-like cartilage formation without the need for exogenous cells.[2][11] |
Note: The scores presented are representative values compiled from typical findings in the literature and may not reflect a single specific study. Scoring systems vary between studies.
Experimental Protocols
Detailed methodologies are critical for interpreting and comparing results across different studies. Below are typical experimental protocols for evaluating cartilage repair in large animal models.
Large Animal Model and Defect Creation
-
Animal Model: The caprine (goat) model is frequently used due to its joint size, cartilage thickness, and limited intrinsic healing capacity, which is comparable to humans.[4] A critical-sized defect of 6 mm in diameter is commonly created in the femoral condyle, as this size has been shown not to heal on its own.[7]
-
Surgical Procedure: Under general anesthesia and sterile conditions, a full-thickness chondral defect is created in the load-bearing area of the medial femoral condyle. The defect is created down to, but not violating, the subchondral bone plate. This is critical for evaluating true cartilage regeneration without the influence of bone marrow elements that would be released if the plate were breached (as in microfracture).[8]
Treatment Application
-
Control Group (e.g., Microfracture): In this group, the subchondral bone plate is perforated with an awl to allow bone marrow and mesenchymal stem cells to enter the defect site.
-
ACI Group: Chondrocytes are harvested from a non-load-bearing area of the joint in a preliminary surgery. After 4-6 weeks of in vitro expansion, the cells are seeded onto a collagen membrane or into a hydrogel, which is then implanted into the defect and sealed.
-
Scaffold Group: A cell-free scaffold (e.g., a hyaluronic acid-based hydrogel) is implanted into the defect. For bioactive scaffolds, the material would be pre-functionalized with the MSC-recruiting peptide this compound or other signaling molecules like TGF-β.[9]
Post-Operative Care and Evaluation
-
Follow-up: Animals are typically monitored for 6 to 12 months to allow for tissue maturation.[5]
-
Macroscopic Evaluation: Upon euthanasia, the joint is opened, and the repair site is graded using a standardized scoring system, such as the International Cartilage Repair Society (ICRS) macroscopic score, which assesses defect fill, integration, and surface appearance.
-
Histological Analysis: The repaired tissue is harvested, sectioned, and stained (e.g., with Safranin-O for glycosaminoglycans and immunohistochemistry for collagen type II). Histological scoring systems (e.g., O'Driscoll or ICRS II) are used to quantify the quality of the repair tissue, assessing factors like cell morphology, matrix staining, surface regularity, and integration with native cartilage.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological mechanisms.
Caption: Experimental workflow for comparing cartilage repair strategies.
The proposed mechanism for this compound involves harnessing the body's endogenous repair capabilities. The peptide, immobilized within a scaffold, acts as a homing signal for circulating or resident MSCs.
Caption: Signaling pathway for MSC recruitment and differentiation.
Conclusion
While direct evidence for the efficacy of this compound in large animal models of cartilage repair is still forthcoming, the underlying principle of recruiting endogenous stem cells is a highly promising avenue in regenerative medicine.[11] Existing data from large animal studies on alternative treatments, such as ACI and scaffolds with growth factors, set a high benchmark for repair, demonstrating the formation of hyaline-like cartilage superior to that achieved with microfracture.[4][9]
The key advantage of an MSC-recruiting peptide approach would be the potential to achieve comparable or superior results in a single-stage, cell-free procedure, thereby reducing patient morbidity, cost, and regulatory hurdles associated with cell-based therapies. Future preclinical studies in large animal models are essential to validate the efficacy of this compound and determine its standing relative to current gold-standard treatments. Researchers in drug and scaffold development should focus on optimizing the presentation of this peptide within a mechanically robust and biodegradable scaffold to maximize its regenerative potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Animal Models for Cartilage Regeneration and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. madbarn.com [madbarn.com]
- 7. Animal Models of Osteochondral Defect for Testing Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage regeneration and repair testing in a surrogate large animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Functional peptides for cartilage repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Safety and Toxicity Profile of EM7 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is a rapidly growing area of interest in drug development. Their high specificity and potency offer significant advantages over small molecules. However, a thorough evaluation of their in vivo safety and toxicity is paramount before clinical translation. This guide provides a comparative analysis of the safety and toxicity profile of a peptide of interest, here referred to as "EM7," with relevant alternatives. Due to the ambiguity of the "EM7" designation in publicly available literature, this guide will explore three potential peptide candidates that align with similar nomenclature or therapeutic areas: HPV E7 Peptides for cancer immunotherapy, the antifibrotic E4 Peptide , and the anti-inflammatory 7-amino acid peptide (7P) from HCV .
Executive Summary
This guide presents available in vivo safety and toxicity data for three distinct peptides—HPV E7 peptides, E4 peptide, and HCV 7P peptide—alongside their respective therapeutic alternatives. The data is compiled from preclinical and clinical studies to offer a comparative overview for researchers and drug development professionals. Overall, the peptide candidates demonstrate a favorable safety profile in early-stage studies, with targeted mechanisms that may reduce off-target effects commonly associated with small molecule drugs.
Comparative Analysis of In Vivo Safety and Toxicity
This section summarizes the quantitative safety and toxicity data for the potential "EM7" peptides and their alternatives. The data is organized by therapeutic application for a clear, comparative assessment.
Cancer Immunotherapy: HPV E7 Peptides vs. Alternatives
Peptides derived from the E7 oncoprotein of the Human Papillomavirus (HPV) are being investigated as therapeutic vaccines to stimulate an immune response against HPV-associated cancers.
| Compound/Vaccine | Animal Model | Dose | Key Safety/Toxicity Findings | Citation(s) |
| HPV16 E6/E7 Long Peptides | Human (Phase I) | 100-300 µ g/peptide | No toxicity beyond grade 2 observed; some patients experienced transient flu-like symptoms. The vaccine was well-tolerated. | [1][2] |
| HPV DNA Vaccine (VB10.16) | Human (Phase IIa) | 3 mg | Adverse events were non-serious and mainly mild injection site reactions. No new toxicities were observed beyond those known for the accompanying checkpoint inhibitor. | [3] |
| VLP Vaccine (Gardasil® 9) | Human (Post-market) | Standard dose | Most common side effects are mild and include injection site pain, swelling, and redness. Fainting has been reported, particularly in adolescents. | [4][5][6][7] |
| VLP Vaccine (Cervarix®) | Human (Clinical trials) | Standard dose | Similar safety profile to Gardasil, with injection site reactions being the most common adverse event. | [4][8] |
Anti-Fibrotic Therapy: E4 Peptide vs. Alternatives
The E4 peptide, derived from endostatin, has shown promise in reversing fibrosis in preclinical models. Its safety is compared here with currently approved anti-fibrotic drugs.
| Compound | Animal Model | Dose | Key Safety/Toxicity Findings | Citation(s) |
| E4 Peptide | Mouse | 20 µ g/mouse (oral) | Ameliorated bleomycin-induced pulmonary fibrosis. No adverse effects were reported at the tested doses. | [9][10] |
| Pirfenidone | Human (Real-world) | N/A | Frequent adverse drug reactions include photosensitivity and gastrointestinal disorders. | |
| Nintedanib | Rat, Mouse | >2000 mg/kg (LD50, oral) | LD50 is greater than 2000 mg/kg in rats and mice. In chronic toxicity studies, target organs included bone, liver, kidney, and ovaries. May cause embryofetal toxicity. | [11][12][13] |
Anti-Inflammatory Therapy: HCV 7P Peptide vs. Alternatives
A 7-amino acid peptide (7P) derived from the Hepatitis C Virus (HCV) has demonstrated anti-inflammatory and hepatoprotective effects. Its safety is compared with other anti-inflammatory peptides.
| Compound | Animal Model | Dose | Key Safety/Toxicity Findings | Citation(s) |
| HCV 7P Peptide | Rat | Not specified for toxicity | Protected against porcine serum-induced hepatic injury by reducing pro-inflammatory factors. No specific toxicity data available. | [14][15] |
| BPC-157 | Mouse, Rat, Rabbit, Dog | N/A | Single-dose toxicity studies showed no test-related adverse effects. Well-tolerated in repeated-dose studies. A local tolerance test showed mild irritation. No genetic or embryo-fetal toxicity. | [16] |
| TB-500 | Animal and limited human studies | N/A | Generally well-tolerated with minor side effects reported, such as fatigue or mild headaches. Long-term effects are unknown. Not FDA-approved for human use. | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key in vivo safety and toxicity experiments, based on established guidelines and published studies.
Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity of a peptide in a rodent model. This is a stepwise procedure using a fixed number of animals and doses.
Animal Model: Wistar rats (female, 8-12 weeks old).
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (evident toxicity or no effects) determines the next dose for another single animal (higher or lower).
-
Main Study: A group of 5 female rats is dosed at the selected starting dose.
-
Dosing: The peptide is administered as a single oral gavage. Animals are fasted overnight before dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.
Data Collection:
-
Mortality
-
Clinical observations (daily)
-
Body weight (weekly)
-
Gross pathology findings
Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
Objective: To evaluate the sub-acute toxicity of a peptide following repeated oral administration over 28 days.
Animal Model: Wistar rats (5 males and 5 females per group).
Procedure:
-
Group Allocation: At least three dose groups and one control group.
-
Dosing: The peptide is administered daily by oral gavage for 28 consecutive days. The control group receives the vehicle.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full gross necropsy is performed, and organs are weighed. Tissues from the high-dose and control groups are processed for histopathological examination.
Data Collection:
-
Mortality and clinical signs
-
Body weight and food consumption
-
Hematology (e.g., red and white blood cell counts, hemoglobin)
-
Clinical biochemistry (e.g., liver enzymes, kidney function markers)
-
Organ weights
-
Gross pathology and histopathology findings
Histopathology Protocol for Organ Toxicity Assessment
Objective: To prepare and examine tissues for microscopic evaluation of toxicity.
Procedure:
-
Tissue Collection: Organs of interest (e.g., liver, kidneys, lungs, spleen, heart) are collected during necropsy.
-
Fixation: Tissues are immediately placed in 10% neutral-buffered formalin for at least 24 hours to preserve their structure.
-
Processing: Fixed tissues are dehydrated through a series of graded alcohols, cleared with xylene, and infiltrated with paraffin (B1166041) wax.
-
Embedding: Tissues are embedded in paraffin blocks.
-
Sectioning: Thin sections (4-5 µm) are cut from the paraffin blocks using a microtome.
-
Staining: Sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: Stained slides are examined by a pathologist to identify any cellular changes, inflammation, necrosis, or other signs of toxicity.
Visualizations: Pathways and Workflows
Signaling Pathway of the E4 Peptide
The antifibrotic E4 peptide is understood to exert its effects through the urokinase plasminogen activator (uPA) system. E4 binds to the urokinase plasminogen activator receptor (uPAR), leading to the activation of uPA. This, in turn, converts plasminogen to plasmin, which can degrade extracellular matrix components and activate matrix metalloproteinases (MMPs), contributing to the resolution of fibrosis.[19][20][21][22]
Experimental Workflow for In Vivo Toxicity Testing
The following diagram illustrates a typical workflow for conducting in vivo toxicity studies for a novel peptide therapeutic, from initial acute testing to more comprehensive repeated-dose studies.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Papillomavirus (HPV) Vaccine Safety | Vaccine Safety | CDC [cdc.gov]
- 5. Gardasil 9 Side Effects: Common, Severe, Long Term [drugs.com]
- 6. hpv.org.nz [hpv.org.nz]
- 7. gardasil9.com [gardasil9.com]
- 8. A Review of Clinical Trials of Human Papillomavirus Prophylactic Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. fermion.fi [fermion.fi]
- 12. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. 7-aa peptide mimic from HVR1 of HCV protects hepatic injury in rats by reduced expression of key pro-inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical safety evaluation of body protective compound-157, a potential drug for treating various wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepeptidereport.com [thepeptidereport.com]
- 18. innerbody.com [innerbody.com]
- 19. How a potent antifibrotic peptide works and why it could reverse scarring in multiple organs | MUSC [musc.edu]
- 20. E4 engages uPAR and enolase-1 and activates urokinase to exert antifibrotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Anti-Fibrotic Effect of Endostatin-Derived Peptide Is Mediated By Urokinase - ACR Meeting Abstracts [acrabstracts.org]
- 22. JCI Insight - E4 engages uPAR and enolase-1 and activates urokinase to exert antifibrotic effects [insight.jci.org]
Comparing different scaffold materials for EM7 peptide delivery
An Objective Comparison of Scaffold Materials for EM7 Peptide Delivery in Tissue Engineering
The EM7 peptide (EPLQLKM) has emerged as a significant bioactive molecule in the field of tissue engineering, particularly for bone regeneration. Its primary function lies in its ability to recruit and anchor endogenous stem cells, such as bone marrow mesenchymal stem cells (BMSCs), to a defect site, thereby promoting in situ tissue regeneration.[1][2] The efficacy of EM7 is intrinsically linked to the scaffold material used for its delivery. An ideal scaffold should not only provide structural support but also ensure the optimal presentation and availability of the EM7 peptide to host cells. This guide provides a comparative analysis of different scaffold materials functionalized with the EM7 peptide, supported by experimental data, to aid researchers in selecting the most appropriate system for their specific application.
Comparative Performance of EM7-Functionalized Scaffolds
The selection of a scaffold material for EM7 peptide delivery significantly impacts the regenerative outcome. The following table summarizes the quantitative and qualitative performance of various materials based on published experimental findings.
| Scaffold Material | Key Characteristics | Cell Proliferation & Adhesion | Stem Cell Recruitment & Migration | Osteogenic Differentiation | In Vivo Bone Regeneration | Mechanical Properties |
| Hierarchical Porous Scaffold | Reduces elastic modulus, facilitates blood penetration, and enhances cell adhesion and growth.[1] | Significantly enhanced.[1] | Promotes attraction of BMSCs.[1] | Boosts osteogenic differentiation in vitro.[1] | Accelerates bone repair in osteoporotic rats.[1] | Reduced elastic modulus.[1] |
| Silk Fibroin/Hydroxyapatite (SF/HA) | Hierarchical macro-microporous structure, good biocompatibility.[1] | Supports BMSC proliferation.[1] | Facilitates 3D cell migration.[1] | Supports BMSC differentiation and extracellular matrix production.[1] | Superior capacity for cartilage regeneration compared to microfracture.[1] | Ideal mechanical properties.[1] |
| Coaxial Fibre Membranes | Core-shell structure, enhanced hydrophilicity.[2] | Significantly promoted BMSC proliferation.[2] | Enhanced BMSC migration.[2] | Significantly promoted osteogenic differentiation.[2] | Effectively facilitated bone defect repair in a rat cranial defect model.[2] | Enhanced mechanical properties.[2] |
| Peptide-based Hydrogels | Mimic extracellular matrix, high water content, injectable.[3][4] | Supports cell adhesion and spreading.[3] | Can be designed to facilitate cell migration.[3] | Can promote osteogenic differentiation.[3] | Provides a favorable microenvironment for cellular infiltration and axonal regrowth in spinal cord injury models.[5] | Tunable, but generally less stiff than hard tissues.[3] |
Experimental Protocols
The evaluation of EM7-functionalized scaffolds involves a series of in vitro and in vivo experiments to characterize their physical properties and biological performance.
Scaffold Characterization
-
Morphological and Structural Analysis: The surface morphology and internal structure of the scaffolds are examined using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2] This allows for the visualization of pore size, interconnectivity, and fiber alignment, which are critical for cell infiltration and nutrient transport.
-
Physicochemical Properties:
-
Hydrophilicity: Assessed by measuring the water contact angle. A lower contact angle indicates better hydrophilicity, which generally promotes cell adhesion.[2]
-
Mechanical Strength: Tensile strength and elastic modulus are determined using a universal testing machine to ensure the scaffold can withstand the physiological loads of the target tissue.[2]
-
pH Stability: The ability of the scaffold to maintain a stable pH in vitro is monitored, as significant pH changes can be detrimental to cell viability.[2]
-
In Vitro Biological Evaluation
-
Biocompatibility Assay: The viability of cells cultured on the scaffolds is assessed using live/dead staining, where live cells are typically stained green with calcein-AM and dead cells are stained red with ethidium (B1194527) homodimer-1.[2]
-
Cell Proliferation Assay: The rate of cell proliferation is quantified using assays such as the MTT assay, which measures the metabolic activity of the cells.
-
Cell Migration Assay: The ability of the EM7-functionalized scaffold to attract target cells is evaluated using migration assays, such as the transwell migration assay.
-
Osteogenic Differentiation Assay: For bone regeneration applications, the potential of the scaffold to induce osteogenic differentiation of stem cells is assessed by measuring the activity of alkaline phosphatase (ALP), the formation of calcium deposits (visualized by Alizarin Red S staining), and the expression of osteogenic marker genes (e.g., RUNX2, osteopontin, and osteocalcin) via quantitative real-time PCR (qRT-PCR).[2]
In Vivo Animal Studies
-
Surgical Implantation: The EM7-functionalized scaffold is implanted into a surgically created defect in an animal model (e.g., a rat cranial defect model or a rabbit femoral condyle defect model).[2]
-
Histological Analysis: After a predetermined period, the animals are euthanized, and the defect site is explanted for histological analysis. Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe the overall tissue morphology and Masson's trichrome to visualize collagen deposition and new bone formation.
-
Immunohistochemistry: The expression of specific proteins, such as vascular endothelial growth factor (VEGF) for angiogenesis or osteocalcin (B1147995) for bone formation, is detected using immunohistochemical staining.[1]
-
Imaging Analysis: The extent of new bone formation can be quantified using micro-computed tomography (µCT) scans.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in EM7 peptide delivery and scaffold evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of EM7 peptide for bone regeneration.
Caption: Experimental workflow for evaluating EM7-functionalized scaffolds.
Conclusion
The choice of scaffold material is a critical determinant of success for EM7 peptide-based tissue engineering strategies. While materials like hierarchical porous scaffolds and coaxial fibre membranes have shown excellent promise in promoting bone regeneration due to their structural and mechanical properties, peptide-based hydrogels offer the advantage of being injectable and highly tunable. The selection of a particular scaffold should be guided by the specific requirements of the target tissue, including mechanical load-bearing capacity and the desired release profile of the EM7 peptide. The experimental protocols outlined provide a robust framework for the comprehensive evaluation of novel EM7 delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Hydrogel Scaffold for Mesenchymal Precursor Cells Implanted to Injured Adult Rat Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH on Mesenchymal Stem Cells Across Species
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Species Efficacy of the MSC-Specific Peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH.
The synthetic peptide this compound, commonly known as E7, has emerged as a significant factor in enhancing the adhesion and therapeutic potential of Mesenchymal Stem Cells (MSCs). This guide provides a comparative analysis of its efficacy across different species, supported by experimental data, to aid researchers in the fields of regenerative medicine and drug development.
Performance Comparison
The E7 peptide has demonstrated a notable ability to support the adhesion and proliferation of bone marrow-derived MSCs (BMSCs). Its performance has been particularly highlighted in studies involving rabbit BMSCs, where it has been shown to be comparable to the well-established RGD peptide in supporting cell adhesion and viability, and superior in promoting chondrogenic differentiation[1][2][3]. While extensively cited for its use with mouse and rat MSCs to enhance their interaction with various scaffolds, direct quantitative comparisons of its efficacy across species remain an area for further investigation[4][5][6][7][8].
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on rabbit BMSCs, comparing the effects of the E7 peptide with the RGD peptide and other controls when immobilized on konjac glucomannan (B13761562) microspheres (KGMs).
| Parameter | E7-KGMs | RGD-KGMs | Control (EC-KGMs) | Species | Source |
| Cell Viability (Alamar Blue Assay) | Comparable to RGD-KGMs | - | Significantly lower | Rabbit | [2] |
| Chondrogenic Gene Expression (Day 5, Fold Change vs. Control) | |||||
| COL2A1 | ~3.5 | ~2.5 | 1 | Rabbit | [2] |
| Aggrecan | ~4.0 | ~3.0 | 1 | Rabbit | [2] |
| SOX9 | ~2.5 | ~2.0 | 1 | Rabbit | [2] |
Experimental Protocols
MSC Adhesion and Viability Assay
A detailed protocol for assessing MSC adhesion and viability on peptide-modified microspheres is provided below, based on methodologies described in the literature[2].
Objective: To quantify the adhesion and viability of MSCs on surfaces modified with this compound.
Materials:
-
Mesenchymal Stem Cells (species-specific)
-
Basal culture medium (e.g., DMEM with 10% FBS)
-
Peptide-modified microspheres (E7-KGMs)
-
Control microspheres (e.g., RGD-KGMs, unmodified KGMs)
-
24-well culture plates
-
Alamar Blue or CCK-8 cell viability reagent
-
Fluorescence microscope
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Cell Seeding: Seed MSCs onto the peptide-modified and control microspheres in 24-well plates at a predetermined density.
-
Incubation: Culture the cells under standard conditions (37°C, 5% CO2) for desired time points (e.g., 1, 3, and 5 days).
-
Adhesion Assessment (Microscopy): At each time point, observe and document cell attachment and morphology on the microspheres using an inverted microscope.
-
Viability Assessment (Alamar Blue/CCK-8):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence at the appropriate wavelength to quantify the number of viable, metabolically active cells.
-
-
Viability Assessment (Live/Dead Staining):
-
Stain the cells with the Live/Dead staining solution.
-
Visualize the cells under a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Chondrogenic Differentiation Assay
Objective: To evaluate the potential of this compound to induce chondrogenic differentiation in MSCs.
Materials:
-
MSCs cultured on peptide-modified and control microspheres
-
Chondrogenic induction medium
-
RNA extraction kit
-
qRT-PCR reagents and primers for chondrogenic marker genes (e.g., COL2A1, Aggrecan, SOX9)
-
Western blot reagents and antibodies for chondrogenic proteins
Procedure:
-
Induction: Culture MSCs on the different microspheres in chondrogenic induction medium for a specified period (e.g., 5, 14 days).
-
Gene Expression Analysis (qRT-PCR):
-
At the desired time points, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of chondrogenic marker genes using qRT-PCR. Normalize the data to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against chondrogenic proteins, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
Signaling Pathway and Experimental Workflow
The pro-chondrogenic effect of the E7 peptide in rabbit BMSCs has been linked to the lncRNA H19/miR-675 signaling axis[1]. The following diagrams illustrate this proposed pathway and a general experimental workflow for evaluating the peptide's efficacy.
Caption: Proposed signaling pathway of E7 peptide in MSCs.
Caption: Experimental workflow for peptide efficacy on MSCs.
Alternatives to this compound
While E7 shows significant promise, several other peptides are also utilized to enhance MSC function. The most common alternative is the RGD (Arginine-Glycine-Aspartic acid) peptide, which is known to promote cell adhesion[4][5][9][10]. Other peptides, such as DPIYALSWSGMA (DPI) , have also been identified for their high affinity to BMSCs and their ability to enhance adhesion and proliferation[4][5]. The choice of peptide will ultimately depend on the specific application and desired cellular response.
References
- 1. [PDF] E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Enhanced adhesion and proliferation of bone marrow mesenchymal stem cells on β-tricalcium phosphate modified by an affinity peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific affinity cyclic peptide enhances the adhesion, expansion and proliferation of rat bone mesenchymal stem cells on β-tricalcium phosphate scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A specific affinity cyclic peptide enhances the adhesion, expansion and proliferation of rat bone mesenchymal stem cells on β‑tricalcium phosphate scaffolds [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mesenchymal stem cell attachment and spreading on hydroxyapatite by RGD peptides and adsorbed serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term In Vivo Assessment of EM7-Mediated Tissue Regeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of regenerative medicine is continually exploring novel approaches to enhance the body's innate healing capabilities. One such promising strategy involves the use of the EM7 peptide to stimulate tissue regeneration. This guide provides a comprehensive overview of the long-term in vivo assessment of EM7-mediated tissue regeneration, offering a comparison with other alternatives and detailing the experimental data and protocols available to date.
Introduction to EM7-Mediated Tissue Regeneration
The EM7 peptide, with the amino acid sequence EPLQLKM, has emerged as a significant player in in situ tissue engineering.[1] Its primary mechanism of action is the recruitment of endogenous stem cells, particularly bone marrow-derived mesenchymal stem cells (BMSCs), to the site of injury.[1][2] Unlike traditional tissue engineering approaches that require the harvesting and ex vivo expansion of cells, EM7-functionalized biomaterials can be implanted directly into the defect, where they act as a homing signal for the body's own regenerative cell populations.[1] This approach simplifies the clinical workflow and may offer a more cost-effective and readily available solution for tissue repair.
The recruited BMSCs, upon binding to the EM7 peptide, are stimulated to proliferate and differentiate into tissue-specific cells, such as osteoblasts in the case of bone regeneration.[2] Furthermore, studies suggest that EM7-functionalized materials promote angiogenesis, the formation of new blood vessels, through the upregulation of Vascular Endothelial Growth Factor (VEGF).[1] This enhanced vascularization is crucial for supplying nutrients and oxygen to the regenerating tissue, thereby supporting robust and sustained repair.[1]
In Vivo Assessment of EM7-Mediated Bone Regeneration
The majority of in vivo research on the EM7 peptide has focused on its application in bone regeneration. The most common animal model utilized for these studies is the rat cranial defect model, a well-established platform for evaluating the efficacy of bone regenerative materials.[2][3] In this model, a critical-size defect, which will not heal on its own, is created in the calvaria of the rat, and the EM7-functionalized scaffold is implanted into the defect.[3] The healing process is then monitored over several weeks or months.
Quantitative Data from In Vivo Studies
Long-term quantitative data on the in vivo performance of EM7-mediated tissue regeneration remains limited in publicly available literature. Most studies report on time points up to 8 or 12 weeks. A comprehensive, long-term (e.g., 6-12 months) assessment with detailed quantitative analysis of bone volume, bone mineral density, and mechanical properties is not yet extensively documented. The following table summarizes the available data from shorter-term studies.
| Study Parameter | EM7-Functionalized Scaffold | Control (Scaffold without EM7) | Alternative: BMP-2 | Time Point | Animal Model | Key Findings |
| New Bone Formation | Significantly increased | Minimal | High concentration (1.4 µg) showed ~90-95% defect closure[4] | 6-8 weeks | Rat Cranial Defect[2] | EM7 promotes significant new bone formation compared to control scaffolds.[2] |
| Bone Volume/Total Volume (BV/TV) | Data not consistently reported | Data not consistently reported | Significantly higher than control[5] | 4-8 weeks | Rat Calvarial Defect[5] | Quantitative comparisons are needed to benchmark EM7 against growth factors like BMP-2. |
| Vascularization | Enhanced via VEGF upregulation[1] | Basal levels | Promotes angiogenesis[6] | 4-8 weeks | Not specified | EM7 appears to stimulate the necessary blood supply for regeneration.[1] |
| Mechanical Properties | Not reported | Not reported | Improved torsional stiffness in some models[7] | Not reported | Not reported | Long-term studies are required to assess the functional restoration of EM7-repaired tissue. |
Note: The table highlights the general findings. Specific quantitative values are often presented in study-specific units and require direct comparison within the same experimental setup for accurate interpretation.
Comparison with Alternative Therapies
EM7-mediated tissue regeneration represents a distinct strategy compared to other common approaches.
EM7 vs. Bone Morphogenetic Protein 2 (BMP-2)
BMP-2 is a potent growth factor widely used to induce bone formation.[4] While highly effective, challenges associated with BMP-2 include dose-dependent side effects, high cost, and difficulties in achieving sustained local delivery.[8]
-
Mechanism: EM7 recruits endogenous stem cells, relying on the host's regenerative potential.[1] BMP-2 directly induces the differentiation of mesenchymal cells into osteoblasts.[4]
-
Cell Source: EM7 utilizes the patient's own circulating stem cells.[1] BMP-2 can act on a broader range of local progenitor cells.[4]
-
Safety and Cost: EM7, as a peptide, may offer a better safety profile and lower manufacturing cost compared to the recombinant protein BMP-2. However, comprehensive long-term safety data for EM7 is still needed.
A study comparing a BMP-2-derived peptide with recombinant human BMP-2 (rhBMP-2) in a beagle dog model found that a high concentration of the BMP-2 peptide had similar osteoinductive performance to a low concentration of rhBMP-2.[2] This suggests that while peptides can be effective, optimizing their concentration and delivery is crucial to match the potency of growth factors.
EM7 vs. RGD Peptides
The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is another well-known motif used to enhance cell adhesion to biomaterial scaffolds.[9]
-
Mechanism: EM7 is a specific recruitment signal for BMSCs.[1] RGD is a more general cell adhesion motif that binds to integrins on various cell types, promoting cell attachment and spreading.[9]
-
Specificity: EM7 offers higher specificity for the target stem cell population (BMSCs).[1] RGD's broader activity may be advantageous in scenarios where the adhesion of multiple cell types is beneficial.[9] In vivo studies have shown that RGD-coated implants can be integrated into regenerating bone tissue more effectively than uncoated implants.[10]
Experimental Protocols
A detailed experimental protocol for a long-term in vivo assessment of EM7-mediated bone regeneration would typically involve the following steps.
Preparation of EM7-Functionalized Scaffolds
-
Scaffold Material: A biocompatible and biodegradable material such as poly(L-lactic acid) (PLLA) and polyethylene (B3416737) glycol (PEG) can be used to fabricate a scaffold, for instance, through coaxial electrospinning to create a core-shell fiber membrane.[2]
-
EM7 Peptide Grafting: The EM7 peptide (EPLQLKM) is covalently grafted onto the surface of the scaffold fibers. This is often achieved using carbodiimide (B86325) chemistry, for example, with EDC/NHS to link the peptide's amine groups to carboxyl groups on the scaffold surface.[10]
-
Sterilization and Characterization: The functionalized scaffolds are sterilized, typically with ethylene (B1197577) oxide or gamma irradiation. The successful grafting of the peptide and the scaffold's morphology are confirmed using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM).
In Vivo Implantation in a Rat Cranial Defect Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.[3]
-
Surgical Procedure:
-
The animals are anesthetized, and the surgical site on the scalp is shaved and disinfected.[11]
-
A sagittal incision is made on the scalp, and the periosteum is reflected to expose the calvarium.[11]
-
A critical-size defect (typically 5-8 mm in diameter) is created in the parietal bone using a trephine burr under constant saline irrigation to prevent thermal necrosis.[3][11]
-
The EM7-functionalized scaffold, cut to the size of the defect, is implanted. Control groups would receive either an empty defect or a scaffold without the EM7 peptide.[2]
-
The periosteum and scalp are sutured in layers.[11]
-
-
Post-operative Care: Animals receive analgesics and are monitored for any signs of infection or distress.
Long-Term Assessment
-
Time Points: Animals are euthanized at various time points, for example, 4, 8, 12, 24, and 52 weeks post-implantation, to assess the progression of bone regeneration.
-
Micro-Computed Tomography (Micro-CT) Analysis: The harvested crania are scanned using a high-resolution micro-CT system to quantitatively measure parameters such as new bone volume (BV), total defect volume (TV), bone volume fraction (BV/TV), and bone mineral density (BMD).[3][12]
-
Histological Analysis: Following micro-CT, the specimens are decalcified, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to observe the overall tissue morphology and Masson's trichrome to visualize collagen deposition.[13] Immunohistochemistry can be performed to detect markers of osteogenesis (e.g., osteocalcin, alkaline phosphatase) and angiogenesis (e.g., CD31).
-
Mechanical Testing: For load-bearing applications, mechanical properties of the regenerated bone would be assessed using techniques like nanoindentation or three-point bending tests to determine the elastic modulus and hardness of the newly formed tissue.[14]
Visualizations
Signaling Pathway of EM7-Mediated Regeneration
Caption: Proposed signaling pathway for EM7-mediated bone regeneration.
Experimental Workflow for In Vivo Assessment
Caption: General experimental workflow for long-term in vivo assessment.
Conclusion
The EM7 peptide presents an innovative and promising strategy for in situ tissue regeneration, particularly for bone repair. Its ability to recruit endogenous stem cells and stimulate angiogenesis offers a compelling alternative to traditional methods that rely on exogenous cells or high doses of growth factors. However, the existing body of research, while positive, is largely based on short-term studies.
For the full clinical and commercial potential of EM7-mediated tissue regeneration to be realized, there is a critical need for comprehensive long-term in vivo studies. These studies must include robust quantitative analyses of tissue formation, maturation, and functional restoration over extended periods. Furthermore, head-to-head comparative studies against current gold-standard treatments, such as BMP-2, with detailed quantitative outcome measures, are essential to definitively establish the efficacy and potential advantages of the EM7 peptide. As this research progresses, EM7 could become a valuable tool in the arsenal (B13267) of regenerative medicine, offering a simpler, safer, and more cost-effective solution for patients with significant tissue defects.
References
- 1. E7 peptide for in situ tissue engineering applications in bone repair | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo micro-CT analysis of bone remodeling in a rat calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMP-2 Generate More Bone in Critical-size-bone-defect Compare to PRP and L-PRF IADR Abstract Archives [iadr.abstractarchives.com]
- 5. mdpi.com [mdpi.com]
- 6. Osteoblast-derived VEGF regulates osteoblast differentiation and bone formation during bone repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering [frontiersin.org]
- 10. Surface coating with cyclic RGD peptides stimulates osteoblast adhesion and proliferation as well as bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Micro-CT analysis of alveolar bone healing using a rat experimental model of critical-size defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
- 14. Mechanical and Functional Improvement of β-TCP Scaffolds for Use in Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Osteogenic Mechanism of EM7 Peptide: A Comparative Gene Expression Analysis
In the quest for novel therapeutics to enhance bone regeneration, the EM7 peptide has emerged as a promising candidate due to its affinity for mesenchymal stem cells (MSCs) and its purported role in promoting osteogenic differentiation. This guide provides a comprehensive analysis of the EM7 peptide's mechanism of action, validated through gene expression data, and compares its performance with other osteogenic peptides. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals in the field of regenerative medicine.
EM7 Peptide and its Osteogenic Potential
The EM7 peptide, with the amino acid sequence EPLQLKM, has been identified as a molecule that can enhance the adhesion and viability of bone marrow-derived mesenchymal stem cells (BMSCs)[1][2][3]. Recent studies have delved into its molecular mechanism, revealing its influence on gene expression programs that drive cells towards an osteogenic lineage.
Comparative Gene Expression Analysis
To elucidate the specific pathways modulated by the EM7 peptide, RNA sequencing (RNA-seq) was performed on BMSCs cultured with the peptide. The results provide a global view of the transcriptomic changes and offer a basis for comparison with other osteogenic peptides.
EM7 Peptide vs. RGD Peptide
The RGD peptide is a well-established motif known to promote cell adhesion. A head-to-head comparison of the gene expression profiles of BMSCs treated with EM7 and RGD peptides revealed significant differences, highlighting the unique signaling pathways activated by EM7.
| Feature | EM7 Peptide | RGD Peptide |
| Upregulated Genes | 1527 genes significantly upregulated compared to control[1]. | Not specified in the provided results. |
| Downregulated Genes | 1374 genes significantly downregulated compared to control[1]. | Not specified in the provided results. |
| Key Upregulated Genes | lncRNA H19[1][2][3]. | Not specified in the provided results. |
| Key Signaling Pathways | H19/miR675 axis[1][2][3]. | Not specified in the provided results. |
| Downregulated Pathways | Inflammatory response pathways (NOD-like receptor, NF-kappa B, Toll-like receptor signaling)[1]. | Not specified in the provided results. |
When directly compared, 37 genes were significantly upregulated and 35 were significantly downregulated in the EM7 group versus the RGD group, indicating distinct molecular responses to these two peptides[1].
Comparison with Other Osteogenic Peptides
Beyond the RGD peptide, several other peptides are known to promote osteogenesis. The table below summarizes the key upregulated osteogenic marker genes by these alternative peptides, providing a broader context for EM7's mechanism.
| Peptide | Key Upregulated Osteogenic Marker Genes |
| P-15 | Osterix, Osteopontin, Osteocalcin, TGFβ, BMP-2, Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2)[4]. |
| Osteogenic Growth Peptide (OGP) | ALP, Bone Morphogenetic Protein 2 (BMP2), Osteonectin, RUNX2[5]. |
| BMP-2 Derived Peptide (OP5) | Alkaline Phosphatase, Osteocalcin[6]. |
This comparison highlights that while many osteogenic peptides converge on upregulating common markers like RUNX2 and ALP, the EM7 peptide appears to have a distinct mechanism involving the lncRNA H19/miR675 axis[1][2][3].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of the EM7 peptide in promoting chondrogenic/osteogenic differentiation of BMSCs.
Caption: Experimental workflow for gene expression analysis of peptide-treated BMSCs.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of these findings. The following is a synthesized protocol based on standard practices for such experiments.
Cell Culture and Osteogenic Differentiation
-
Cell Isolation and Culture: Isolate bone marrow-derived mesenchymal stem cells (BMSCs) from a suitable source (e.g., rat femur and tibia). Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: Seed the BMSCs onto appropriate culture surfaces. The EM7 peptide can be immobilized on a substrate or added to the culture medium at a predetermined concentration. Control groups should include untreated cells and cells treated with an alternative peptide like RGD.
-
Osteogenic Induction: For osteogenic differentiation, culture the cells in an osteogenic induction medium, which is typically the growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid. The medium should be changed every 2-3 days.
RNA Extraction and Quality Control
-
RNA Isolation: At desired time points (e.g., day 7, 14, 21), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
RNA Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups (e.g., EM7 vs. control, EM7 vs. RGD) using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use tools like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify the biological pathways and functions enriched in the list of DEGs.
-
Validation by Real-Time Quantitative PCR (RT-qPCR)
-
Reverse Transcription: Synthesize cDNA from a subset of the RNA samples using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or probe-based assays for selected DEGs to validate the RNA-seq results. Use appropriate housekeeping genes for normalization. The comparative CT (2-ΔΔCT) method is commonly used to calculate the relative gene expression levels[7].
Conclusion
The gene expression analysis of the EM7 peptide provides substantial evidence for its mechanism of action in promoting osteogenic differentiation of mesenchymal stem cells. The upregulation of the lncRNA H19 and the subsequent activation of the H19/miR675 axis represent a distinct pathway compared to other osteogenic peptides[1][2][3]. This comparative guide, by presenting quantitative data and detailed protocols, offers a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of the EM7 peptide in bone regeneration. The presented data underscores the importance of global transcriptomic analysis in validating the molecular mechanisms of novel therapeutic peptides.
References
- 1. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis | MDPI [mdpi.com]
- 2. [PDF] E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis | Semantic Scholar [semanticscholar.org]
- 3. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bone morphogenetic protein-2-derived osteogenic peptide promotes bone regeneration via osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Define of Optimal Addition Period of Osteogenic Peptide to Accelerate the Osteogenic Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Peptides for Musculoskeletal Regeneration: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The field of regenerative medicine is increasingly turning to therapeutic peptides as promising candidates for musculoskeletal repair. These short chains of amino acids offer a targeted approach to healing, influencing cellular processes critical for the regeneration of bone, cartilage, muscle, and tendons. This guide provides a comparative overview of prominent therapeutic peptides, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these novel therapies.
Overview of Key Peptides
This review focuses on a selection of peptides that have shown significant potential in preclinical studies for musculoskeletal regeneration:
-
Body Protective Compound-157 (BPC-157): A stable gastric pentadecapeptide, BPC-157 has demonstrated broad regenerative effects across various tissues.[1]
-
Thymosin Beta-4 (Tβ4): A naturally occurring peptide that plays a crucial role in cell proliferation, migration, and differentiation, all of which are vital for tissue repair.[2]
-
Collagen-Derived Peptides (GFOGER and P-15): These biomimetic peptides are designed to mimic the cell-binding domains of collagen, promoting cell adhesion and osteogenic differentiation.[3][4]
Comparative Efficacy Data
The following tables summarize quantitative data from key preclinical studies, providing a comparative look at the efficacy of these peptides in various models of musculoskeletal injury.
Tendon Healing
| Peptide | Animal Model | Injury Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| BPC-157 | Rat | Achilles tendon transection | 10 µg/kg, intraperitoneal, daily | Increased load of failure, increased Young's modulus of elasticity, significantly higher Achilles Functional Index (AFI) values compared to control.[5] | [5] |
| BPC-157 | Rat | Achilles tendon transection | 10 µg/kg or 10 ng/kg, intraperitoneal or in drinking water | Significantly accelerated outgrowth of tendon explants; increased cell survival under oxidative stress.[6] | [6] |
| Thymosin Beta-4 | Mouse | Not specified | Not specified | Promotes cell migration and tenogenic differentiation of adipose-derived mesenchymal stem cells.[7] | [7] |
Muscle Regeneration
| Peptide | Animal Model | Injury Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| BPC-157 | Rat | Gastrocnemius muscle crush injury | 10 µg/kg, intraperitoneal or local cream, daily | Significantly improved muscle healing macroscopically and microscopically; restored full function.[8] | [8] |
| Thymosin Beta-4 | Mouse (mdx) | Dystrophin deficiency with exercise | 150 µg, intraperitoneal, twice weekly for 6 months | Significantly increased skeletal muscle regeneration.[9] | [9] |
Bone Regeneration
| Peptide | Animal Model | Injury Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| GFOGER | Rat | Critically-sized femoral defect | PCL scaffold coated with GFOGER | Significantly greater bone volume at 4 and 12 weeks compared to uncoated scaffolds.[10] | [10] |
| P-15 | Rat (osteoporotic) | Tibial defect | Anorganic bone mineral coated with P-15 (ABM/P-15) | Significantly increased bone volume fraction, surface density, and connectivity at 14 and 21 days in osteoporotic rats.[11] | [11] |
| P-15 | Human | Non-union/delayed union fractures | P-15 bone graft substitute (P15-BGS) | Full consolidation achieved in 90% of patients (20 out of 22) with an average time of 4.2 months.[4] | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these peptides are underpinned by their modulation of specific signaling pathways.
BPC-157 Signaling Pathways
BPC-157 is known to promote angiogenesis and cell migration through the activation of several key signaling cascades.[12] It upregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the activation of the Akt-eNOS pathway, which is crucial for nitric oxide production and subsequent angiogenesis.[12][13] Additionally, BPC-157 influences cell migration through the FAK-Paxillin pathway.[12]
Thymosin Beta-4 Mechanism of Action
Thymosin Beta-4's primary mechanism involves its interaction with G-actin monomers.[14] By sequestering G-actin, Tβ4 regulates actin polymerization, a fundamental process in cell migration, proliferation, and differentiation.[2][14] This regulation of the actin cytoskeleton is critical for the mobilization of cells to the site of injury.
Collagen-Derived Peptide Signaling
Collagen-mimetic peptides like GFOGER and P-15 exert their effects by binding to specific integrin receptors on the cell surface, such as α2β1.[10][11] This binding initiates downstream signaling cascades that promote osteoblastic differentiation and bone formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
BPC-157 for Tendon Healing in Rats
-
Animal Model: Wistar albino rats.[5]
-
Injury Induction: Complete transection of the right Achilles tendon, 5 mm proximal to the calcaneal insertion.[5]
-
Peptide Administration:
-
Outcome Assessment:
-
Functional: Achilles Functional Index (AFI) assessed daily.[5]
-
Biomechanical: Load of failure, load of failure per area, and Young's modulus of elasticity measured at day 14.[5]
-
Histological: Microscopic evaluation of inflammatory cells, fibroblasts, and collagen formation at various time points.[5]
-
References
- 1. pliability.com [pliability.com]
- 2. agewellatl.net [agewellatl.net]
- 3. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-15 small peptide bone graft substitute in the treatment of non-unions and delayed union. A pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Skeletal and Cardiac Muscle Function after Chronic Administration of Thymosin β-4 in the Dystrophin Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coating of Biomaterial Scaffolds with the Collagen-Mimetic Peptide GFOGER for Bone Defect Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of P-15 Peptide Coated Hydroxyapatite on Tibial Defect Repair In Vivo in Normal and Osteoporotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of synthetic peptides is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, including detailed operational and disposal plans. While this specific peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]
Personal Protective Equipment (PPE)
To ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes of peptide solutions or solvents.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation, providing an additional layer of protection for the face.[2][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for handling peptides.[2][3] They should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat must be worn to protect skin and clothing from potential contamination.[2][3][5] |
| Closed-toe Shoes | Essential for preventing injuries from spills or dropped items.[3] | |
| Respiratory Protection | Respirator | An appropriate respirator should be considered to avoid inhalation of the lyophilized powder, especially when handling larger quantities.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to use is critical for safety and maintaining the integrity of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized peptides should be stored at –20 °C or colder for long-term stability, away from bright light.[7][8]
-
Before use, allow the peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[7]
2. Reconstitution and Aliquoting:
-
Always consult the product's Certificate of Analysis for specific solubility information.[8]
-
If a specific solvent is not recommended, a trial-and-error approach with a small amount of the peptide may be necessary.[7]
-
To avoid repeated freeze-thaw cycles, it is best practice to reconstitute the peptide and prepare aliquots for storage.[5]
-
Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.[5]
3. Handling and Use:
-
All handling of the peptide should be conducted in a designated and clean laboratory area.[5]
-
Use sterile equipment (e.g., pipette tips, tubes) for each handling step to prevent cross-contamination.[5]
-
When weighing the lyophilized powder, do so in a manner that avoids generating dust.[6]
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused solutions, contaminated vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[2][5] This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents.[1][5]
2. Inactivation (if required):
-
For liquid peptide waste, chemical inactivation may be an appropriate step before disposal. A common method is to use a 10% bleach solution, allowing for a sufficient contact time (e.g., 30-60 minutes) to ensure degradation.[1][2]
-
After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before final disposal.[2]
3. Final Disposal:
-
Never dispose of peptide waste down the drain or in the regular trash.[5]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste container.[5] They will ensure that the waste is managed in compliance with local, state, and federal regulations.[5][9]
-
Empty peptide containers should be thoroughly rinsed with an appropriate solvent, the rinsate collected as chemical waste, and the original label defaced before the container is discarded.[1][10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. peptide24.store [peptide24.store]
- 6. peptide.co.jp [peptide.co.jp]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
